5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-amino-1-(3,4-dichlorophenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N4/c11-8-2-1-7(3-9(8)12)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBPJAAKKFAEAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=C(C=N2)C#N)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377185 | |
| Record name | 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58791-78-9 | |
| Record name | 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile
Abstract: This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug development. The narrative emphasizes the chemical logic behind the chosen synthetic strategy, focusing on a highly efficient and regioselective two-component condensation reaction. We will explore the underlying reaction mechanism, provide a step-by-step experimental workflow, detail the necessary characterization, and discuss critical process optimization parameters. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood methodology for obtaining this valuable intermediate.
Introduction: The Significance of the 5-Aminopyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1] Specifically, the 5-aminopyrazole-4-carbonitrile template is a versatile precursor for the synthesis of more complex fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolopyridines, which are of significant interest in modern drug discovery.[2][3]
The target molecule, this compound, incorporates a dichlorophenyl moiety, a common substituent in pharmacologically active compounds known to enhance metabolic stability and binding affinity. Its synthesis is therefore a critical first step in the development of novel therapeutic agents. The method detailed herein is a robust adaptation of one of the most versatile and reliable strategies for constructing the 5-aminopyrazole ring system.[4]
Synthetic Strategy and Workflow
The synthesis is achieved through a direct and highly regioselective condensation reaction between two primary starting materials: (3,4-dichlorophenyl)hydrazine and (ethoxymethylene)malononitrile (EMMN). This approach is favored for its operational simplicity, high atom economy, and excellent yields.[5]
The overall workflow is streamlined, involving a single synthetic step followed by product isolation via precipitation and filtration.
Figure 1: High-level experimental workflow for the synthesis.
Mechanistic Elucidation: A Stepwise Perspective
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The formation of the 5-aminopyrazole ring from these precursors proceeds through a well-established sequence of nucleophilic addition, elimination, and intramolecular cyclization.
The reaction is initiated by a nucleophilic attack from the hydrazine derivative onto the electron-deficient double bond of EMMN. The choice of the terminal nitrogen of the hydrazine as the initial nucleophile is driven by its higher basicity and steric accessibility compared to the nitrogen atom attached to the dichlorophenyl ring.
Figure 2: Key stages of the reaction mechanism.
-
Michael-Type Addition: The terminal nitrogen atom of (3,4-dichlorophenyl)hydrazine acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene in EMMN. This breaks the carbon-carbon double bond and forms a new carbon-nitrogen single bond.
-
Elimination: The resulting acyclic intermediate is unstable and rapidly eliminates a molecule of ethanol. This step is driven by the formation of a more stable carbon-nitrogen double bond (hydrazone).
-
Intramolecular Cyclization: The terminal amino group of the newly formed hydrazone intermediate performs a nucleophilic attack on the carbon atom of one of the nitrile groups. This is the key ring-forming step, creating a five-membered heterocyclic ring.
-
Tautomerization: The system undergoes a rapid tautomerization to establish aromaticity within the pyrazole ring, which is the thermodynamic driving force for the reaction, yielding the stable 5-aminopyrazole product.[4]
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps for achieving a high-purity product.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Eq. | Notes |
| (3,4-dichlorophenyl)hydrazine | 1972-28-7 | 177.03 | 1.0 | Can be used as the hydrochloride salt with a base, or as the free base.[6] |
| (Ethoxymethylene)malononitrile (EMMN) | 123-06-8 | 122.12 | 1.05 | EMMN is a lachrymator; handle in a fume hood. |
| Ethanol (Anhydrous) | 64-17-5 | 46.07 | Solvent | Sufficient volume to dissolve reactants at reflux. |
Step-by-Step Synthesis Procedure
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3,4-dichlorophenyl)hydrazine (10.0 g, 56.5 mmol, 1.0 eq).
-
Solvent Addition: Add anhydrous ethanol (100 mL) to the flask and stir the mixture to achieve dissolution or a fine suspension.
-
Reagent Addition: Add (ethoxymethylene)malononitrile (7.25 g, 59.3 mmol, 1.05 eq) to the flask. The addition may be slightly exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours, indicated by the consumption of the limiting starting material.
-
Isolation: Upon completion, remove the heat source and allow the mixture to cool slowly to room temperature. The product will begin to precipitate as a solid.
-
Crystallization: To maximize recovery, cool the flask in an ice bath for 30-60 minutes.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold ethanol (2 x 20 mL) to remove any residual soluble impurities.
-
Drying: Dry the purified product under vacuum at 50-60 °C to a constant weight. The final product is typically an off-white to pale yellow solid.
Results and Characterization
A successful synthesis will yield a solid product with the expected physical and spectroscopic properties.
Quantitative Data
| Parameter | Expected Value |
| Theoretical Yield | 14.0 g (based on 56.5 mmol) |
| Typical Actual Yield | 12.6 - 13.3 g (90-95%) |
| Appearance | Off-white to pale yellow solid |
| Melting Point | ~170-175 °C (Varies with purity) |
Spectroscopic Confirmation
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~8.0-7.8 (m, 3H): Signals corresponding to the three protons on the dichlorophenyl ring.
-
δ ~7.9 (s, 1H): A sharp singlet for the C3-H proton on the pyrazole ring.
-
δ ~6.8 (s, 2H): A broad singlet corresponding to the two protons of the C5-NH₂ amino group.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
Expected signals in the aromatic region (120-140 ppm) for the dichlorophenyl and pyrazole carbons.
-
A signal for the nitrile carbon (C≡N) around 114 ppm.
-
A signal for the C4 carbon of the pyrazole ring at a low field (~75 ppm).
-
-
FT-IR (KBr, cm⁻¹):
-
3450-3300: N-H stretching vibrations of the primary amine.
-
2220-2210: Sharp, strong C≡N stretching of the nitrile group.
-
1640-1580: C=N and C=C stretching vibrations within the aromatic rings.
-
-
Mass Spectrometry (ESI+):
-
m/z: Calculated for C₁₀H₇Cl₂N₄ [M+H]⁺: 241.01. Found: ~241.0.
-
Process Optimization and Critical Considerations
-
Solvent Choice: While ethanol is effective, other polar protic solvents like n-propanol can also be used. The choice can influence reflux temperature and solubility profiles.[5]
-
Reagent Purity: The purity of the (3,4-dichlorophenyl)hydrazine is critical. Impurities can lead to side reactions and a discolored final product. If using the hydrochloride salt, an equivalent of a non-nucleophilic base (e.g., triethylamine) must be added to free the hydrazine.
-
Temperature Control: While the reaction is robust, maintaining a steady reflux is important for consistent reaction kinetics. Overheating is generally not necessary and does not significantly improve reaction times.
-
Purification: For most applications, the product obtained after filtration and washing is of sufficient purity (>95%). For applications requiring higher purity, recrystallization from ethanol or isopropanol, or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) can be employed.[7]
Safety Protocols
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
(3,4-dichlorophenyl)hydrazine: Toxic and a potential sensitizer. Avoid inhalation, ingestion, and skin contact.[6]
-
(Ethoxymethylene)malononitrile (EMMN): A potent lachrymator and irritant. Handle with extreme care in a fume hood.
-
Ethanol: Flammable liquid. Keep away from ignition sources.
Conclusion
The synthesis of this compound via the condensation of (3,4-dichlorophenyl)hydrazine and (ethoxymethylene)malononitrile represents a highly efficient, reliable, and scalable method. The procedure is characterized by its simplicity, high yield, and the generation of a high-purity product with minimal purification. This guide provides the necessary mechanistic insight and a detailed protocol to empower researchers to confidently produce this valuable chemical intermediate for applications in pharmaceutical and materials science.
References
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Jadhav, S. D., et al. (n.d.). Plausible mechanism for synthesis of pyrazole derivatives by using aldehyde, malononitrile and phenyl hydrazine in the presence of SPVA catalyst. ResearchGate. Available at: [Link]
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Mohammat, M. F., et al. (2021). Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. ResearchGate. Available at: [Link]
- Ziarani, G. M., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances.
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Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
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El-Metwaly, A. M., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. ResearchGate. Available at: [Link]
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Nikpassand, M., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. Available at: [Link]
- Nikpassand, M., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Scientific Reports.
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Elmaati, T. M. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Ziarani, G. M., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available at: [Link]
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Kumari, P., et al. (2023). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. ResearchGate. Available at: [Link]
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Kumari, P., et al. (2023). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. SCIRP. Available at: [Link]
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Alumina–silica-supported MnO2 catalyzed one-pot synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. (n.d.). ResearchGate. Available at: [Link]
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Nagahara, K., et al. (1976). Reaction of ethoxymethylenemalononitrile with hydrazine hydrate. Chemical and Pharmaceutical Bulletin. Available at: [Link]
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5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile
Introduction
The 5-amino-1H-pyrazole-4-carbonitrile scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile chemical nature and its prevalence in a wide array of biologically active compounds.[1] Molecules incorporating this core heterocycle have demonstrated significant potential as kinase inhibitors, anticancer agents, and antimicrobial compounds.[1][2] The strategic placement of an amino group at the C5 position and a nitrile at C4 provides crucial hydrogen bonding and derivatization opportunities, while the N1 position allows for the introduction of substituents that can modulate pharmacological activity and target specificity.
This technical guide offers a comprehensive exploration of a specific, highly functionalized derivative: This compound . We will delve into its physicochemical properties, structural features, and robust synthetic methodologies. Furthermore, this guide will provide field-proven insights into its chemical reactivity, derivatization potential, and its significant role as a key intermediate in the development of targeted therapeutics, particularly in oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this valuable chemical entity.
Section 1: Physicochemical Properties and Structural Elucidation
The unique arrangement of functional groups in this compound dictates its physical and chemical behavior. The dichlorophenyl ring introduces significant hydrophobicity and modulates the electronics of the pyrazole core, while the amino and nitrile groups provide polarity and reactive handles.
Physicochemical Data
The properties of this molecule make it suitable for many organic transformations and position it within the typical parameter space for drug-like molecules. Quantitative data, largely predicted based on its structure and data from analogous compounds, are summarized below.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₇Cl₂N₄ | Calculated |
| Molecular Weight | 254.09 g/mol | Calculated |
| Appearance | White to off-white or light yellow powder | Based on analogous compounds[3] |
| XLogP3 | ~3.5 | Predicted; indicates moderate lipophilicity |
| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated[4] |
| Hydrogen Bond Acceptors | 4 (3 from pyrazole N, 1 from C≡N) | Calculated[5] |
| Topological Polar Surface Area (TPSA) | ~79.9 Ų | Calculated[4] |
| Rotatable Bond Count | 1 (Aryl-N bond) | Calculated[4] |
| Storage | Room temperature, inert atmosphere, protect from light | Recommended for similar structures[5][6] |
Anticipated Spectral Characterization
Full structural confirmation relies on a combination of spectroscopic techniques. Based on extensive data for closely related 5-aminopyrazole-4-carbonitriles, the following spectral characteristics are expected.[7][8][9]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. The aromatic region should display a characteristic splitting pattern for the 1,2,4-trisubstituted benzene ring. The proton at C6 of the phenyl ring (adjacent to the pyrazole) would likely appear as a doublet, the proton at C2 as a doublet of doublets, and the proton at C5 as a doublet. The pyrazole C3-H proton should resonate as a distinct singlet in the aromatic region (~7.6 ppm).[10] The amino (-NH₂) protons are expected to appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.[9]
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all 10 unique carbon atoms. Key diagnostic signals include the nitrile carbon (C≡N) around 112-115 ppm, the pyrazole C5 bearing the amino group at high field (~150-155 ppm), and the pyrazole C4 at low field (~75 ppm).[8][10] The six carbons of the dichlorophenyl ring will appear in the typical aromatic region (120-140 ppm).
-
FT-IR Spectroscopy: Infrared spectroscopy provides definitive evidence for the key functional groups.
-
N-H Stretching: Two distinct, sharp peaks are expected in the 3300-3480 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the primary amine.[7][9]
-
C≡N Stretching: A sharp, intense absorption around 2210-2230 cm⁻¹ is characteristic of the conjugated nitrile group.[7][9]
-
C=C/C=N Stretching: Multiple bands in the 1500-1650 cm⁻¹ region will correspond to the pyrazole and phenyl rings.
-
-
Mass Spectrometry: The mass spectrum should show a prominent molecular ion (M⁺) peak cluster. Due to the presence of two chlorine atoms, a characteristic isotopic pattern of (M)⁺, (M+2)⁺, and (M+4)⁺ peaks with a relative intensity ratio of approximately 9:6:1 will be observed, providing unambiguous confirmation of the elemental composition.
Section 2: Synthesis and Mechanistic Insights
The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is well-established, with multicomponent reactions (MCRs) being the most efficient and atom-economical approach.[11][12] These one-pot procedures offer significant advantages, including reduced reaction times, simplified purification, and high yields.[13]
Core Synthetic Strategy: A One-Pot Condensation
The most direct route involves the reaction of (3,4-dichlorophenyl)hydrazine with an activated malononitrile equivalent. A highly effective and regioselective method utilizes (ethoxymethylene)malononitrile as the three-carbon synthon.[10] This approach avoids the formation of isomers that can occur with other methods.
The overall transformation is a Michael-type addition followed by an intramolecular cyclization and elimination.[10] The choice of solvent is critical; ethanol is often preferred as it effectively dissolves the reactants and allows the product to precipitate upon completion, simplifying isolation.[10]
Proposed Synthetic Workflow
The synthesis can be visualized as a streamlined process from commercially available starting materials to the final product.
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Spectroscopic data for 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile
An In-depth Technical Guide to the Spectroscopic Analysis of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of this compound (CAS 58791-78-9), a member of the biologically significant phenylpyrazole family.[1] For researchers in medicinal chemistry and drug development, precise molecular characterization is a foundational requirement for establishing structure-activity relationships. This document outlines the application of core spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—to unambiguously confirm the identity and structure of this target compound. We delve into the causality behind experimental choices, provide validated protocols, and interpret predicted spectral data based on established principles and data from analogous structures.
Introduction and Molecular Overview
This compound is a heterocyclic compound featuring a pyrazole core, a key scaffold in numerous pharmaceuticals and agrochemicals known for a wide range of biological activities.[2][3] Its structure combines several key functional groups: a disubstituted aromatic ring, a primary amine, and a nitrile group, each conferring distinct chemical properties and spectroscopic signatures. The molecular formula is C₁₀H₆Cl₂N₄, with a molecular weight of 253.09 g/mol .[4]
Accurate characterization is the bedrock of any chemical research program. This guide serves as a practical manual for scientists, providing not just the expected data but the scientific reasoning required to interpret it, ensuring a high degree of confidence in the compound's identity.
Figure 1: Molecular Structure of the Target Compound
Infrared (IR) Spectroscopy: Functional Group Identification
Principle: IR spectroscopy is a powerful first-pass analytical technique for identifying the key functional groups within a molecule. Covalent bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy corresponding to these frequencies. This results in a unique spectrum of absorption bands that serves as a molecular fingerprint.
Experimental Protocol: KBr Pellet Method
The solid-state nature of the compound makes the Potassium Bromide (KBr) pellet method ideal for analysis. This technique minimizes spectral interference from solvents.
-
Preparation: Dry 1-2 mg of the sample and ~100 mg of spectroscopic grade KBr in an oven at 110°C for 2-4 hours to remove residual moisture.
-
Grinding: Add the sample and KBr to an agate mortar and gently grind to a fine, homogenous powder. The goal is to reduce particle size below the wavelength of the IR radiation to minimize scattering.
-
Pressing: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent disc.
-
Analysis: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
Predicted IR Data and Interpretation
The structure of this compound suggests several highly characteristic absorption bands. The table below outlines the expected frequencies based on data from analogous pyrazole structures and established correlation charts.[5][6][7]
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity | Causality and Insights |
| 3480 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium-Strong | The presence of two distinct bands in this region is a definitive marker for a primary amine (R-NH₂).[8] |
| 2230 - 2210 | C≡N Stretch | Nitrile (-CN) | Strong, Sharp | The triple bond of the nitrile group results in a strong, sharp absorption in a relatively uncongested region of the spectrum, making it an excellent diagnostic peak.[5][9][10] |
| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Medium | This bending vibration further confirms the presence of the primary amine group.[8] |
| 1600 - 1450 | C=C and C=N Ring Stretch | Aromatic & Pyrazole Rings | Medium-Strong (multiple bands) | These absorptions arise from the stretching vibrations within the two heterocyclic and aromatic rings, confirming the core scaffold. |
| 850 - 750 | C-Cl Stretch | Aryl Chloride | Strong | The positions of C-Cl stretching bands in the fingerprint region can be indicative of the substitution pattern on the benzene ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Connectivity
Principle: NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. It exploits the magnetic properties of atomic nuclei (¹H and ¹³C), providing detailed information on the chemical environment, connectivity, and number of each type of proton and carbon atom.
Experimental Protocol: Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the compound, and its proton signal (residual H₂O and DMSO) does not typically overlap with key analyte signals. Furthermore, it allows for the clear observation of exchangeable protons like those on the amine group.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (like COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The dichlorophenyl ring will exhibit a distinct three-proton spin system, while the pyrazole and amine protons will appear as singlets.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation and Rationale |
| ~8.2 - 8.0 | d | 1H | Ar-H | This proton is ortho to one chlorine and meta to the other, appearing as a doublet due to coupling with its single neighbor. |
| ~7.8 - 7.6 | dd | 1H | Ar-H | This proton is coupled to two adjacent aromatic protons, resulting in a doublet of doublets. |
| ~7.5 - 7.3 | d | 1H | Ar-H | This proton is ortho to the pyrazole ring and coupled to one neighbor, appearing as a doublet. |
| ~7.9 | s | 1H | Pyrazole C₃-H | The lone proton on the pyrazole ring is not coupled to any other protons and is expected to appear as a singlet in the aromatic region. |
| ~7.0 | s (broad) | 2H | -NH₂ | The primary amine protons typically appear as a broad singlet due to quadrupole broadening and chemical exchange. Its chemical shift can vary with concentration and temperature.[6] |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.
| Predicted Shift (δ, ppm) | Assignment | Interpretation and Rationale |
| ~155 | C₅ (C-NH₂) | The carbon atom directly attached to the electron-donating amino group is expected to be significantly deshielded. |
| ~140 | C₃ (C-H) | The protonated carbon of the pyrazole ring. |
| ~138 - 130 | Aromatic C-Cl & C-N | The four quaternary carbons of the dichlorophenyl ring (two attached to Cl, one to N, and one between two CH groups). |
| ~130 - 120 | Aromatic C-H | The three protonated carbons of the dichlorophenyl ring. |
| ~118 | C≡N | The nitrile carbon atom typically appears in this region.[6] |
| ~85 | C₄ (C-CN) | The carbon attached to the nitrile group is significantly shielded. Its exact position is highly dependent on the pyrazole ring electronics. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Principle: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. In Electron Ionization (EI) MS, the molecule is ionized, forming a molecular ion (M⁺•), which then fragments in a reproducible manner.
Experimental Protocol: Electron Ionization (EI)
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
-
Ionization: Volatilize the sample using heat and bombard it with a high-energy electron beam (typically 70 eV).
-
Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
Predicted Mass Spectrum and Fragmentation
The most critical information from the mass spectrum is the molecular ion peak, which confirms the molecular weight.
-
Molecular Ion (M⁺•): The molecular ion peak will be observed at m/z 252 . A crucial diagnostic feature will be the isotopic pattern caused by the two chlorine atoms. The relative intensities of the M⁺•, [M+2]⁺•, and [M+4]⁺• peaks will be approximately 9:6:1 , which is the classic signature for a molecule containing two chlorine atoms.
-
Key Fragments: The fragmentation pattern provides a roadmap of the molecule's structure.[11][12]
Figure 2: Proposed Key Fragmentation Pathways in EI-MS
Integrated Spectroscopic Workflow and Conclusion
The structural elucidation of a novel compound is a puzzle where each spectroscopic technique provides a vital piece of the solution. The workflow below illustrates the synergistic relationship between these methods.
Figure 3: Integrated Workflow for Structural Elucidation
References
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Al-Ostoot, F.H., et al. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available at: [Link]
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El-Gazzar, A.R.B.A., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]
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Introduction: The Pyrazole Core in Modern Medicine
An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable versatility and metabolic stability have made it a cornerstone in the design of numerous therapeutic agents.[3][4][5] The significance of this moiety is underscored by its presence in a range of blockbuster drugs, from the anti-inflammatory agent Celecoxib to the anti-obesity drug Rimonabant and the kinase inhibitors used in oncology like Ibrutinib and Ruxolitinib.[1][4] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, antidepressant, and neuroprotective effects, making them a subject of intense investigation in drug discovery.[5][6][7] This guide provides a technical overview of the key biological activities of pyrazole derivatives, their mechanisms of action, and the experimental protocols used to validate their therapeutic potential.
Key Biological Activities and Mechanisms of Action
The therapeutic diversity of pyrazole derivatives stems from their ability to interact with a wide array of biological targets. The specific substitutions on the pyrazole ring dictate the molecule's conformation, electronic properties, and ultimately, its pharmacological profile.
Anti-inflammatory Activity: Selective COX-2 Inhibition
Many pyrazole derivatives are renowned for their potent anti-inflammatory effects, primarily achieved through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[8]
Causality and Mechanism: The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[9] While COX-1 is constitutively expressed and plays a protective role in the gastrointestinal tract and platelet function, COX-2 is inducible and is primarily upregulated at sites of inflammation.[9][10] Non-selective NSAIDs inhibit both enzymes, leading to common side effects like stomach ulcers.[10] The genius of pyrazole-based drugs like Celecoxib lies in their structural ability to selectively bind to the active site of the COX-2 enzyme, which has a larger, more flexible binding pocket compared to COX-1.[9][10][11] This selective inhibition blocks the synthesis of pro-inflammatory prostaglandins without disrupting the protective functions of COX-1, thereby reducing inflammation and pain with a lower risk of gastrointestinal adverse effects.[9]
Caption: Mechanism of selective COX-2 inhibition by pyrazole derivatives like Celecoxib.
Anticancer Activity: A Multi-pronged Assault
The anticancer potential of pyrazole derivatives is exceptionally broad, stemming from their ability to modulate multiple signaling pathways crucial for tumor growth and survival.[5][12]
Mechanisms of Action:
-
Kinase Inhibition: A primary mechanism is the inhibition of various protein kinases that are often dysregulated in cancer. Derivatives have been designed to target Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), PI3K, mTOR, and BRAFV600E, thereby disrupting signaling pathways that control cell proliferation, angiogenesis, and survival.[4][13][14]
-
Induction of Apoptosis: Many pyrazole compounds trigger programmed cell death (apoptosis) in cancer cells.[15] This is often achieved by increasing the generation of Reactive Oxygen Species (ROS) and activating pro-apoptotic molecules like caspases (CASP3, CASP9).[14][15]
-
Cell Cycle Arrest: They can halt the progression of the cell cycle, preventing cancer cells from dividing.[15] This is frequently associated with the increased expression of cell cycle inhibitors like p21 and p27 and decreased expression of cyclins.[15]
-
Tubulin Polymerization Inhibition: Certain derivatives, designed as analogs of combretastatin A-4 (CA-4), can inhibit the polymerization of tubulin, a critical component of the cellular cytoskeleton.[13] This disrupts microtubule formation, leading to mitotic arrest and cell death.[13]
Caption: Multi-targeted anticancer mechanisms of pyrazole derivatives.
Data Presentation: Anticancer Activity of Pyrazole Derivatives
| Compound Class | Target Cell Line | IC₅₀ (µM) | Mechanism/Target | Reference |
| Diaryl Pyrazole | Various (6 lines) | 0.00006 - 0.00025 | Tubulin Polymerization Inhibition | [13] |
| Pyrazole-Indole | HCT116, MCF7 | < 23.7 | CDK2 Inhibition | [13] |
| Pyrazole Carbaldehyde | MCF-7 | 0.25 | PI3 Kinase Inhibition | [13] |
| Selanyl-1H-Pyrazole | HepG2 | 13.85 | Dual EGFR/VEGFR-2 Inhibition | [13] |
| Phenyl-1H-Pyrazole | WM266.4 (Melanoma) | 2.63 | BRAFV600E Inhibition | [4] |
Antimicrobial Activity
Pyrazole derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.[16][17]
Mechanism of Action: Their antimicrobial effects are often attributed to the inhibition of essential microbial enzymes that are absent or structurally different in humans, providing a window for selective toxicity. Key targets include DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and repair.[18] Other mechanisms involve disrupting microbial metabolism or cell membrane integrity.[18] Pyrazole-containing compounds have shown efficacy against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[3][18]
Data Presentation: Antimicrobial Activity (MIC) of Pyrazole Derivatives
| Compound Class | Target Microorganism | MIC (µg/mL) | Reference |
| Pyrazole-Thiazole Hybrid | MRSA | 1.9 - 3.9 | [18] |
| Imidazo-Pyridine Pyrazole | E. coli, K. pneumoniae | < 1 | [18] |
| Imidazothiadiazole-Pyrazole | Multi-drug Resistant Bacteria | 0.25 | [19] |
| Carbodithionate Pyrazole | MRSA | 4 | [18] |
Other Notable Biological Activities
-
Anti-Obesity: The diarylpyrazole Rimonabant functions as a selective antagonist or inverse agonist of the cannabinoid-1 (CB1) receptor.[20][21] The endocannabinoid system is involved in regulating appetite and energy balance.[22] By blocking CB1 receptors in the brain and peripheral tissues (like adipose tissue), Rimonabant reduces appetite, decreases fat storage, and improves metabolic parameters.[20][22][23]
-
Neuroprotective: Certain pyrazole derivatives act as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters.[8] This activity is being explored for the treatment of neurodegenerative diseases.
Experimental Evaluation of Biological Activity
Validating the therapeutic potential of novel pyrazole derivatives requires a systematic approach using robust and reproducible in vitro and in vivo assays. The choice of assay is dictated by the intended therapeutic application.
In Vitro Assay Protocols
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the cytotoxic effect of a compound.[24] It measures the metabolic activity of living cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀).[24] This protocol is critical for initial screening and determining dose-response relationships.[25]
Detailed Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[24]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in the appropriate medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[24]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Visually confirm the formation of purple formazan crystals.[24]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.[26]
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Rationale: The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[27][28] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism. This assay is fundamental for evaluating the potency of new antimicrobial candidates.[29]
Detailed Protocol:
-
Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[28]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazole derivative in MHB. This creates a gradient of decreasing compound concentrations across the plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in a well with no visible growth.[28]
In Vivo Model Protocol
Rationale: This is a classic, highly reproducible, and widely used preclinical model for evaluating acute inflammation.[8][30] The injection of carrageenan, a phlogistic agent, into the rat's paw induces a biphasic inflammatory response characterized by edema (swelling), providing a reliable method to screen for the in vivo efficacy of anti-inflammatory drugs.[31][32][33]
Detailed Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment.
-
Grouping and Dosing: Divide the rats into groups: a control group (vehicle), a standard drug group (e.g., Diclofenac or Celecoxib), and test groups receiving different doses of the pyrazole derivative.[30] Administer the compounds orally or intraperitoneally 1 hour before inducing inflammation.
-
Baseline Measurement: Before any injections, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw.[32]
-
Edema Measurement: Measure the paw volume again at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[8]
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in the treated group.
Caption: In vivo workflow for the Carrageenan-induced paw edema model.
Conclusion and Future Perspectives
The pyrazole scaffold is undeniably a privileged structure in drug discovery, offering a foundation for developing therapies against a multitude of diseases.[3] Its derivatives have demonstrated potent and diverse biological activities, leading to significant clinical successes. The ongoing research focuses on synthesizing novel derivatives with enhanced potency, greater target selectivity, and improved pharmacokinetic profiles. Future efforts will likely concentrate on leveraging pyrazole-based compounds to tackle challenges such as multi-drug resistance in cancer and infectious diseases, and to explore novel therapeutic targets.[2][3] The combination of rational drug design, high-throughput screening, and robust preclinical evaluation will continue to unlock the full therapeutic potential of this remarkable heterocyclic core.
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- What is the mechanism of Celecoxib? (2024).
- IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMM
- Rimonabant: endocannabinoid inhibition for the metabolic syndrome. (2006). PubMed.
- In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (2021). Semantic Scholar.
- Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions. (2008). PubMed.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2021). Molecules.
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2018).
- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019).
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Mechanism of action of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile
An In-Depth Technical Guide on the Mechanism of Action of Cannabinoid Receptor Agonists, Focusing on the Preclinical Candidate BAY 59-3074
Disclaimer: The initial topic requested was the mechanism of action for 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile. Extensive literature searches did not yield a defined mechanism of action or significant biological data for a compound with this specific name. However, searches frequently identified BAY 59-3074 , a well-characterized pyrazole-related compound with a distinct chemical structure, 3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate. This guide will focus on the established mechanism of action of BAY 59-3074 as a representative, technically rich example for the target audience.
Introduction
The therapeutic potential of modulating the endocannabinoid system has been a significant area of research in drug development, particularly for pain management. The cannabinoid receptors, CB1 and CB2, are key targets in this system. While full agonists of these receptors can provide potent analgesia, they are often associated with undesirable central nervous system (CNS) effects, such as psychoactivity and tolerance development.[1] This has driven the development of partial agonists, which may offer a more favorable therapeutic window.
BAY 59-3074 is a novel, selective partial agonist of both CB1 and CB2 receptors developed by Bayer AG.[2][3] It has demonstrated significant antihyperalgesic and antiallodynic effects in various preclinical models of chronic neuropathic and inflammatory pain.[2][4] This guide provides a detailed examination of its mechanism of action, the experimental validation of its activity, and the protocols used in its characterization.
Core Mechanism: Partial Agonism at Cannabinoid Receptors
The primary mechanism of action for BAY 59-3074 is its function as a partial agonist at CB1 and CB2 receptors. Unlike a full agonist that elicits a maximal response upon binding, a partial agonist produces a sub-maximal response, even at saturating concentrations. This property is crucial for its therapeutic profile, potentially mitigating the adverse effects seen with full agonists.[1]
Molecular Target Affinity
BAY 59-3074 exhibits modest but relatively balanced affinity for both human and rat cannabinoid receptors. This has been quantified through competitive binding assays, which measure the concentration of the drug required to displace a known radioligand from the receptor.
| Receptor Target | Ki (nM) | Species |
| CB1 | 55.4 | Rat |
| CB1 | 48.3 | Human |
| CB2 | 45.5 | Human |
| Table 1: Binding Affinities (Ki) of BAY 59-3074 at Cannabinoid Receptors.[2][3][4][5][6] |
This binding affinity translates into functional activity, which is confirmed through downstream signaling assays.
Signaling Pathway Activation
CB1 and CB2 are G-protein coupled receptors (GPCRs). Upon agonist binding, they activate intracellular signaling cascades, primarily through the Gi/o protein subfamily. This leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channels.
The partial agonism of BAY 59-3074 is demonstrated in functional assays such as the [35S]GTPγS binding assay.[2][4] This assay measures the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit following receptor activation. As a partial agonist, BAY 59-3074 stimulates this exchange but to a lesser degree than a full agonist.
Pharmacological Effects and In Vivo Validation
The mechanism of partial agonism translates into specific, measurable physiological effects. Preclinical studies in animal models have been crucial for validating the therapeutic potential of BAY 59-3074.
Analgesic Properties
BAY 59-3074 is orally active and demonstrates significant efficacy in rat models of both neuropathic and inflammatory pain.[2][4] It produces antihyperalgesic (reduction of heightened pain sensitivity) and antiallodynic (reduction of pain from non-painful stimuli) effects at doses ranging from 0.3 to 3 mg/kg.[2][4] These effects were observed in multiple chronic pain models, including:
-
Chronic Constriction Injury (CCI)
-
Spared Nerve Injury (SNI)
-
Tibial Nerve Injury
-
Spinal Nerve Ligation
-
Carrageenan- and Complete Freund's Adjuvant-induced inflammation
Notably, the antiallodynic efficacy was maintained even after two weeks of daily administration, suggesting a durable therapeutic effect.[4]
CB1 Receptor-Mediated Effects
The in vivo effects of BAY 59-3074 are primarily mediated through the CB1 receptor. This was confirmed in drug discrimination studies where rats trained to recognize a CB1 agonist generalized the cue to BAY 59-3074.[4][7] Furthermore, its analgesic and hypothermic effects could be blocked by the selective CB1 receptor antagonist SR 141716A, providing direct evidence of its on-target activity.[2][4]
Side Effect Profile and Therapeutic Window
At doses above 1 mg/kg, BAY 59-3074 can produce typical cannabinoid-related side effects, such as hypothermia.[2][4] However, tolerance to these side effects develops rapidly (within five days), while the analgesic efficacy is maintained.[4] This dissociation between tolerance to side effects and therapeutic effects is a key advantage of partial agonists. Moreover, gradual dose escalation can prevent the occurrence of these side effects altogether.[4] Importantly, no withdrawal symptoms were observed upon abrupt cessation of treatment, indicating a lower potential for physical dependence compared to full agonists.[2][4]
Experimental Protocols
The characterization of BAY 59-3074 relies on a series of standard and specialized pharmacological assays. Below are representative protocols.
Protocol 1: [35S]GTPγS Binding Assay
This assay functionally measures G-protein activation following receptor agonism.
Objective: To determine the functional potency (EC50) and efficacy (% of maximal stimulation) of BAY 59-3074 at CB1/CB2 receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB1 or CB2 receptor. Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer (containing MgCl2 and GDP).
-
Cell membranes (typically 5-10 µg of protein per well).
-
Varying concentrations of BAY 59-3074 (or a reference full agonist, e.g., CP 55,940).
-
[35S]GTPγS (final concentration ~0.1 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination & Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound.
-
Detection: Wash the filters with ice-cold buffer. Allow filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Specific binding is calculated and plotted against the drug concentration. Data are fitted to a sigmoidal dose-response curve to determine EC50 and Emax values.
Protocol 2: In Vivo Neuropathic Pain Model (Spared Nerve Injury - SNI)
Objective: To assess the antiallodynic effect of BAY 59-3074 in a rat model of chronic neuropathic pain.
Methodology:
-
Surgical Procedure:
-
Anesthetize adult male Sprague-Dawley rats.
-
Expose the sciatic nerve and its three terminal branches in the left hind limb.
-
Tightly ligate and transect two of the three branches (the common peroneal and tibial nerves), leaving the sural nerve intact.
-
Close the incision. This procedure induces a robust and long-lasting mechanical allodynia.
-
-
Baseline Measurement: Allow animals to recover for 7-14 days. Measure the baseline mechanical withdrawal threshold using von Frey filaments. A significant decrease in the threshold in the operated paw compared to the contralateral paw confirms allodynia.
-
Drug Administration: Administer BAY 59-3074 (e.g., 1 mg/kg) or vehicle orally (p.o.).
-
Post-Dosing Measurement: At various time points after administration (e.g., 1, 2, 4 hours), re-assess the mechanical withdrawal threshold in both paws.
-
Data Analysis: The withdrawal threshold is the lowest filament force that elicits a brisk paw withdrawal. Data are often expressed as the change in withdrawal threshold or as a percentage of the maximum possible effect (%MPE). A significant increase in the withdrawal threshold in the operated paw following drug administration indicates an antiallodynic effect.
Conclusion
BAY 59-3074 serves as a compelling preclinical candidate whose mechanism of action is centered on its partial agonism at both CB1 and CB2 receptors. This property allows it to induce significant and durable analgesia in models of chronic pain while exhibiting a favorable side effect profile with reduced tolerance and dependence liability compared to full agonists.[1][2][4] Its characterization through a combination of in vitro binding and functional assays, alongside in vivo behavioral models, provides a robust validation of its therapeutic potential and a clear framework for the evaluation of next-generation cannabinoid receptor modulators.
References
-
De Vry J, Denzer D, Reissmueller E, et al. 3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY 59-3074): a novel cannabinoid Cb1/Cb2 receptor partial agonist with antihyperalgesic and antiallodynic effects. The Journal of Pharmacology and Experimental Therapeutics. 2004;310(2):620–632. [Link][4]
-
BAY 59-3074 - Grokipedia. (2026). [2]
-
Krishnan, S., et al. Structure–Activity Relationship Development Efforts towards Peripherally Selective Analogs of the Cannabinoid Receptor Partial Agonist BAY 59-3074. MDPI. [Link][1]
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De Vry J, Jentzsch KR. Discriminative stimulus effects of the structurally novel cannabinoid CB1/CB2 receptor partial agonist BAY 59-3074 in the rat. European Journal of Pharmacology. 2004;505(1–3):127–133. [Link][7]
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The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrazole Compounds
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents one of the most significant structural motifs in modern medicinal and agricultural chemistry. Its journey from an unexpected laboratory synthesis to a "privileged scaffold" in drug discovery is a testament to over a century of chemical innovation. This technical guide provides an in-depth exploration of the discovery and history of pyrazole compounds, designed for researchers, scientists, and drug development professionals. We will detail the seminal discovery by Ludwig Knorr, trace the evolution of synthetic methodologies from classic cyclocondensations to modern catalytic approaches, and chronicle the historical impact of pyrazoles as transformative therapeutic and agrochemical agents.
Part 1: The Seminal Discovery - The Knorr Pyrazole Synthesis (1883)
The story of pyrazole chemistry begins not with a targeted synthesis, but as an unexpected outcome of research into quinoline derivatives. In 1883, the German chemist Ludwig Knorr was investigating the reaction between ethyl acetoacetate and phenylhydrazine.[1][2] His work led to the synthesis of a pyrazolone derivative, a discovery that laid the foundation for an entirely new class of heterocyclic compounds.[1] Knorr himself coined the term 'pyrazole' in the same year to describe this novel ring system.[3][4] This foundational reaction, now universally known as the Knorr Pyrazole Synthesis , remains a cornerstone of heterocyclic chemistry.[1][5] The first pyrazole-based drug, Antipyrine, a potent analgesic and antipyretic, emerged from this initial work, becoming one of the most widely used drugs in the world until the rise of aspirin.[2][6]
1.1. Original Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
The following protocol is adapted from Ludwig Knorr's original 1883 publication, "Einwirkung von Acetessigester auf Phenylhydrazin".[1] It describes the first-ever synthesis of a pyrazole derivative, which served as the precursor to Antipyrine.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate. The addition may be slightly exothermic.
-
Initial Condensation: Allow the mixture to stand at ambient temperature. A spontaneous condensation reaction occurs, resulting in the formation of an oily product layer and an aqueous layer (water).
-
Separation of Water: Carefully separate and remove the water formed during the initial condensation from the oily product.
-
Cyclization: Transfer the resulting oily condensation product to a vessel equipped for heating. Heat the oil on a water bath for an extended period. This thermal treatment induces an intramolecular cyclization through the elimination of ethanol.
-
Product Formation & Isolation: As ethanol is eliminated, the crude 1-phenyl-3-methyl-5-pyrazolone product begins to form. Upon cooling, the product solidifies and can be isolated for further purification, typically by crystallization.
1.2. Quantitative Data: Knorr's 1883 Experiment
The table below summarizes the reactants used in the foundational synthesis.
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Amount Used (g) |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | 100 |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 125 |
1.3. Mechanistic Pathway of the Knorr Synthesis
The Knorr synthesis is a classic cyclocondensation reaction.[7][8] The mechanism involves the nucleophilic attack of a hydrazine derivative on one of the carbonyl groups of a 1,3-dicarbonyl compound, followed by intramolecular condensation and dehydration to yield the stable, aromatic pyrazole ring.
Caption: Knorr Pyrazole Synthesis Workflow.
Part 2: The Evolution of Synthetic Methodologies
Following Knorr's discovery, the field of pyrazole synthesis expanded rapidly. While the original cyclocondensation remains highly relevant, the demand for more complex and precisely substituted pyrazoles for drug discovery and materials science has driven the development of numerous alternative and complementary synthetic routes.[9]
2.1. Foundational Cyclocondensation and Its Variants
The Knorr synthesis is highly versatile, extending beyond 1,3-diketones to other 1,3-dicarbonyl equivalents. The primary challenge of this method is controlling regioselectivity when using an unsymmetrical dicarbonyl compound, which can lead to a mixture of two isomeric pyrazole products.[8][10]
-
From α,β-Unsaturated Ketones: The reaction of α,β-unsaturated ketones (chalcones) with hydrazines provides a reliable route to pyrazolines, which can then be oxidized to the corresponding aromatic pyrazoles.[3][7]
-
From Acetylenic Ketones: The condensation of hydrazines with acetylenic ketones has been a known and effective method for over a century, directly yielding substituted pyrazoles.[7]
2.2. 1,3-Dipolar Cycloaddition Reactions
A mechanistically distinct and powerful modern approach is the [3+2] cycloaddition reaction. This method typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, like an alkyne or an alkene.[7] This strategy offers excellent control over regioselectivity and provides access to pyrazole derivatives that are difficult to obtain via condensation methods.
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- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
Unlocking the Therapeutic Potential of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile: A Technical Guide to Target Identification and Validation
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. Within this class, 5-amino-1H-pyrazole-4-carbonitrile derivatives have emerged as particularly promising therapeutic agents. This in-depth technical guide focuses on a specific, yet under-explored, member of this family: 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile . We will dissect the chemical architecture of this molecule to postulate its most probable therapeutic targets, drawing upon a comprehensive analysis of structurally related compounds and established structure-activity relationships. This guide will provide a robust framework for researchers, scientists, and drug development professionals to investigate its potential as a novel therapeutic, with a primary focus on its likely role as an inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and its potential as an antimicrobial agent. Detailed, actionable protocols for target validation are provided to empower further research and development.
Introduction: The Promise of the Pyrazole Core
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of clinically successful drugs. The 5-amino-1H-pyrazole-4-carbonitrile core, in particular, has garnered significant attention for its synthetic tractability and the diverse pharmacological activities exhibited by its derivatives, including anticancer, antimicrobial, and antiviral properties.[1][2][3]
The subject of this guide, this compound, possesses a distinct substitution pattern that suggests a specific and potent biological activity. The dichlorophenyl moiety at the N1 position is a common feature in kinase inhibitors, where it often occupies a hydrophobic pocket in the ATP-binding site. This, combined with the established propensity of the aminopyrazole core to interact with the hinge region of kinases, strongly points towards a role in oncology. Furthermore, the broader class of pyrazole derivatives has demonstrated significant antimicrobial efficacy, an area of critical unmet medical need.[1][4]
This guide will therefore explore two primary, well-supported hypotheses for the therapeutic application of this compound:
-
Hypothesis A: Inhibition of Fibroblast Growth Factor Receptors (FGFRs) for Oncological Applications.
-
Hypothesis B: Broad-Spectrum Antimicrobial Activity through Inhibition of Essential Bacterial Enzymes.
We will delve into the rationale behind these hypotheses and provide a clear roadmap for their experimental validation.
Primary Therapeutic Target Family: Fibroblast Growth Factor Receptors (FGFRs)
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in cellular processes such as proliferation, differentiation, and angiogenesis.[5] Aberrant FGFR signaling, often driven by gene amplification, mutations, or chromosomal translocations, is a key oncogenic driver in a variety of solid tumors, including bladder, lung, and gastric cancers.[5][6] Consequently, the development of potent and selective FGFR inhibitors is a major focus in modern oncology.
Rationale for Targeting FGFRs
The 5-amino-1H-pyrazole core is a well-established hinge-binding motif in numerous kinase inhibitors. The amino group and the adjacent pyrazole nitrogen form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding cleft. The dichlorophenyl group at the N1 position of our lead compound is predicted to extend into a hydrophobic pocket, a feature that can enhance both potency and selectivity.
Recent studies have demonstrated that 5-amino-1H-pyrazole-4-carboxamide derivatives act as potent pan-FGFR covalent inhibitors, effectively targeting both wild-type and drug-resistant gatekeeper mutant forms of the receptors.[6] One representative compound from this class, 10h , demonstrated impressive nanomolar activity against FGFR1, FGFR2, and FGFR3.[6] While our topic compound is a carbonitrile rather than a carboxamide, the core scaffold and the substitution pattern strongly suggest a similar mechanism of action.
Proposed Binding Mode
The following diagram illustrates the hypothetical binding mode of this compound within the ATP-binding site of an FGFR kinase.
Caption: Proposed binding of the compound in the FGFR active site.
Experimental Validation Workflow
A multi-tiered approach is essential to rigorously validate FGFRs as the primary target and to characterize the inhibitory activity of this compound.
Caption: Experimental workflow for FGFR target validation.
This protocol outlines a typical luminescence-based kinase assay to determine the IC50 value of the compound against FGFR1, 2, 3, and 4.
-
Reagents and Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.
-
Poly-Glu-Tyr (4:1) substrate.
-
ATP.
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
This compound (test compound) dissolved in DMSO.
-
Staurosporine (positive control).
-
384-well white plates.
-
Luminometer.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, typically from 10 mM to 1 nM.
-
In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (vehicle control).
-
Add 5 µL of a solution containing the FGFR kinase and the substrate in assay buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at the Km for each respective kinase.
-
Incubate the plate at room temperature for 1 hour.
-
Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Secondary Therapeutic Target Area: Antimicrobial Agents
The global health crisis of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Pyrazole derivatives have a long-standing history of potent antimicrobial activity, and the inclusion of halogenated phenyl rings often enhances this effect.[1][4]
Rationale for Antimicrobial Activity
The precise mechanism of action for many antimicrobial pyrazoles is not fully elucidated; however, they are known to inhibit essential cellular processes. For instance, some pyrazole-containing compounds have been shown to inhibit bacterial 2,2-dialkylglycine decarboxylase, a pyridoxal phosphate-dependent enzyme involved in amino acid metabolism.[7][8][9] The structural features of this compound make it a plausible candidate for inhibiting this or other crucial bacterial enzymes. The dichlorophenyl moiety can contribute to membrane permeability and interactions with hydrophobic pockets in bacterial proteins.
Experimental Validation of Antimicrobial Activity
A systematic screening approach against a panel of clinically relevant bacterial and fungal strains is the first step in validating the antimicrobial potential of the compound.
This protocol describes the broth microdilution method to determine the MIC of the compound.
-
Reagents and Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
This compound dissolved in DMSO.
-
Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls.
-
96-well sterile microplates.
-
Spectrophotometer (plate reader).
-
-
Procedure:
-
Prepare a 2-fold serial dilution of the test compound in the appropriate broth/medium in a 96-well plate.
-
Prepare a standardized inoculum of the microbial strain to be tested (e.g., 5 x 10^5 CFU/mL).
-
Add the microbial inoculum to each well of the microplate.
-
Include a positive control (microbes with no compound) and a negative control (broth/medium only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
-
Summary and Future Directions
The available evidence strongly suggests that this compound is a compound with significant therapeutic potential, primarily as an inhibitor of FGFRs for the treatment of cancer. Its structural features align well with known pharmacophores for potent kinase inhibition. A secondary, yet important, avenue for investigation is its potential as a novel antimicrobial agent.
The experimental workflows and detailed protocols provided in this guide offer a clear and actionable path for the comprehensive evaluation of this promising molecule. Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To optimize the dichlorophenyl substitution for enhanced potency and selectivity.
-
Pharmacokinetic and toxicological profiling: To assess the drug-like properties of the compound.
-
Mechanism of action studies: To identify the specific bacterial or fungal targets if antimicrobial activity is confirmed.
By systematically pursuing these lines of inquiry, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of new and effective medicines.
References
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. (2020-12-02). [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. (2024-09-05). [Link]
-
Design, Synthesis and Biological Evaluation: 5-amino-1H-pyrazole-1-carbonyl derivatives as FGFR Inhibitors. Bentham Science. (2020-11-01). [Link]
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PubMed. (2020-12-02). [Link]
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC - NIH. National Institutes of Health. (2020-12-02). [Link]
-
Synthesis of 1,3-diaryl pyrazole derivatives and evaluation of anticonvulsant and antimicrobial activities. ResearchGate. (2025-08-06). [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. (2021-04-16). [Link]
-
Crystal structures of dialkylglycine decarboxylase inhibitor complexes. PubMed. (1999-11-19). [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Organic & Medicinal Chemistry International Journal. (Date not available). [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. National Institutes of Health. (Date not available). [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. (Date not available). [Link]
-
2,2-dialkylglycine decarboxylase. Semantic Scholar. (Date not available). [Link]
-
2,2-dialkylglycine decarboxylase (pyruvate). Wikipedia. (Date not available). [Link]
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- 7. Crystal structures of dialkylglycine decarboxylase inhibitor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. 2,2-dialkylglycine decarboxylase (pyruvate) - Wikipedia [en.wikipedia.org]
In Silico Analysis of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth framework for the in silico modeling of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile, a novel compound with potential therapeutic applications. This document is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of computational methodologies that are pivotal in modern drug discovery. We will navigate the logical progression from target identification to advanced molecular simulations and toxicity prediction, underscoring the rationale behind each procedural choice. Our approach is rooted in scientific integrity, providing a self-validating system of protocols that can be adapted for other small molecule investigations. All methodologies are supported by authoritative references to ensure scientific rigor.
Introduction: The Pyrazole Scaffold and Rationale for Target Selection
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The subject of this guide, this compound, possesses the characteristic pyrazole ring, suggesting its potential as a bioactive agent. Given the prevalence of pyrazole derivatives as kinase inhibitors in oncology, a logical first step in the in silico evaluation of this compound is to investigate its interaction with a relevant cancer-associated protein kinase.[1][4][5]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[6][7] Inhibition of VEGFR2 is a clinically validated strategy in cancer therapy, and numerous pyrazole-containing compounds have been reported as potent VEGFR2 inhibitors.[6][7][8][9] Therefore, for the purpose of this technical guide, we have selected the VEGFR2 kinase domain as a putative biological target for this compound to illustrate a complete in silico characterization workflow.
The In Silico Modeling Workflow: A Step-by-Step Guide
Our computational investigation will follow a multi-step workflow, beginning with molecular docking to predict the binding affinity and mode of interaction between our compound and VEGFR2. This will be followed by molecular dynamics simulations to assess the stability of the predicted protein-ligand complex. Finally, we will predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound to evaluate its drug-likeness.
Ligand and Protein Preparation
Accurate preparation of both the ligand and the protein is a critical prerequisite for reliable docking results.
Experimental Protocol: Ligand Preparation
-
2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing software such as ChemDraw or MarvinSketch.
-
3D Structure Generation and Optimization: Convert the 2D structure to a 3D structure. Perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94). This can be accomplished using software like Avogadro or the online tool CORINA.
-
File Format Conversion: Save the optimized 3D structure in a suitable format for docking, such as .mol2 or .pdb. For use with AutoDock Vina, the final format will be .pdbqt, which includes partial charges and atom type definitions. This conversion is typically done using AutoDock Tools.[10][11]
Experimental Protocol: Protein Preparation
-
PDB Structure Retrieval: Download the crystal structure of the VEGFR2 kinase domain from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 4AG8 , which is a co-crystal structure of VEGFR2 with the inhibitor Axitinib.[12] This provides a relevant and validated binding pocket.
-
Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand (Axitinib). This can be done using a molecular visualization tool like PyMOL or UCSF Chimera.
-
Protonation and Charge Assignment: Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) to the protein. This is a crucial step for accurate electrostatic interaction calculations during docking. AutoDock Tools is the standard software for this procedure.[10][11]
-
File Format Conversion: Save the prepared protein structure in the .pdbqt format.
Molecular Docking with AutoDock Vina
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a powerful tool for virtual screening and for understanding the structural basis of protein-ligand interactions.
Experimental Protocol: Molecular Docking
-
Grid Box Definition: Define a 3D grid box that encompasses the active site of VEGFR2. The coordinates of the grid box can be centered on the position of the co-crystallized ligand (Axitinib) from the original PDB file. A grid size of 25 x 25 x 25 Å is generally a good starting point.
-
Configuration File: Create a configuration file (conf.txt) that specifies the paths to the prepared ligand and protein (.pdbqt files), the grid box parameters, and the name of the output file.
-
Running AutoDock Vina: Execute the docking simulation from the command line using the Vina executable and the configuration file.[13]
-
Analysis of Results: The output file will contain several predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding. Analyze the top-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the VEGFR2 active site. This analysis is best performed using visualization software like PyMOL or Discovery Studio Visualizer.
Data Presentation: Predicted Docking Results
| Parameter | Value |
| Target Protein | VEGFR2 Kinase Domain (PDB: 4AG8) |
| Ligand | This compound |
| Docking Software | AutoDock Vina |
| Predicted Binding Affinity (kcal/mol) | -8.5 to -9.5 (Hypothetical Range for a Potent Binder) |
| Key Interacting Residues (Hypothetical) | Cys919, Asp1046, Glu885, Val848, Ala866, Leu1035 |
Note: The binding affinity and interacting residues are hypothetical examples for illustrative purposes.
Molecular Dynamics Simulation with GROMACS
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the complex over time.[14][15][16]
Experimental Protocol: MD Simulation
-
System Preparation:
-
Topology Generation: Generate a topology file for the ligand using a server like SwissParam or the antechamber tool in AmberTools. This file describes the bonded and non-bonded parameters of the ligand.
-
Complex Formation: Combine the protein and the top-ranked docked ligand pose into a single file.
-
Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add ions to neutralize the system and to mimic physiological salt concentration.
-
-
Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.[17]
-
Equilibration:
-
NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). This allows the solvent to equilibrate around the protein and ligand.
-
NPT Equilibration: Equilibrate the system at the target temperature and pressure (e.g., 1 bar) (NPT ensemble). This ensures the correct density of the system.[17]
-
-
Production Run: Run the production MD simulation for a desired length of time (e.g., 100 ns). During this phase, the atomic coordinates are saved at regular intervals to generate a trajectory file.
-
Trajectory Analysis: Analyze the trajectory to assess the stability of the protein-ligand complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD indicates that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues around their average positions. This can highlight flexible regions of the protein.
-
ADMET Prediction
Early assessment of a compound's ADMET properties is crucial to avoid costly failures in later stages of drug development. Several online tools can provide reliable predictions of these properties.[18][19]
Experimental Protocol: ADMET Prediction
-
Input: Submit the SMILES string of this compound to one or more ADMET prediction web servers, such as SwissADME and pkCSM .[20]
-
Analysis: Analyze the predicted properties, which typically include:
-
Physicochemical Properties: Molecular Weight, LogP, etc.
-
Absorption: Human Intestinal Absorption, Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.
-
Data Presentation: Predicted ADMET Properties
| Property | Predicted Value | Acceptable Range |
| Molecular Weight ( g/mol ) | 281.12 | < 500 |
| LogP | 3.5 | < 5 |
| Hydrogen Bond Donors | 1 | < 5 |
| Hydrogen Bond Acceptors | 4 | < 10 |
| Human Intestinal Absorption (%) | > 85 | High |
| BBB Permeability | Low | Desirable for peripherally acting drugs |
| CYP2D6 Inhibitor | No | Favorable |
| AMES Toxicity | No | Non-mutagenic |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
Note: The predicted values are hypothetical and should be confirmed with experimental data.
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for the initial characterization of this compound. By employing molecular docking, molecular dynamics simulations, and ADMET prediction, we can generate valuable hypotheses about its potential biological target, binding mode, stability, and drug-like properties. The results from these computational studies provide a strong foundation for guiding subsequent experimental validation, including in vitro enzymatic assays and cell-based studies. This integrated computational and experimental approach is fundamental to accelerating the discovery and development of novel therapeutic agents.
References
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Literature review of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles
An In-Depth Technical Guide to 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles: Synthesis, Reactivity, and Therapeutic Potential
Introduction
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a multitude of biologically active compounds.[1][2] Among its many derivatives, the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile scaffold has emerged as a particularly "privileged" structure in medicinal chemistry and drug discovery.[3] These compounds are not merely synthetic curiosities; they are versatile building blocks and pharmacophores that form the core of molecules targeting a wide array of diseases.[4][5] Their structure, featuring a reactive amino group and a cyano moiety, provides a unique platform for chemical elaboration, leading to diverse and complex molecular architectures, including fused heterocyclic systems like pyrazolopyrimidines and pyrazolopyridines.[6]
This guide offers a comprehensive overview for researchers and drug development professionals, delving into the primary synthetic methodologies, chemical reactivity, and the broad spectrum of biological activities associated with 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. We will explore the causality behind synthetic choices, provide detailed experimental protocols, and synthesize the current understanding of their therapeutic potential, from anticancer agents to potent kinase inhibitors.
Part 1: Foundational Synthetic Strategies
The construction of the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile core is efficient and regioselective, a critical factor for its widespread use. The primary methods involve cyclocondensation reactions that reliably yield the desired isomer.
The Primary Pathway: Cyclocondensation of Aryl Hydrazines
The most common and direct route involves the reaction between an appropriately substituted aryl hydrazine and an activated malononitrile derivative, typically (ethoxymethylene)malononitrile.[7][8] This method is valued for its high regioselectivity, consistently producing the 5-amino isomer as the exclusive product, with no evidence of the 3-amino regioisomer.[8]
The reaction proceeds via an initial Michael-type addition of the more nucleophilic nitrogen of the aryl hydrazine to the β-carbon of the (ethoxymethylene)malononitrile. This is followed by the elimination of ethanol and a subsequent intramolecular cyclization to form the stable pyrazole ring.[8] The choice of solvent, such as ethanol, is typical, and the reaction generally proceeds smoothly at reflux.[7]
Caption: Primary synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.
Efficient Assembly: Multicomponent Reactions (MCRs)
In line with the principles of green chemistry, one-pot, multicomponent reactions (MCRs) have been developed for the synthesis of these pyrazoles.[9][10] A common MCR approach involves the condensation of an aromatic aldehyde, malononitrile, and a phenylhydrazine in the presence of a catalyst.[10][11] These methods offer significant advantages, including reduced reaction times, simplified work-up procedures, and minimized waste, making them attractive for library synthesis and industrial applications.[10][12] The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the hydrazine and subsequent intramolecular cyclization and aromatization.[10][13]
Caption: Workflow for a three-component synthesis of pyrazoles.
Experimental Protocol: General Synthesis
The following protocol is a representative example for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles via the cyclocondensation method.[8][14]
Materials:
-
Aryl Hydrazine (1.2 mmol)
-
(Ethoxymethylene)malononitrile (1.2 mmol)
-
Absolute Ethanol (2-5 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
To a solution of the selected aryl hydrazine (1.2 mmol) in absolute ethanol (2 mL) in a round-bottom flask, add (ethoxymethylene)malononitrile (1.2 mmol) slowly while stirring.
-
Heat the reaction mixture to reflux and maintain for the required time (typically 1-4 hours). Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid product by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Wash the collected solid with cold ethanol or water to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 5-amino-1-aryl-1H-pyrazole-4-carbonitrile.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Part 2: The Scaffold's Versatility in Medicinal Chemistry
The arrangement of the amino and cyano groups on the pyrazole ring makes this scaffold a privileged starting point for constructing more complex, biologically active fused heterocycles. The C4-carbon, the exocyclic amino group, and the ring nitrogen atoms all serve as potential reaction sites.[3][15]
This reactivity is frequently exploited to synthesize pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are themselves important pharmacophores found in numerous kinase inhibitors and other therapeutic agents.[5][6]
Caption: Reactivity of the scaffold leading to fused pyrazole systems.
Part 3: A Broad Spectrum of Biological Activity
Derivatives of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile have demonstrated a remarkable range of pharmacological activities, validating their importance in drug development.
Kinase Inhibition
Perhaps the most significant application of this scaffold is in the development of protein kinase inhibitors.[1][16] Kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of cancer and inflammatory diseases.[16][17] The pyrazole core acts as an effective "hinge-binding" motif, anchoring the inhibitor in the ATP-binding pocket of the kinase.
Caption: Mechanism of pyrazole-based kinase inhibition.
Key kinase families targeted by inhibitors derived from this scaffold include:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. 5-amino-1H-pyrazole derivatives have been developed as potent pan-FGFR covalent inhibitors.[18]
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): As a key transducer in inflammatory signaling, IRAK4 is a prime target for diseases like rheumatoid arthritis. Pyrazolo[1,5-a]pyrimidines derived from this core are effective IRAK4 inhibitors.[19]
-
p38 MAP Kinase: This kinase is involved in inflammatory responses, and aminopyrazoles are known to be effective inhibitors.[1][20]
| Target Family | Example Scaffold Modification | Therapeutic Area | Reference |
| FGFR | 5-amino-1H-pyrazole-4-carboxamide | Oncology | [18] |
| IRAK4 | 5-amino-pyrazolo[1,5-a]pyrimidine | Inflammation | [19] |
| p38 MAPK | Substituted 5-aminopyrazoles | Inflammation | [1][5] |
| Aurora Kinase | Pyrazolyl benzimidazoles | Oncology | [16] |
Table 1: Overview of Kinase Targets for Pyrazole-Based Inhibitors
Anticancer Activity
Beyond specific kinase inhibition, numerous 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivatives exhibit broad antiproliferative activity against various cancer cell lines.[4] Studies have demonstrated their efficacy against human cervical (HeLa), breast (MCF-7), and prostate (PC-3) cancer cells.[21] The mechanism often involves the induction of apoptosis and cell cycle arrest, highlighting their potential as standalone or combination cancer therapies.
Antimicrobial and Other Activities
The biological profile of this scaffold extends to other therapeutic areas:
-
Antimicrobial: Certain derivatives have shown activity against bacteria and fungi.[4]
-
Anti-inflammatory: As noted with p38 MAPK and IRAK4 inhibition, these compounds are potent modulators of the inflammatory response.[1]
-
Antioxidant: The pyrazole ring system can participate in redox reactions, and some derivatives have been reported to possess antioxidant properties.[4]
-
Insecticidal: The aryl pyrazole structure is famously used in insecticides like Fipronil, and novel derivatives of the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile class have also been investigated for their insecticidal properties.[22]
Part 4: Structure-Activity Relationship (SAR) and Future Perspectives
The drug-like properties of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles can be fine-tuned through systematic structural modifications. Key insights into their SAR include:
-
The N1-Aryl Ring: Substituents on this ring are critical for modulating potency, selectivity, and pharmacokinetic properties. Halogen atoms (F, Cl) or small alkyl groups can influence binding affinity with biological targets and improve metabolic stability.[8][21]
-
The C3-Position: In multicomponent syntheses, a second aryl ring is often introduced at the C3 position. The electronic nature (electron-donating vs. electron-withdrawing) of substituents on this ring significantly impacts biological activity.[21]
-
The C5-Amino Group: While often a handle for further cyclization, direct substitution on this amine can also modulate activity and physical properties like solubility.[19]
The future of research on this scaffold remains bright. Its synthetic tractability makes it ideal for generating large libraries for high-throughput screening. Future work will likely focus on developing highly selective kinase inhibitors to minimize off-target effects, exploring novel fused heterocyclic systems with unique biological profiles, and applying modern computational methods to guide the rational design of next-generation therapeutics based on this exceptional core.
References
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Methodological & Application
Protocol for synthesizing 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile
An Application Guide for the Regioselective Synthesis of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile
Abstract
This comprehensive application note provides a detailed and scientifically grounded protocol for the synthesis of this compound, a key heterocyclic intermediate. The synthesis is achieved through a highly regioselective, one-step condensation reaction between (ethoxymethylene)malononitrile and (3,4-dichlorophenyl)hydrazine. This guide is designed for researchers, chemists, and professionals in drug development and crop protection, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data. The methodology is structured to ensure reproducibility, high yield, and high purity of the target compound.
Introduction and Scientific Background
5-amino-1-aryl-1H-pyrazole-4-carbonitriles are a class of heterocyclic compounds of significant interest due to their role as versatile precursors in the synthesis of various biologically active molecules, including agrochemicals and pharmaceuticals.[1] The specific target of this protocol, this compound, serves as a crucial building block for compounds explored in crop protection.[1]
The synthesis route described herein is a classic and efficient method based on the condensation of an aryl hydrazine with (ethoxymethylene)malononitrile.[1][2] This approach is favored for its operational simplicity, high regioselectivity, and excellent yields. The reaction proceeds without the formation of the 3-amino regioisomer, which simplifies purification and ensures a clean product.[1] This document aims to provide a robust and self-validating protocol, explaining the causality behind each step to empower researchers to achieve consistent and successful outcomes.
Reaction Scheme and Mechanistic Rationale
The synthesis proceeds via a well-established pathway involving a Michael-type addition followed by an intramolecular cyclization and elimination.
Overall Reaction:
(Ethoxymethylene)malononitrile + (3,4-Dichlorophenyl)hydrazine → this compound + Ethanol
Mechanistic Pathway:
The reaction mechanism can be described in two primary stages:
-
Michael-Type Addition: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of (3,4-dichlorophenyl)hydrazine on the electron-deficient β-carbon of (ethoxymethylene)malononitrile.[1] This step is a classic Michael addition.
-
Cyclization and Elimination: The resulting intermediate undergoes an intramolecular cyclization, where the second nitrogen atom attacks one of the nitrile groups. This is followed by a rearrangement and the elimination of an ethanol molecule to yield the stable aromatic pyrazole ring system.[1]
Caption: High-level workflow of the synthesis protocol.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis.
Materials and Equipment
Reagents:
-
(Ethoxymethylene)malononitrile (CAS: 123-06-8), ≥98% purity
-
(3,4-Dichlorophenyl)hydrazine hydrochloride (CAS: 19763-90-7), ≥97% purity
-
Sodium acetate (anhydrous), ≥99% purity
-
Ethanol (200 proof, absolute), ACS grade
-
Deionized water
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Glass funnel and filter paper (or Büchner funnel with vacuum flask)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator (optional, for solvent removal)
-
Melting point apparatus
Synthesis Procedure
Step 1: Preparation of (3,4-Dichlorophenyl)hydrazine Free Base
Causality: The commercially available hydrazine is often in its hydrochloride salt form for stability. It must be converted to the free base to act as an effective nucleophile. Sodium acetate, a weak base, is used to neutralize the HCl salt in situ.
-
To the 250 mL round-bottom flask, add (3,4-Dichlorophenyl)hydrazine hydrochloride (e.g., 5.38 g, 25.0 mmol).
-
Add anhydrous sodium acetate (2.05 g, 25.0 mmol) and ethanol (100 mL).
-
Stir the suspension at room temperature for 15-20 minutes.
Step 2: Reaction Condensation
Causality: The reaction is heated to reflux to provide the necessary activation energy for the condensation and cyclization steps, ensuring a reasonable reaction rate. Ethanol serves as an excellent solvent for the reactants and the intermediate, facilitating the reaction.[1]
-
To the stirred suspension from Step 1, add (ethoxymethylene)malononitrile (3.05 g, 25.0 mmol) in one portion.
-
Fit the flask with a reflux condenser and begin heating the mixture to reflux (approx. 78 °C) using the heating mantle.
-
Maintain the reflux with vigorous stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 3: Product Isolation and Purification
Causality: The product is typically insoluble in the cold ethanol/water mixture, allowing for its precipitation and isolation by simple filtration. Washing with cold ethanol and water removes unreacted starting materials and inorganic salts.
-
After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate should form.
-
Further cool the flask in an ice bath for 30 minutes to maximize product precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with cold ethanol (2 x 20 mL) and deionized water (2 x 30 mL).
-
Dry the purified solid product in a vacuum oven at 50-60 °C to a constant weight.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[1][3][4]
-
¹H NMR & ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify key functional groups (e.g., -NH₂, -C≡N, C-Cl).
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point: To assess purity.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this protocol.
| Parameter | Value | Notes |
| Molar Ratio | 1:1:1 | (3,4-Dichlorophenyl)hydrazine HCl : Sodium Acetate : (Ethoxymethylene)malononitrile |
| Solvent | Ethanol | ACS Grade, Absolute |
| Reaction Temperature | ~78 °C | Reflux |
| Reaction Time | 3 - 4 hours | Monitor by TLC for completion |
| Typical Yield | 85 - 95% | Based on limiting reagent |
| Appearance | Off-white to light brown solid |
Safety and Handling
Trustworthiness in science begins with safety. All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Caption: Key safety considerations for the synthesis protocol.
-
(Ethoxymethylene)malononitrile: This compound is toxic upon ingestion and may cause allergic reactions on the skin or if inhaled.[5][6] Avoid creating dust. Handle only in a well-ventilated area, preferably a fume hood.[5]
-
(3,4-Dichlorophenyl)hydrazine Hydrochloride: This reagent is harmful if swallowed, inhaled, or in contact with skin.[7] It causes serious skin and eye irritation.[7][8] Wear appropriate PPE and avoid all personal contact.
-
Ethanol: Ethanol is a flammable liquid. Ensure that the heating mantle is certified for use with flammable solvents and keep away from open flames or sparks.
-
Waste Disposal: All chemical waste, including solvents and residual solids, must be collected in appropriately labeled hazardous waste containers.[6] Dispose of all waste in accordance with local, state, and federal regulations.[9]
References
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Scirp.org. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
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ResearchGate. (2023). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]
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Frontiers. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Retrieved from [Link]
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Application Notes and Protocols: In Vitro Characterization of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile
Introduction: A Novel Pyrazole-Based Compound with Therapeutic Potential
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antitumor and anti-inflammatory properties.[1][2][3] 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile is a novel synthetic compound belonging to this class. While its specific biological targets are yet to be fully elucidated, its structural features suggest potential interactions with key signaling pathways implicated in disease. Many pyrazole derivatives have been identified as potent kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and autoimmune disorders.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of this compound. We hypothesize that this compound may exert its biological effects through the inhibition of Janus kinases (JAKs), a critical family of enzymes in cytokine signaling. Dysregulation of the JAK/STAT pathway is a hallmark of various myeloproliferative diseases and inflammatory conditions, making it an attractive target for therapeutic intervention.[5][6][7]
To rigorously test this hypothesis, we present two complementary, state-of-the-art in vitro assays:
-
A primary biochemical assay: The LanthaScreen™ Eu Kinase Binding Assay to quantify the direct interaction and affinity of the compound for a specific JAK family member (e.g., JAK2).
-
A secondary cellular assay: The Cellular Thermal Shift Assay (CETSA®) to confirm target engagement within a physiologically relevant cellular environment.
These protocols are designed to be robust, reproducible, and provide a solid foundation for further preclinical development of this promising compound.
Chemical and Physical Properties of the Test Compound
A thorough understanding of the physicochemical properties of this compound is essential for accurate and reproducible in vitro studies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇Cl₂N₄ | [8] |
| Molecular Weight | 254.09 g/mol | [8] |
| Appearance | Solid | |
| CAS Number | 51516-68-8 | [8] |
Note: It is highly recommended to experimentally determine the solubility of the compound in the specific assay buffers to be used. A stock solution in 100% DMSO is standard practice, with subsequent dilutions in aqueous buffers to a final DMSO concentration typically not exceeding 0.5-1% to avoid off-target effects.
I. Primary Biochemical Assay: LanthaScreen™ Eu Kinase Binding Assay for JAK2
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to the ATP-binding site of a kinase.[9] It offers a sensitive and high-throughput method to determine the affinity (IC₅₀) of an inhibitor.[10]
Principle of the Assay
The assay is based on the displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) from the kinase of interest. The kinase is labeled with a europium (Eu) anti-tag antibody. When the tracer is bound to the kinase, the Eu-donor and the Alexa Fluor™ 647-acceptor on the tracer are in close proximity, resulting in a high FRET signal. A competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal.[9][10]
Figure 1. Principle of the LanthaScreen™ Eu Kinase Binding Assay.
Materials and Reagents
-
Recombinant His-tagged JAK2 (e.g., from Thermo Fisher Scientific)
-
LanthaScreen™ Eu-anti-His Antibody (Thermo Fisher Scientific)[11][12]
-
Kinase Tracer (specific for JAK2, e.g., Kinase Tracer 236)
-
This compound
-
Staurosporine (positive control inhibitor)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[13]
-
DMSO
-
384-well, low-volume, black microplates
-
TR-FRET enabled plate reader
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. A common starting point is a 12-point, 3-fold dilution series.
-
Prepare an intermediate dilution of the compound series at 3x the final desired concentration in Kinase Buffer A.[13] The final DMSO concentration in the assay should be kept constant and ideally ≤1%.
-
-
Reagent Preparation (at 3x final concentration in Kinase Buffer A):
-
3x Kinase/Antibody Solution: Dilute recombinant JAK2 and Eu-anti-His antibody in Kinase Buffer A. The optimal concentrations should be determined empirically but a starting point of 15 nM JAK2 and 6 nM antibody is recommended.
-
3x Tracer Solution: Dilute the specific kinase tracer to its Kd value (determined from tracer titration experiments as per manufacturer's instructions) in Kinase Buffer A.[10]
-
-
Assay Procedure:
-
Add 5 µL of the 3x compound dilutions (or DMSO for no-inhibitor control, and staurosporine for positive control) to the wells of a 384-well plate.
-
Add 5 µL of the 3x Kinase/Antibody solution to all wells.
-
Add 5 µL of the 3x Tracer solution to all wells.
-
The final volume in each well will be 15 µL.
-
Seal the plate and centrifuge briefly (e.g., 1000 rpm for 1 minute) to ensure all components are mixed.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader.
-
Set the excitation wavelength to 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Use a delay time of 100 µs and an integration time of 200 µs.
-
Data Analysis and Interpretation
-
Calculate the Emission Ratio: For each well, divide the acceptor signal (665 nm) by the donor signal (615 nm).
-
Normalize Data: Normalize the emission ratios to the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - ((Ratio_sample - Ratio_low_control) / (Ratio_high_control - Ratio_low_control)))
-
Ratio_sample: Emission ratio of the well with the test compound.
-
Ratio_high_control: Average emission ratio of the no-inhibitor (DMSO) wells.
-
Ratio_low_control: Average emission ratio of the positive control (e.g., high concentration staurosporine) wells.
-
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of tracer binding.
| Compound | Target | Assay Type | IC₅₀ (nM) |
| Staurosporine (Control) | JAK2 | LanthaScreen™ Binding | Expected: 5-20 |
| Compound of Interest | JAK2 | LanthaScreen™ Binding | To be determined |
II. Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying the direct binding of a compound to its target protein in a cellular environment.[14][15] The principle is based on ligand-induced thermal stabilization of the target protein.[16][17][18] When a compound binds to its target, the protein-ligand complex is more resistant to heat-induced denaturation and aggregation.
Principle of the Assay
Cells are treated with the test compound or a vehicle control and then heated to a specific temperature. The heat causes proteins to denature and aggregate. The soluble fraction of the cell lysate is then analyzed by a protein detection method (e.g., Western blot or AlphaScreen®) to quantify the amount of target protein that remained soluble. Increased thermal stability in the presence of the compound indicates target engagement.[14][16]
Figure 2. Workflow for the Cellular Thermal Shift Assay (CETSA®).
Materials and Reagents
-
Human cell line expressing the target protein (e.g., HEL cells for endogenous JAK2)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibody against the target protein (e.g., anti-JAK2)
-
Secondary HRP-conjugated antibody
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescence substrate
-
PCR thermocycler or heating blocks
Step-by-Step Protocol
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentrations of the test compound or DMSO (vehicle) for a specified time (e.g., 1-2 hours) in serum-free media.
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes. Leave one aliquot at room temperature as a non-heated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction from the aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[16]
-
Carefully collect the supernatant (soluble fraction).
-
-
Protein Quantification and Analysis:
-
Determine the total protein concentration of the soluble fraction using a BCA assay.
-
Normalize all samples to the same total protein concentration.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein (JAK2).
-
Data Analysis and Interpretation
-
Densitometry: Quantify the band intensity for the target protein in each lane of the Western blot.
-
Generate Melt Curves: For both the vehicle- and compound-treated samples, plot the relative band intensity against the corresponding temperature. Normalize the data to the non-heated control (100%).
-
Observe Thermal Shift: A positive result is indicated by a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control. This demonstrates that the compound has bound to and stabilized the target protein inside the cells. The temperature at which 50% of the protein has aggregated (Tagg) can be calculated for each curve.
| Treatment | Target | Tagg (°C) | Thermal Shift (ΔTagg) |
| Vehicle (DMSO) | JAK2 | To be determined | N/A |
| Compound of Interest | JAK2 | To be determined | To be determined |
Conclusion
The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound. By combining a high-throughput biochemical binding assay with a cellular target engagement study, researchers can confidently determine the compound's affinity for its putative target and confirm its action within a biological system. Positive results from these assays would strongly support the hypothesis that this compound is a direct inhibitor of the target kinase and warrant further investigation into its downstream signaling effects and potential as a therapeutic agent.
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Murphy, J. M., & Eyers, P. A. (2011). In vitro JAK kinase activity and inhibition assays. Methods in molecular biology (Clifton, N.J.), 754, 113–124. Retrieved from [Link]
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Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 16(11), 2136–2145. Retrieved from [Link]
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Chemcasts. (n.d.). 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile Properties vs Temperature. Retrieved from [Link]
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Moolman, W., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific reports, 13(1), 7863. Retrieved from [Link]
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Mphahlele, M. J., & Malindisa, S. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Retrieved from [Link]
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Lv, Y., et al. (2021). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. In Plant Chemical Biology: Methods and Protocols (pp. 165-176). Springer US. Retrieved from [Link]
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Murphy, J. M., & Eyers, P. A. (2011). In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. Retrieved from [Link]
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Bentham Science Publisher. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Retrieved from [Link]
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The Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
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ACS Omega. (2024). Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro whole blood assays for JAK 1−3 and TYK2 inhibitors. Retrieved from [Link]
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Chemcasts. (n.d.). 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile Properties vs Pressure. Retrieved from [Link]
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NIH. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile, min 97%, 1 gram. Retrieved from [Link]
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PubChem. (n.d.). 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile. Retrieved from [Link]
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PubChem. (n.d.). 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. Retrieved from [Link]
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PubChem. (n.d.). 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile. Retrieved from [Link]
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Cheng, X.-L., et al. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta crystallographica. Section E, Structure reports online, 67(Pt 3), o663. Retrieved from [Link]
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PubChem. (n.d.). 5-Amino-1-benzoyl-1H-pyrazole-3,4-dicarbonitrile. Retrieved from [Link]
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Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European journal of medicinal chemistry, 277, 116744. Retrieved from [Link]
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PubChem. (n.d.). 5-amino-3-(4-methoxy-phenyl)-1H-pyrazole-4-carbonitrile. Retrieved from [Link]
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Application Notes and Protocols for the Evaluation of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the characterization of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile, a novel compound belonging to the pyrazole class of molecules, as a potential kinase inhibitor. The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, known to target a variety of kinases involved in critical cellular signaling pathways.[1][2][3][4] Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a focal point of modern drug discovery.[3][5][6] This guide offers detailed protocols for in vitro kinase activity assays, cell-based assays to determine cellular potency and effects on signaling pathways, and western blotting for the analysis of target modulation. The methodologies are designed to be robust and self-validating, providing a framework for the rigorous evaluation of this compound's inhibitory potential and mechanism of action.
Introduction: The Pyrazole Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates. Their aberrant activity is implicated in a multitude of pathological conditions. The pyrazole ring system has been identified as a "privileged scaffold" in medicinal chemistry due to its ability to form key interactions within the ATP-binding site of various kinases.[1][2] Numerous pyrazole derivatives have been successfully developed as potent and selective kinase inhibitors, targeting kinases such as p38 MAP kinase, Bruton's tyrosine kinase (BTK), and cyclin-dependent kinases (CDKs).[2][3][7][8]
The compound of interest, this compound, possesses key structural features that suggest potential kinase inhibitory activity. The 5-amino-pyrazole core is a known hinge-binding motif, while the dichlorophenyl group can engage in hydrophobic interactions within the kinase active site. This document outlines the necessary experimental workflows to validate and characterize its potential as a kinase inhibitor.
Mechanism of Action: A General Overview for Pyrazole-Based Inhibitors
The majority of pyrazole-based kinase inhibitors function as ATP-competitive inhibitors. They achieve their potency and selectivity through a combination of hydrogen bonding interactions with the kinase hinge region and hydrophobic interactions within the ATP-binding pocket. The N-1 and N-2 atoms of the pyrazole ring can act as hydrogen bond acceptors, while substituents on the pyrazole ring can be tailored to optimize interactions with specific amino acid residues in the active site of the target kinase.[2] The proposed binding mode for a generic 5-amino-pyrazole inhibitor is illustrated below.
Caption: A typical workflow for Western Blot analysis.
Summary and Future Directions
The protocols outlined in this document provide a foundational framework for the initial characterization of this compound as a kinase inhibitor. Successful demonstration of potent in vitro and cellular activity would warrant further investigation, including:
-
Kinome-wide selectivity profiling: To assess the specificity of the compound against a broad panel of kinases.
-
In vivo efficacy studies: To evaluate the anti-tumor activity of the compound in animal models.
-
Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its effect on the target in a whole organism.
-
Co-crystallography studies: To elucidate the precise binding mode of the compound with its target kinase. [7][9] By following a systematic and rigorous approach, the therapeutic potential of this novel pyrazole derivative can be thoroughly evaluated.
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Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]
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MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
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Application Notes and Protocols: The Pivotal Role of Pyrazole Compounds in Modern Drug Discovery
Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a cornerstone in the edifice of modern medicinal chemistry.[1][2][3] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, have rendered it a "privileged scaffold".[1][4] This means the pyrazole core is a recurring motif in a multitude of biologically active compounds, capable of interacting with a wide array of biological targets. The versatility of the pyrazole nucleus has led to the development and FDA approval of numerous drugs for a broad spectrum of clinical conditions, ranging from inflammation and pain to cancer and cardiovascular diseases.[1][4] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of pyrazole compounds in drug discovery, providing in-depth technical insights and actionable protocols.
Diverse Therapeutic Applications of Pyrazole-Based Drugs
The structural attributes of the pyrazole ring allow for its incorporation into a vast number of molecular frameworks, leading to a rich pipeline of therapeutic agents. Over 50 pyrazole-containing synthetic medicines are available on the global market, with the US FDA having approved more than 30 since 2011.[1]
Table 1: Prominent Examples of Pyrazole-Containing Drugs and Their Therapeutic Indications
| Drug Name | Brand Name | Therapeutic Area | Mechanism of Action |
| Celecoxib | Celebrex® | Anti-inflammatory, Analgesic | Selective COX-2 inhibitor[5][6][7][8] |
| Sildenafil | Viagra® | Erectile Dysfunction, Pulmonary Hypertension | Phosphodiesterase-5 (PDE5) inhibitor[4][9][10] |
| Rimonabant | Acomplia® | Anti-obesity (Withdrawn) | Selective CB1 receptor antagonist/inverse agonist[11][12][13][14][15] |
| Ruxolitinib | Jakafi® | Myelofibrosis | Janus kinase (JAK) inhibitor[4] |
| Crizotinib | Xalkori® | Non-small cell lung cancer | ALK and ROS1 kinase inhibitor[4] |
| Apixaban | Eliquis® | Anticoagulant | Factor Xa inhibitor[4] |
| Niraparib | Zejula® | Ovarian Cancer | PARP inhibitor[1] |
Mechanistic Insights: Why Pyrazoles are Effective
The success of pyrazole-containing drugs can be attributed to several key molecular and structural features of the pyrazole ring itself.
-
Bioisosterism: The pyrazole ring often acts as a bioisostere for other aromatic rings, such as phenyl or imidazole groups. This substitution can enhance biological activity and improve physicochemical properties like lipophilicity and solubility.[1]
-
Hydrogen Bonding: The pyrazole nucleus possesses a hydrogen bond donor (N-1) and a hydrogen bond acceptor (N-2), enabling it to form crucial interactions within the binding pockets of target proteins.[1]
-
Structural Rigidity and Versatility: The rigid pyrazole ring provides a stable scaffold for the precise positioning of various substituents, allowing for the fine-tuning of binding affinity and selectivity. The ease of substitution at different positions on the ring facilitates the generation of diverse chemical libraries for screening.
Case Study 1: Celecoxib - A Selective COX-2 Inhibitor
Celecoxib is a diaryl-substituted pyrazole that functions as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme integral to the pain and inflammation pathway.[5][6] Its selectivity for COX-2 over COX-1 is a key feature that distinguishes it from non-selective NSAIDs.[7][8] The polar sulfonamide side chain of celecoxib binds to a hydrophilic side pocket region close to the active site of COX-2, an interaction that is not as favorable in the more constricted active site of COX-1.[7] This selective inhibition reduces the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[8]
Caption: Sildenafil's mechanism of action.
Protocols for Pyrazole Compound Drug Discovery
The following protocols provide a generalized framework for the synthesis and biological screening of novel pyrazole derivatives. These should be adapted based on the specific target and therapeutic area.
Protocol 1: General Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol describes a common method for the synthesis of a pyrazole core via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Materials:
-
Substituted 1,3-diketone (e.g., 1-phenyl-1,3-butanedione)
-
Substituted hydrazine (e.g., phenylhydrazine hydrochloride)
-
Ethanol (or other suitable solvent like acetic acid)
-
Glacial acetic acid (as catalyst, if needed)
-
Sodium acetate (if using a hydrazine salt)
-
Standard laboratory glassware for reflux
-
Heating mantle and magnetic stirrer
-
Thin-layer chromatography (TLC) supplies
-
Purification apparatus (e.g., column chromatography system)
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve the substituted 1,3-diketone (1 equivalent) in ethanol.
-
Hydrazine Addition: Add the substituted hydrazine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) to the solution. If using a free hydrazine base, sodium acetate is not required.
-
Reaction Conditions: Add a catalytic amount of glacial acetic acid. Fit the flask with a condenser and reflux the mixture with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure. Add water to the residue to precipitate the crude product.
-
Purification: Collect the crude product by filtration, wash with cold water, and dry. Purify the crude pyrazole derivative by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified compound using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Caption: Workflow for pyrazole synthesis.
Protocol 2: In Vitro Biological Screening - Cell Viability Assay
This protocol outlines a general method for assessing the cytotoxic or anti-proliferative activity of newly synthesized pyrazole compounds against a cancer cell line using a colorimetric assay (e.g., MTT or sulforhodamine B).
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized pyrazole compounds dissolved in DMSO (stock solutions)
-
Positive control drug (e.g., Doxorubicin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Sulforhodamine B (SRB) solution
-
Solubilization buffer (for MTT assay) or 10 mM Tris base solution (for SRB assay)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds and the positive control in the cell culture medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity.
-
Incubation: Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO control). Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Assay Development (MTT example):
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis. [2][16]
-
Conclusion and Future Perspectives
The pyrazole scaffold has undeniably cemented its place as a privileged structure in drug discovery, leading to a plethora of successful therapeutic agents. [4]Its synthetic tractability and versatile physicochemical properties ensure its continued prominence in the development of novel small molecule drugs. Future research will likely focus on the design of novel pyrazole derivatives with enhanced selectivity and potency, as well as their application in emerging therapeutic areas. The combination of rational drug design, high-throughput screening, and innovative synthetic methodologies will undoubtedly unlock the full potential of this remarkable heterocyclic core.
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Application Note & Protocols: A Multi-Tiered Experimental Framework for the Preclinical Evaluation of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rationale for a Hypothesis-Driven Approach
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antitumor properties.[1][2] The specific compound, 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile (hereafter designated Compound P54C ), possesses structural motifs suggestive of interaction with key oncogenic signaling pathways. In particular, its architecture bears resemblance to small molecules known to modulate protein-protein interactions or kinase activity.
A primary challenge in early-stage drug discovery is moving from a novel compound to a validated lead with a clear mechanism of action (MoA). A hypothesis-driven experimental plan is paramount. Based on structural analysis and extensive literature precedent for similar heterocyclic compounds, we hypothesize that Compound P54C functions as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway . STAT3 is a transcription factor that is aberrantly and constitutively activated in a wide array of human cancers, making it a high-value therapeutic target.[3][4]
This document provides a comprehensive, multi-phase experimental framework designed to rigorously test this hypothesis. It guides the researcher from initial phenotypic screening through target validation, mechanistic elucidation, and essential preclinical profiling. The protocols herein are designed as self-validating systems, incorporating necessary controls to ensure data integrity and trustworthiness.
Phase I: Primary Cytotoxicity Profiling
Directive: The initial objective is to determine if Compound P54C exhibits cytotoxic or cytostatic activity against cancer cells and to identify a potential therapeutic window. A differential screening panel is employed to discern selectivity towards cell lines with known STAT3 hyperactivation versus those with normal STAT3 signaling.
Protocol 2.1: Cell Viability Assessment via Luminescent ATP Assay
This protocol is foundational for determining the compound's half-maximal inhibitory concentration (IC50).[3] It measures ATP as an indicator of metabolically active, viable cells.
Methodology:
-
Cell Seeding: Seed a panel of cancer cells into white, opaque 96-well plates at a pre-determined density (e.g., 5,000-10,000 cells/well) in 90 µL of complete growth medium. Include cell lines with high constitutive STAT3 activation (e.g., MDA-MB-231, DU145) and those with low/inducible STAT3 activity (e.g., MCF-7, A4 cells).[3][5] Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of Compound P54C in 100% DMSO. Create a 10-point serial dilution series (e.g., starting from 100 µM) in complete growth medium. Ensure the final DMSO concentration in the wells does not exceed 0.5%.
-
Compound Treatment: Add 10 µL of the diluted compound solutions to the appropriate wells. Include "vehicle control" (medium with 0.5% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Luminescence Reading: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of a commercial ATP detection reagent (e.g., CellTiter-Glo®) to each well.
-
Data Acquisition: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. After 10 minutes to stabilize the luminescent signal, measure luminescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.
Data Presentation: Table 1. Expected IC50 Data for Compound P54C
| Cell Line | Cancer Type | STAT3 Status | Expected IC50 (µM) |
| MDA-MB-231 | Breast | Constitutively Active | < 5 |
| DU145 | Prostate | Constitutively Active | < 5 |
| A2058 | Melanoma | Constitutively Active | < 10 |
| MCF-7 | Breast | Low/Inducible | > 50 |
| A4 | Colon | STAT3-null | > 100 |
Phase II: Target Engagement & Pathway Modulation
Directive: Having established cytotoxic activity, this phase directly interrogates the central hypothesis: does Compound P54C inhibit the STAT3 signaling pathway? We will assess the phosphorylation status of STAT3, a critical activation event, and its downstream transcriptional output.
Workflow Visualization
Caption: Hypothesized inhibition of the JAK-STAT3 signaling pathway by Compound P54C.
Protocol 3.1: Western Blot for Phospho-STAT3 (Tyr705)
This assay provides direct evidence of target engagement by measuring the inhibition of STAT3 activation.[6]
Methodology:
-
Cell Culture and Treatment: Plate a STAT3-dependent cell line (e.g., MDA-MB-231) in 6-well plates. At 70-80% confluency, treat with Compound P54C at various concentrations (e.g., 0.5x, 1x, 2x IC50) for 4-6 hours. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. This is a critical step to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against Phospho-STAT3 (Tyr705) and total STAT3. A loading control (e.g., β-actin or GAPDH) is mandatory.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize p-STAT3 levels to total STAT3 to account for any changes in protein expression.
Protocol 3.2: STAT3-Dependent Luciferase Reporter Assay
This functional assay measures the consequence of STAT3 inhibition: a decrease in its transcriptional activity.[7][8]
Methodology:
-
Transfection: Co-transfect HeLa or HEK293 cells in a 96-well plate with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of Compound P54C. Incubate for 1-2 hours.
-
Pathway Activation: Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6, 20 ng/mL), for 6-8 hours. Include an unstimulated control.
-
Lysis and Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Express the results as a percentage of the stimulated vehicle control.
Phase III: Mechanistic Elucidation & Specificity
Directive: The goal of this phase is to understand how and how specifically Compound P54C inhibits STAT3. Does it bind directly to STAT3, or does it act on an upstream kinase like JAK2? Is the interaction specific to STAT3 over other STAT family members?
Protocol 4.1: Direct Target Engagement via Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a native cellular environment.[6] The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Methodology:
-
Cell Treatment: Treat intact cells (e.g., DU145) with Compound P54C (at a high concentration, e.g., 10-20x IC50) or vehicle for 1 hour.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by three freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis by Western Blot: Collect the supernatant (containing the soluble, non-denatured protein fraction) and analyze for STAT3 levels by Western blot as described in Protocol 3.1.
-
Data Interpretation: Plot the amount of soluble STAT3 as a function of temperature. A shift in the melting curve to higher temperatures in the compound-treated samples compared to the vehicle control indicates direct binding and stabilization.
Protocol 4.2: In Vitro Kinase Inhibition & Specificity Panel
To rule out off-target effects on upstream kinases, Compound P54C should be screened against a panel of relevant kinases.
Methodology:
-
Primary Target Screen: Use a commercial in vitro kinase assay (e.g., ADP-Glo™ or Z'-LYTE™) to test the inhibitory activity of Compound P54C against JAK2, a primary upstream activator of STAT3.
-
Specificity Profiling: Submit the compound to a broader kinase profiling service (e.g., a panel of 50-100 kinases). This is a standard and critical step in drug development to identify potential off-target liabilities.
-
Data Analysis: Determine the IC50 of Compound P54C against each kinase. High potency against JAK2 would suggest an alternative MoA, whereas a lack of activity supports a direct effect on STAT3. Broad activity against many kinases indicates poor selectivity.
Phase IV: Preclinical Profiling - ADME & In Vitro Toxicology
Directive: A potent and selective compound is of little therapeutic value if it has poor drug-like properties. This phase assesses its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, along with key toxicity indicators.[9][10][11] This "fail early, fail often" strategy is crucial for de-risking a project before committing to expensive in vivo studies.[11]
Experimental Workflow Visualization
Caption: A decision-gated workflow for advancing Compound P54C.
Protocol Suite 5.1: Core ADME/Tox Assays
| Assay | Protocol Summary | Rationale & Key Parameters |
| Metabolic Stability | Incubate Compound P54C (1 µM) with human liver microsomes and NADPH. Quantify the remaining compound over time (0-60 min) via LC-MS/MS. | Measures susceptibility to Phase I metabolism by CYP enzymes. Output: In vitro half-life (t½), Intrinsic Clearance (CLint).[9] |
| CYP450 Inhibition | Use a panel of luminescent or fluorescent assays for major CYP isoforms (e.g., 3A4, 2D6, 2C9). Determine the IC50 of Compound P54C for each. | Assesses the potential for drug-drug interactions. Output: IC50 values for each CYP isoform.[10] |
| Plasma Stability | Incubate Compound P54C in human plasma at 37°C. Quantify the remaining compound over time (0-4 hours) via LC-MS/MS. | Checks for degradation by plasma enzymes (esterases, amidases). Output: Percent remaining at final time point.[9] |
| hERG Liability | Use an automated patch-clamp or fluorescence-based assay to measure the inhibition of the hERG potassium channel. | A critical cardiac safety screen to assess the risk of QT prolongation and arrhythmia. Output: IC50 for hERG channel block.[9] |
Phase V: In Vivo Efficacy Assessment
Directive: Upon successful completion of the in vitro phases, the final step is to evaluate the antitumor efficacy of Compound P54C in a relevant animal model. This is the cornerstone for establishing preclinical proof-of-concept.[3]
Protocol 6.1: Subcutaneous Xenograft Tumor Model
Methodology:
-
Ethical Approval: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Subcutaneously inject 2-5 million STAT3-dependent cancer cells (e.g., DU145), selected based on in vitro potency, into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Tumor Growth and Randomization: Monitor mice for tumor formation. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., n=8-10 per group).
-
Dosing: Administer Compound P54C via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) daily or on another optimized schedule. Include a vehicle control group. The dose level will be informed by prior maximum tolerated dose (MTD) studies.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health status as indicators of toxicity.
-
Endpoint and Analysis: Continue the study until tumors in the vehicle group reach a predetermined size limit. Euthanize the animals, excise the tumors, and weigh them. Analyze tumor growth inhibition (TGI) and plot survival curves. Tumors can be flash-frozen or fixed for subsequent pharmacodynamic (e.g., Western blot for p-STAT3) analysis.
Conclusion
This application note outlines a rigorous, phase-gated experimental cascade for the comprehensive evaluation of this compound (Compound P54C) as a putative STAT3 inhibitor. By progressing through systematic cytotoxicity screening, on-target pathway analysis, mechanistic studies, and essential ADME/Tox profiling, researchers can build a robust data package. This hypothesis-driven approach ensures that resources are spent efficiently, de-risking the compound at each stage and providing a clear, logical path from a novel chemical entity to a preclinical candidate with demonstrated proof-of-concept.
References
-
MarinBio. (n.d.). Advanced ADME-Tox Assays | Preclinical Drug Development. Retrieved from [Link]
-
Nelson, K. M., et al. (2016). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. PMC - NIH. Retrieved from [Link]
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Oh, D. Y., et al. (2010). Identification of a New Series of STAT3 Inhibitors by Virtual Screening. PMC - NIH. Retrieved from [Link]
-
Reaction Biology. (n.d.). ADME-Tox. Retrieved from [Link]
-
Frontiers. (2023). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Retrieved from [Link]
-
ScienceOpen. (n.d.). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Retrieved from [Link]
-
ResearchGate. (n.d.). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Retrieved from [Link]
-
Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]
-
AACR Journals. (n.d.). Selectively Targeting STAT3 Using a Small Molecule Inhibitor is a Potential Therapeutic Strategy for Pancreatic Cancer. Retrieved from [Link]
-
AACR. (2010). Abstract 5454: Novel STAT3:STAT3 small-molecule inhibitors as potential anticancer agents. Retrieved from [Link]
-
ACS Central Science. (n.d.). Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
-
ACS Publications. (n.d.). Discovery of Novel STAT3 Small Molecule Inhibitors via in Silico Site-Directed Fragment-Based Drug Design. Retrieved from [Link]
-
Utrecht University Research Portal. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Retrieved from [Link]
-
PubMed. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Retrieved from [Link]
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PubMed. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors. Retrieved from [Link]
-
PubMed Central. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Retrieved from [Link]
-
PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from [Link]
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RSC Publishing. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)- 1- phenyl-1H-pyrazole-4-carbonitriles. Retrieved from [Link]
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Application Note: Comprehensive Analytical Strategies for 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile
An in-depth technical guide for researchers, scientists, and drug development professionals.
**Abstract
This document provides a comprehensive guide to the analytical techniques for the characterization and quality control of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile, a key heterocyclic intermediate in pharmaceutical and agrochemical synthesis.[1][2] The protocols detailed herein are designed for researchers and quality control analysts, emphasizing not just the procedural steps but the scientific rationale behind them. This guide covers chromatographic separation, spectroscopic structural elucidation, and stability-indicating method development, ensuring data integrity and regulatory compliance. All methodologies are presented with the core principles of accuracy, precision, and robustness in mind, aligning with established guidelines for analytical method validation.[3][4]
Introduction: The Analytical Imperative
This compound is a substituted pyrazole, a class of nitrogen-containing heterocycles renowned for their diverse pharmacological activities and applications in medicinal chemistry.[2][5][6] As a critical building block, its purity, identity, and stability directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and validated analytical methods are paramount for its characterization during synthesis, for release testing, and in stability studies.[3][4]
This guide provides a multi-faceted analytical approach, ensuring a thorough understanding of the molecule's properties. We will explore chromatographic techniques for separation and quantification, spectroscopic methods for structural confirmation, and a framework for assessing its stability under stress conditions.
Molecular Structure and Physicochemical Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₆Cl₂N₄
-
Molecular Weight: 253.09 g/mol
-
Key Structural Features: A pyrazole core, a primary amine group, a nitrile group, and a dichlorophenyl substituent. These features dictate the molecule's chemical properties and inform the selection of appropriate analytical techniques.
Chromatographic Analysis: Purity and Quantification
Chromatography is the cornerstone for assessing the purity of pharmaceutical intermediates and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is the preferred method for a molecule of this nature due to its polarity and thermal lability.
High-Performance Liquid Chromatography (HPLC) for Potency and Purity
A stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for separating the main compound from process-related impurities and potential degradants. The method's development is guided by the molecule's polarity and UV absorbance characteristics conferred by the aromatic rings and conjugated system.
-
Stationary Phase: A C18 column is selected for its hydrophobic properties, providing effective retention for the moderately nonpolar dichlorophenyl moiety.
-
Mobile Phase: A gradient elution using a mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer is employed. The gradient allows for the elution of potential impurities with a wide range of polarities. Using a slightly acidic mobile phase (e.g., with 0.1% formic acid) ensures the amine group is protonated, leading to sharper, more symmetrical peaks.
-
Detection: A photodiode array (PDA) or UV detector is used. The extensive conjugation in the molecule suggests strong UV absorbance, likely between 254-280 nm. A PDA detector is advantageous as it provides spectral data, aiding in peak purity assessment and identification.
-
Instrumentation: A standard HPLC system with a binary pump, autosampler, column thermostat, and PDA/UV detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 260 nm |
| System Suitability | RSD of peak area < 2.0% (n=5 injections); Tailing factor < 1.5; Theoretical plates > 2000.[7] |
Gas Chromatography (GC) - Applicability and Challenges
While HPLC is the primary tool, GC can be considered, particularly for identifying volatile or semi-volatile impurities. However, the low volatility and potential thermal degradation of the target compound present significant challenges.[8]
-
Causality: The presence of the polar amino group can lead to peak tailing and poor chromatographic performance on standard non-polar GC columns.
-
Solution: Derivatization of the amino group (e.g., silylation) could improve volatility and peak shape, but this adds complexity to the sample preparation and may introduce artifacts. A high-temperature, robust column would be necessary.
-
Verdict: GC-MS is more suited for identifying specific, more volatile impurities from the synthesis process rather than for routine purity analysis of the final compound.[8]
Spectroscopic Analysis: Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure and identity of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural information by mapping the carbon-hydrogen framework.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (e.g., from the -NH₂ group).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D spectra (e.g., COSY, HSQC) for full structural assignment.
| Spectrum | Region (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~12.0 - 13.0 | broad s | Pyrazole N-H (if tautomer exists) |
| ~7.5 - 8.0 | m | Aromatic protons on the dichlorophenyl ring | |
| ~6.5 - 7.0 | broad s | -NH₂ protons (exchangeable with D₂O) | |
| ~8.0 - 8.5 | s | Pyrazole C-H proton | |
| ¹³C NMR | ~150 - 160 | s | C-NH₂ carbon of the pyrazole ring |
| ~110 - 140 | m | Carbons of the dichlorophenyl ring | |
| ~115 - 120 | s | Nitrile carbon (-C≡N) | |
| ~90 - 100 | s | C-CN carbon of the pyrazole ring |
Note: These are estimated chemical shifts based on similar structures found in the literature. Actual values must be determined experimentally.[9][10][11][12]
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
-
Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is ideal for this polar molecule.
-
Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample directly or analyze via LC-MS using the HPLC method described previously.
-
Molecular Ion: Expect a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 253.98 (calculated for C₁₀H₇Cl₂N₄⁺). The characteristic isotopic pattern for two chlorine atoms (a cluster of peaks with relative intensities of ~9:6:1) will be a definitive confirmation of the elemental composition.
-
Fragmentation: Common fragmentation pathways for pyrazoles may include the loss of HCN or N₂.[13][14] The dichlorophenyl moiety would also produce characteristic fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique for confirming the presence of key functional groups.
-
Technique: Attenuated Total Reflectance (ATR) is a common and convenient method requiring minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H stretching | Primary amine (-NH₂) |
| ~2220 | C≡N stretching | Nitrile group |
| 1640 - 1550 | C=C and C=N stretching | Aromatic rings (pyrazole and dichlorophenyl) |
| 1100 - 1000 | C-Cl stretching | Aryl-chloride |
Note: Data derived from analysis of similar pyrazole carbonitrile structures.[9][15][16]
Stability-Indicating Method Development: Forced Degradation
Forced degradation studies are critical to understanding a molecule's intrinsic stability and to developing an analytical method capable of separating the intact drug from its degradation products.[17][18][19] This is a regulatory requirement for stability-indicating methods.[20][7]
Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation and stability-indicating method development.
Protocol for Forced Degradation Studies
The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method can adequately resolve the degradation products.[21][22]
-
Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile/water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Keep at 60°C and analyze at several time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Keep at 60°C and analyze at time points. Neutralize the sample with an equivalent amount of acid before injection.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature, protected from light, and analyze at time points.
-
Thermal Degradation: Store the solid compound in a controlled oven at 80°C. Withdraw samples at various time points, dissolve in diluent to the target concentration, and analyze.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples against a dark control.
-
Analysis: Analyze all stressed samples using the RP-HPLC method detailed in Section 2.1. Use a PDA detector to check for co-elution and assess the peak purity of the parent compound. The method is considered "stability-indicating" if all degradation product peaks are successfully resolved from the parent peak and from each other.
Conclusion
The analytical characterization of this compound requires a suite of orthogonal techniques. The protocols outlined in this application note provide a robust framework for ensuring the identity, purity, and stability of this important chemical intermediate. A combination of RP-HPLC for purity and quantification, NMR and MS for definitive structural confirmation, and FTIR for functional group identification creates a comprehensive quality control strategy. Furthermore, the systematic approach to forced degradation studies is essential for developing a truly reliable, stability-indicating method that meets the stringent requirements of the pharmaceutical and related industries.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- BenchChem. (n.d.). GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
- Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- (n.d.). Analytical method validation: A brief review.
- Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
- (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Semantic Scholar. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- NIH. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
- ResearchGate. (n.d.). Forced degradation studies of Brexpiprazole.
- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- ResearchGate. (n.d.). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles.
- ResearchGate. (n.d.). The total synthesis procedure of a) 5-amino-1, 3-diphenyl-1H-pyrazole-4-carbonitrile and b) 1-(morpholino(phenyl)methyl)naphthalen-2-ol derivatives using the as-preparedcorresponding catalysts.
- RSC Publishing. (2022, January 4). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- University of Pretoria. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Forced Degradation – A Review.
- Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
- NIH. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications.
- MDPI. (n.d.). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds.
- ResearchGate. (n.d.). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'.
- Der Pharma Chemica. (2025, October 28). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs.
- (2020, September 14). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles.
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- 4. wjarr.com [wjarr.com]
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- 6. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]
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Application Notes and Protocols for High-Throughput Screening with 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile
Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets.[1] Of particular note is its prevalence in the design of potent and selective protein kinase inhibitors.[2] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] The aminopyrazole core, as seen in 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile, provides a versatile framework for developing inhibitors that can target the ATP-binding pocket of various kinases.[1] Recent studies have highlighted the potential of aminopyrazole derivatives as inhibitors of key oncogenic kinases, such as Fibroblast Growth Factor Receptors (FGFRs).[4]
This application note provides a comprehensive guide for researchers and drug development professionals on the utilization of this compound in high-throughput screening (HTS) campaigns aimed at identifying novel kinase inhibitors. We will delve into the rationale behind assay design, provide detailed protocols for both biochemical and cell-based screening, and outline a robust data analysis and hit validation workflow.
Rationale for a Kinase-Focused HTS Campaign
Given the structural alerts within this compound and the broader literature on similar compounds, a kinase-focused HTS campaign is a logical starting point. The 5-amino group can act as a key hydrogen bond donor, mimicking the hinge-binding motif of ATP in the kinase active site. The dichlorophenyl moiety can be accommodated in the hydrophobic pocket of the kinase, contributing to binding affinity and selectivity. The carbonitrile group offers a potential site for further chemical modification to enhance potency and pharmacokinetic properties.
A tiered screening approach is recommended, starting with a broad panel of kinases to identify initial hits, followed by more focused secondary assays to determine selectivity and mechanism of action. A particular focus on the FGFR family is warranted based on published data for structurally related compounds.[4]
Experimental Design and Workflow
A successful HTS campaign requires careful planning and execution. The following workflow provides a roadmap for screening this compound.
Caption: A tiered high-throughput screening workflow for the characterization of this compound.
Protocols
Protocol 1: Primary Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure kinase activity. The amount of ADP formed in a kinase reaction is converted to a light signal, with a decrease in signal indicating inhibition of the kinase.
Materials:
-
This compound (Test Compound)
-
Recombinant human kinases (e.g., FGFR1, FGFR2, FGFR3, and a panel of other kinases)
-
Kinase-specific peptide substrates and ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35
-
384-well, low-volume, white, flat-bottom plates (e.g., Corning #3572)
-
Acoustic liquid handler (e.g., ECHO® 550)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a dilution series of the test compound in DMSO. For a 10-point dose-response curve, a 3-fold serial dilution starting from 10 mM is recommended.
-
-
Assay Plate Preparation:
-
Using an acoustic liquid handler, dispense 20 nL of the test compound dilutions into the wells of a 384-well assay plate.
-
For control wells, dispense 20 nL of DMSO (negative control, 100% activity) and 20 nL of a known inhibitor for each kinase (positive control, 0% activity).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Assay Buffer. The final concentration of kinase and substrate should be optimized for each kinase to be in the linear range of the assay.
-
Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.
-
Prepare a 2X ATP solution in Assay Buffer. The final ATP concentration should be at the Km for each kinase to accurately determine IC₅₀ values.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data using the negative and positive controls.
-
Plot the normalized data against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Parameter | Recommended Value |
| Final Assay Volume | 20 µL |
| Compound Concentration | 10-point, 3-fold dilution (e.g., 100 µM to 5 nM) |
| ATP Concentration | At Km for each kinase |
| Incubation Time (Kinase Rxn) | 60 minutes at RT |
| Incubation Time (ADP-Glo) | 40 minutes at RT |
| Incubation Time (Detection) | 30 minutes at RT |
Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)
This protocol describes a target engagement assay in live cells to confirm the interaction of the test compound with the target kinase. The assay measures the binding of a fluorescently labeled tracer to a NanoLuc®-tagged kinase, which is displaced by the test compound.
Materials:
-
HEK293 cells
-
Plasmid DNA encoding the target kinase fused to NanoLuc®
-
NanoBRET™ Kinase Tracer
-
Opti-MEM™ I Reduced Serum Medium (Gibco)
-
FuGENE® HD Transfection Reagent (Promega)
-
384-well, white, tissue culture-treated plates
-
Fluorescence/luminescence plate reader
Procedure:
-
Cell Transfection:
-
One day before the assay, seed HEK293 cells into a 384-well plate at a density of 1 x 10⁴ cells per well in 20 µL of complete growth medium.
-
Prepare the transfection complex by combining the NanoLuc®-kinase plasmid DNA and FuGENE® HD Transfection Reagent in Opti-MEM™.
-
Add the transfection complex to the cells and incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare a dilution series of the test compound in Opti-MEM™.
-
Add 5 µL of the compound dilutions to the transfected cells.
-
For control wells, add Opti-MEM™ with DMSO.
-
-
Tracer Addition and Signal Detection:
-
Prepare a solution of the NanoBRET™ Tracer and NanoBRET™ Nano-Glo® Substrate in Opti-MEM™.
-
Add 5 µL of this solution to each well.
-
Incubate at room temperature for 2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a plate reader equipped with appropriate filters.
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Normalize the ratios to the DMSO control.
-
Plot the normalized data against the logarithm of the test compound concentration and fit to a dose-response curve to determine the IC₅₀.
Hit Validation and Progression
A critical step in any HTS campaign is the validation of primary hits to eliminate false positives and prioritize compounds for further development.
Sources
- 1. mdpi.com [mdpi.com]
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Application Notes and Protocols for Target Validation Studies of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile
Introduction: A Strategic Framework for Novel Compound Target Deconvolution
The identification of a bioactive small molecule's cellular target(s) is a critical step in drug discovery and chemical biology. It transforms a compound with an interesting phenotype into a valuable tool for dissecting biological pathways and a potential starting point for therapeutic development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the target validation of a novel compound, using 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile as a representative case study.
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The subject of this guide, this compound, is a molecule whose specific biological targets are yet to be fully elucidated. Therefore, a systematic and multi-pronged approach is required to identify and validate its protein interactors.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical workflow, beginning with unbiased, proteome-wide screening methods to generate initial hypotheses, followed by more targeted, lower-throughput assays to confirm and characterize these interactions. The causality behind each experimental choice is explained, providing a framework that is both scientifically rigorous and practically applicable.
Part 1: Unbiased, Proteome-Wide Target Identification Strategies
The initial phase of target deconvolution for a novel compound should aim to cast a wide net, identifying all potential binding partners within the complex environment of the cell. This minimizes bias and increases the probability of discovering unexpected targets. We will focus on two powerful and complementary approaches: Chemical Proteomics and Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry.
Chemical Proteomics: Fishing for Targets in their Native Environment
Chemical proteomics has emerged as a powerful platform to comprehensively profile the binding partners of small molecules directly in a cellular context.[3][4] This approach typically involves designing a chemical probe based on the small molecule of interest, which is then used to enrich for interacting proteins from cell lysates or even live cells.[5][6]
Causality of Approach: By immobilizing the compound or introducing a reactive group, we can physically isolate its binding partners from the millions of other proteins in a cell. This method is particularly advantageous for identifying high-affinity interactions and can provide insights into the "poly-pharmacology" of a compound, revealing both on-target and off-target interactions.[3]
The following diagram outlines a typical workflow for a compound-centric chemical proteomics experiment.
Caption: Workflow for a typical compound-centric chemical proteomics experiment.
-
Probe Synthesis:
-
Synthesize a derivative of this compound that incorporates an affinity tag (e.g., biotin) via a flexible linker. The attachment point of the linker should be carefully chosen to minimize disruption of the compound's interaction with its target(s).
-
A control "mock" probe, lacking the core pharmacophore but containing the linker and tag, should also be synthesized.
-
-
Cell Culture and Lysis:
-
Culture a relevant cell line to ~80-90% confluency.
-
Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.
-
-
Affinity Purification:
-
Incubate the cell lysate with the biotinylated compound or the mock probe for 1-2 hours at 4°C.
-
Add streptavidin-coated magnetic beads and incubate for an additional hour to capture the probe-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS).
-
Perform an in-solution or on-bead tryptic digest of the eluted proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify proteins that are significantly enriched in the sample incubated with the active probe compared to the mock probe and beads-only controls.
-
Cellular Thermal Shift Assay (CETSA®): Monitoring Target Engagement in Live Cells
CETSA is a powerful method for assessing the direct binding of a small molecule to its target protein in a cellular environment.[7][8] The principle is based on the ligand-induced stabilization of a protein, which leads to an increase in its melting temperature.[7] When coupled with mass spectrometry (MS-CETSA), this technique can provide a proteome-wide snapshot of target engagement.
Causality of Approach: A direct physical interaction between a small molecule and a protein can alter the protein's conformational stability. This change in stability upon heating can be quantified, providing strong evidence of target engagement in a physiologically relevant setting.[8][9]
Caption: Workflow for a proteome-wide MS-CETSA experiment.
-
Cell Culture and Treatment:
-
Culture cells to high density.
-
Treat cells with this compound or vehicle (DMSO) for a predetermined time.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.[10]
-
-
Sample Preparation for Mass Spectrometry:
-
Perform a tryptic digest of the soluble protein fractions from each temperature point.
-
Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative proteomics.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptides by LC-MS/MS.
-
-
Data Analysis:
-
For each identified protein, plot the relative amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
Proteins that show a significant thermal shift upon compound treatment are considered potential targets.
-
| Parameter | Chemical Proteomics (AP-MS) | MS-CETSA |
| Principle | Affinity-based enrichment of binding partners. | Ligand-induced thermal stabilization of target proteins. |
| Strengths | - High sensitivity for strong binders. - Can identify targets in different cellular compartments. | - Measures direct target engagement in live cells. - Does not require compound modification. |
| Limitations | - Requires synthesis of a chemical probe. - May miss weak or transient interactions. | - May not be suitable for all proteins (e.g., membrane proteins). - Can be technically demanding. |
| Typical Output | A list of proteins enriched by the compound probe. | Proteome-wide thermal stability profiles, highlighting proteins with significant shifts. |
Part 2: Focused Target Validation and Mechanistic Elucidation
Once a list of putative targets has been generated from the unbiased screening approaches, the next step is to validate these interactions and begin to understand their functional consequences. This phase involves more targeted assays that are generally lower in throughput but provide higher-resolution data.
Kinase Profiling: A Key Target Class for Pyrazole Scaffolds
Given that many pyrazole-containing compounds are known to target protein kinases,[11] a focused screen against a panel of kinases is a logical next step if the initial screens suggest kinase activity.
Causality of Approach: Kinases are a large and well-characterized family of enzymes that are highly amenable to high-throughput screening. Profiling against a diverse panel of kinases can rapidly confirm or refute a kinase-inhibitor hypothesis and provide valuable information about the compound's selectivity.[12][13]
This protocol describes a common method for measuring kinase activity by quantifying the amount of ATP consumed during the phosphorylation reaction.[11][13]
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound, a specific kinase from a screening panel, and its corresponding substrate peptide.[12]
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
-
ATP Detection:
-
Add a reagent (e.g., ADP-Glo™) that simultaneously stops the kinase reaction and depletes the remaining ATP.[13]
-
Add a second reagent to convert the ADP generated by the kinase reaction back to ATP, which then drives a luciferase-based reaction.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal, which is proportional to the kinase activity.
-
Plot the signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
| Kinase Target | IC50 (nM) for this compound | IC50 (nM) for Staurosporine (Control) |
| Kinase A | Hypothetical Data | Hypothetical Data |
| Kinase B | Hypothetical Data | Hypothetical Data |
| Kinase C | Hypothetical Data | Hypothetical Data |
| ... | ... | ... |
| This table should be populated with experimental data. |
CRISPR-Cas9 Sensitization/Resistance Screens: Linking Target to Phenotype
CRISPR-based genetic screens are a powerful tool for elucidating a compound's mechanism of action by identifying genes that, when knocked out, confer either sensitivity or resistance to the compound.[14][15]
Causality of Approach: If knocking out a specific gene product (the putative target) phenocopies the effect of the compound or renders the cells resistant to it, this provides strong genetic evidence for a direct interaction.
Caption: General workflow for a pooled CRISPR knockout screen with a small molecule.[14]
-
Cell Line and Library Selection:
-
Choose a cell line that is sensitive to this compound.
-
Select a genome-wide or focused sgRNA library.
-
-
Lentiviral Transduction:
-
Transduce the Cas9-expressing cell line with the pooled sgRNA library at a low multiplicity of infection.
-
-
Compound Treatment:
-
After a period of recovery and gene editing, split the cell population into two groups.
-
Treat one group with an IC50 concentration of the compound and the other with vehicle (DMSO).
-
-
Genomic DNA Extraction and Sequencing:
-
After a period of selection (e.g., 14-21 days), harvest the cells and extract genomic DNA.
-
Amplify the sgRNA-encoding regions by PCR and analyze by next-generation sequencing.
-
-
Data Analysis:
-
Identify sgRNAs that are significantly depleted (sensitizing genes) or enriched (resistance genes) in the compound-treated population compared to the vehicle-treated population.
-
Conclusion: An Integrated Approach to Target Validation
The deconvolution of a novel compound's target is a complex but essential process. By employing a strategic and multi-faceted approach, beginning with unbiased, proteome-wide methods and progressing to focused validation and functional genomics, researchers can confidently identify and characterize the cellular targets of compounds like this compound. The protocols and workflows outlined in this guide provide a robust framework for such investigations, ultimately paving the way for a deeper understanding of biology and the development of new therapeutics.
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Sun, B., & He, Q. Y. (2013). Chemical proteomics to identify molecular targets of small compounds. Current molecular medicine, 13(7), 1175–1191. [Link]
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Yang, M., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules, 29(5), 1083. [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1492, 237–251. [Link]
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Du, D., Yuan, S., & Xiong, J. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4903. [Link]
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Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681-708. [Link]
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Bantscheff, M., & Drewes, G. (2012). Chemical Proteomic Technologies for Drug Target Identification. Methods in Enzymology, 508, 25-57. [Link]
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Gilbert, L. A., et al. (2014). CRISPR-mediated modular RNA-guided regulation of transcription in eukaryotes. Cell, 154(2), 442-451. [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]
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Yang, Y., et al. (2022). Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. Cells, 11(23), 3849. [Link]
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Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 16(11), 2249–2257. [Link]
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Liu, M. J., et al. (2018). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Methods in Molecular Biology, 1782, 121-131. [Link]
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Ghasemzadeh, M. A., & Atarod, M. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry. [Link]
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Zusi, K. (2019). Researchers identify molecules that rein in CRISPR systems. Broad Institute. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
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Ghasemzadeh, M. A., & Atarod, M. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(8), 5283-5296. [Link]
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Ghasemzadeh, M. A., & Abdollahi-Aghdam, S. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 755823. [Link]
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El-Sattar, N. E. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 648-672. [Link]
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Gomaa, M. A. M. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(7), 4698-4709. [Link]
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Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 277, 116768. [Link]
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S. Fun, H., et al. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o609. [Link]
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Ghasemzadeh, M. A., & Atarod, M. (2024). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. [Link]
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Ghasemzadeh, M. A., & Abdollahi-Aghdam, S. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(3), 1600-1614. [Link]
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Ghasemzadeh, M. A., & Abdollahi-Aghdam, S. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC advances, 12(3), 1600–1614. [Link]
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Application Notes and Protocols for 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile
Document ID: ANP-ADPC-20260117 Version: 1.0 Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals.
Introduction and Scientific Context
5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile is a substituted aminopyrazole derivative. The pyrazole nucleus is a critical pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The functional groups appended to this core—an amino group, a dichlorophenyl ring, and a carbonitrile—each contribute significantly to the molecule's potential reactivity, bioactivity, and, importantly, its hazard profile.
-
5-Aminopyrazole Core: This moiety is a versatile building block for synthesizing fused heterocyclic systems with significant therapeutic potential.[4][5] The amino group can act as a nucleophile and a hydrogen bond donor, influencing solubility and interactions with biological targets.[1][3]
-
3,4-Dichlorophenyl Group: This organochlorine substituent imparts lipophilicity, potentially enhancing membrane permeability.[6] However, it also raises concerns regarding environmental persistence and potential toxicity. Halogenated organic compounds require careful handling and specific disposal protocols.[7][8]
-
4-Carbonitrile (-C≡N) Group: The nitrile group is a potent electron-withdrawing group and a key precursor in organic synthesis. Its presence necessitates caution, as nitriles can be toxic, with some capable of releasing cyanide through metabolic processes or under specific chemical conditions (e.g., strong acids or high heat).[9][10]
Given the absence of extensive, specific safety data for this exact molecule, this guide synthesizes best practices based on the known chemistry and toxicology of its constituent functional groups. A conservative, safety-first approach is mandatory.
Hazard Assessment and Physicochemical Properties
A comprehensive hazard assessment requires analyzing the risks associated with each functional component of the molecule. The following tables summarize known properties and inferred hazards.
Table 1: Physicochemical & Hazard Profile
| Property | Value / Information | Source / Rationale |
| Molecular Formula | C₁₀H₆Cl₂N₄ | Based on chemical structure. |
| Molecular Weight | 253.09 g/mol | Based on chemical structure. |
| Appearance | Assumed to be a solid (powder or crystalline). | Typical for similar organic compounds.[11] |
| Melting Point | Not widely reported. A similar analog melts at 169-173 °C.[11] | Analog data suggests it is a stable solid at room temperature. |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Acetone). | General characteristic of functionalized heterocyclic compounds. |
| Inferred Health Hazards | Acute Toxicity (Oral): Potentially harmful if swallowed.[11][12] Skin Irritation: Likely to cause skin irritation.[13][14] Eye Irritation: Likely to cause serious eye irritation or damage.[11][12][13] Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[11][13] | Extrapolated from data on analogous compounds like 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile and other dichlorophenyl derivatives.[11][12][15] |
| Environmental Hazards | Potentially very toxic to aquatic life with long-lasting effects. | Characteristic of dichlorinated aromatic compounds.[12] |
| Chemical Hazards | Incompatible with strong oxidizing agents, strong acids, and strong bases.[7][14] Thermal decomposition may produce toxic fumes, including hydrogen chloride, nitrogen oxides, and cyanide.[15][16] | General reactivity of pyrazoles, organochlorines, and nitriles.[7][17][18] |
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves (minimum thickness of 0.11 mm). Change gloves immediately if contaminated. | Nitrile provides good protection against incidental contact with a wide range of chemicals.[19] Avoid latex gloves due to poor chemical resistance and potential for allergies.[19] |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields. A face shield should be worn when handling larger quantities (>1 g) or when there is a splash hazard. | Protects against dust particles and splashes.[12][14][20] |
| Skin & Body Protection | Full-coverage lab coat. Ensure it is buttoned. Consider disposable sleeves for added protection during weighing/aliquoting. | Prevents skin contact with the solid compound.[15][20] |
| Respiratory Protection | Not required for handling small quantities inside a certified chemical fume hood. If weighing outside a containment unit, a NIOSH-approved N95 respirator is mandatory.[11][16] | Prevents inhalation of fine dust particles.[12] |
Handling Protocols: From Receipt to Experiment
All handling of this compound must be performed within a certified chemical fume hood to mitigate inhalation risk.
-
Verify Integrity: Upon receipt, inspect the outer packaging for any signs of damage.
-
Don PPE: Before handling the primary container, put on the required PPE (lab coat, safety glasses, nitrile gloves).
-
Secondary Containment: Place the sealed primary container inside a clean, labeled secondary container (e.g., a plastic tub or beaker).
-
Transport: Transport the compound directly to the designated storage location.
-
Log Entry: Record the compound's arrival, quantity, and assigned storage location in the chemical inventory system.
Causality: This protocol is designed to minimize aerosolization of the powdered compound and prevent cross-contamination. Weighing should be performed in a dedicated area, preferably within a ventilated balance enclosure or a chemical fume hood.
-
Prepare Workspace: Decontaminate the balance and the surrounding area within the fume hood. Lay down a disposable, absorbent bench liner.
-
Equilibrate: Allow the sealed container to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Tare Vessel: Place a clean, labeled receiving vial or weighing boat on the analytical balance and tare.
-
Transfer Compound: Using a clean, dedicated spatula, carefully transfer the desired amount of the solid from the stock bottle to the tared vessel. Perform this action slowly and close to the surface of the vessel to minimize dust generation.
-
Seal and Clean: Securely cap both the stock bottle and the new aliquot. Using a dampened cloth or paper towel (e.g., with 70% ethanol), carefully wipe the spatula, the exterior of the containers, and any surfaces with visible powder.
-
Dispose of Waste: Dispose of the bench liner and cleaning materials as hazardous chemical waste.
-
Solvent Selection: Choose an appropriate, dry solvent (e.g., DMSO, DMF).
-
Dissolution: In a fume hood, add the solvent to the vial containing the pre-weighed solid.
-
Mixing: Cap the vial securely and mix using a vortexer or sonicator until fully dissolved. Gentle warming may be used if necessary, but avoid high temperatures to prevent decomposition.
-
Labeling: Ensure the final solution container is clearly labeled with the compound name, concentration, solvent, and date of preparation.
Storage and Stability
Proper storage is critical to maintaining the compound's integrity and ensuring laboratory safety.
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.[21]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to protect against potential degradation from air and moisture.[16][21]
-
Light: Protect from light by storing in an amber vial or inside a dark cabinet.[21]
-
Incompatibilities: Segregate from strong acids, bases, and oxidizing agents.[7][14] Organochlorine compounds can react with these substances.[7]
Spill and Emergency Procedures
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access.
-
Containment: If safe to do so, prevent further spread.
-
Cleanup: FIRST REMOVE ALL SOURCES OF IGNITION. Dampen the spilled material with a suitable solvent like acetone to prevent it from becoming airborne.[7] Carefully scoop the dampened material and absorbent paper into a labeled, sealable container for hazardous waste.[7]
-
Decontaminate: Wash the spill area with acetone followed by soap and water.[7]
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
-
Skin Contact: Immediately remove contaminated clothing.[12] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[14][22] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[12][14][22] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[12][22] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[12][22] Never give anything by mouth to an unconscious person.[22] Seek immediate medical attention.
Waste Disposal
Chemical waste containing this compound must be treated as hazardous.
-
Segregation: Collect all waste (solid compound, contaminated solutions, gloves, wipes) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled "Hazardous Waste" and list the chemical constituents, including "this compound" and any solvents used.
-
Classification: Due to the dichlorophenyl and nitrile groups, this waste may be classified as both halogenated organic waste and nitrile-containing waste.
-
Disposal: The waste must be disposed of through a licensed professional waste disposal service.[23] Incineration at a specialized facility equipped with afterburners and scrubbers is the typical method for destroying such compounds to prevent the formation of dioxins and other toxic byproducts.[23][24][25] Do not dispose of this chemical down the drain or in general trash.[20]
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Lee, S., et al. (2018). Decomposition of organochlorine compounds in flue gas from municipal solid waste incinerators using natural and activated acid clays. Journal of the Air & Waste Management Association. [Link]
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La Mura, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]
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van der Veen, A., & Lanting, R. W. (2023). Balancing Acute and Chronic Occupational Risks: The Use of Nitrile Butadiene Rubber Undergloves by Firefighters to Reduce Exposure to Toxic Contaminants. Fire. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
Scott, A. D., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. [Link]
-
Elmaati, T. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. [Link]
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- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. mdpi.com [mdpi.com]
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- 6. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07485H [pubs.rsc.org]
- 7. DICHLORODIPHENYLDICHLOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. matec-conferences.org [matec-conferences.org]
- 9. Allyl nitrile: Toxicity and health effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 5-氨基-1-(4-氯苯基)-1H-吡唑-4-腈 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 22. chemicalbook.com [chemicalbook.com]
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- 25. How to Dispose of Nitrile Gloves? - Earth Safe PPE [earthsafeppe.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile. This pyrazole derivative is a key intermediate in the synthesis of various pharmacologically active compounds. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate common challenges and optimize your synthetic outcomes.
Reaction Overview: The Primary Synthetic Pathway
The most reliable and widely employed method for synthesizing the target compound is the condensation reaction between (3,4-dichlorophenyl)hydrazine and (ethoxymethylene)malononitrile (EMMN) . This reaction proceeds via a nucleophilic attack of the hydrazine onto the electron-deficient double bond of EMMN, followed by an intramolecular cyclization and elimination of ethanol to yield the aromatic pyrazole ring.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield consistently low?
Low yields can arise from several factors including incomplete reactions, reagent degradation, or the formation of side products.[3] Key areas to investigate are:
-
Reagent Quality: (3,4-dichlorophenyl)hydrazine and its salts can degrade upon exposure to air and light. EMMN can also be sensitive to moisture. Ensure you are using high-purity starting materials.
-
Reaction Conditions: The choice of solvent and temperature is critical. While the reaction often proceeds at room temperature, gentle heating may be required to drive it to completion.[3]
-
Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the limiting reagent.[3]
Q2: My final product is highly colored (yellow/brown). What causes this and how can I fix it?
Colored impurities are a common issue in pyrazole syntheses, often stemming from the degradation of the hydrazine starting material or the formation of polymeric side products.[4]
-
Minimization: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can reduce oxidative degradation of the hydrazine.
-
Purification: The most effective method for removing colored impurities is recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or toluene). The use of activated charcoal during recrystallization can also be highly effective. For stubborn impurities, column chromatography on silica gel may be necessary.
Q3: How do I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most straightforward method.
-
Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point for the mobile phase.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The product, being an aromatic pyrazole, should be UV-active. The starting materials, (3,4-dichlorophenyl)hydrazine and EMMN, should also be visualized to track their consumption.
-
Analysis: A successful reaction will show the disappearance of the starting material spots and the appearance of a new, distinct spot for the product.
Q4: What are the primary safety concerns for this synthesis?
-
Hydrazine Derivatives: (3,4-dichlorophenyl)hydrazine is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Malononitrile Derivatives: (Ethoxymethylene)malononitrile is toxic and an irritant. Avoid inhalation and skin contact.
-
Solvents: Use appropriate caution when handling flammable organic solvents like ethanol and ethyl acetate.
Troubleshooting Guide
Problem 1: Low or No Product Formation
This is one of the most common issues, and a systematic approach is key to diagnosing the root cause.
Workflow for Diagnosing Low Yield
Caption: Reaction mechanism for pyrazole synthesis.
Protocol 1: Synthesis of this compound
This protocol is a representative procedure synthesized from common methods for this class of compounds. [1][5]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3,4-dichlorophenyl)hydrazine (1.77 g, 10 mmol).
-
Reagent Addition: Add ethanol (30 mL) to the flask and stir to dissolve the hydrazine. To this solution, add (ethoxymethylene)malononitrile (1.22 g, 10 mmol, 1.0 eq) in one portion.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress every hour using TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Heating (Optional): If the reaction has not reached completion after 4 hours at room temperature, heat the mixture to reflux (approx. 78°C) for 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. Cool the flask further in an ice-water bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 5 mL).
-
Drying: Dry the product under vacuum to a constant weight. The product should be an off-white or pale yellow solid.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place the crude, dried product into an Erlenmeyer flask.
-
Dissolution: Add a minimal amount of hot ethanol (or another suitable solvent like isopropanol) while stirring and heating until the solid is completely dissolved. Note: Use a minimal volume to ensure saturation upon cooling.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (approx. 1-2% by weight) and keep the solution hot for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
- BenchChem. (2025).
- Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6, 6290.
- Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- Maleki, A., et al. (2022).
- Kumari, P., Agrawal, N., & Mujwar, S. (2023). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent.
- Al-Matar, H. M., et al. (2010). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
- Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances.
- Reddit User Discussion. (2024). Knorr Pyrazole Synthesis advice.
- Al-Matar, H. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH.
Sources
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- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile
Welcome to the dedicated technical support guide for the synthesis and yield optimization of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile. This resource is designed for researchers and process chemists to address common challenges encountered during synthesis, providing actionable solutions grounded in established chemical principles. Our goal is to empower you to diagnose issues, optimize reaction conditions, and achieve higher yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common issues reported in the synthesis of aminopyrazole carbonitriles.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yields are a frequent challenge in pyrazole synthesis and can be attributed to several factors. A systematic approach is crucial for diagnosis.
-
Incomplete Reaction: The most straightforward cause is a reaction that has not reached completion. Ensure you are monitoring the consumption of your starting materials (e.g., 3,4-dichlorophenylhydrazine) via Thin Layer Chromatography (TLC) or LC-MS. If starting material persists, consider extending the reaction time or moderately increasing the temperature. Many condensation reactions require reflux conditions to proceed efficiently.[1]
-
Reagent Quality and Stoichiometry:
-
Hydrazine Stability: Aryl hydrazines can degrade over time, especially if exposed to air and light, often developing a distinct reddish or brown color.[2] Using aged or impure hydrazine will directly lead to lower yields and the formation of colored byproducts. It is highly recommended to use freshly sourced, high-purity 3,4-dichlorophenylhydrazine or its hydrochloride salt.
-
Stoichiometry: While a 1:1 molar ratio of reactants is theoretically required, a slight excess (1.05 to 1.1 equivalents) of one reagent can sometimes drive the reaction to completion. However, a large excess should be avoided as it complicates purification.
-
-
Suboptimal Reaction Conditions:
-
Solvent Choice: Ethanol is a common and effective solvent for this type of condensation, as it readily dissolves the reactants and facilitates the necessary reflux temperature.[3][4] If solubility is an issue, consider alternative alcohols or polar aprotic solvents, but be aware that solvent can influence reaction rates and side-product profiles.
-
Temperature: The reaction between (ethoxymethylene)malononitrile and an aryl hydrazine is typically performed at reflux.[3][4] Insufficient temperature will result in a sluggish or incomplete reaction. Conversely, excessively high temperatures can promote the degradation of sensitive reagents like hydrazine.
-
Q2: I'm observing significant impurity formation, particularly dark, tarry byproducts. What is the cause and how can I prevent this?
A2: The formation of colored impurities is almost always linked to the stability of the hydrazine starting material or side reactions.
-
Cause - Hydrazine Decomposition: Phenylhydrazines are susceptible to oxidation, which can lead to a cascade of side reactions, producing polymeric, colored materials.[2] This process is often catalyzed by trace metals or air.
-
Mitigation Strategies:
-
Use the Hydrochloride Salt: Starting with 3,4-dichlorophenylhydrazine hydrochloride is a standard practice. The salt is significantly more stable and less prone to oxidation than the free base. A mild base (e.g., sodium acetate, triethylamine) is then added in situ to liberate the free hydrazine for the reaction.
-
Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can significantly reduce oxidative side reactions, leading to a cleaner reaction profile and a purer final product.
-
Purification of Starting Material: If you suspect your hydrazine free base is impure, it can sometimes be purified by recrystallization, though using the more stable hydrochloride salt is a more robust solution.
-
Q3: My product seems to have poor solubility, making purification by recrystallization difficult. What are the best practices for isolation?
A3: The target molecule, this compound, is a relatively non-polar, crystalline solid. Effective purification relies on selecting an appropriate solvent system.
-
Isolation: The product often precipitates from the reaction mixture (e.g., ethanol) upon cooling. This initial solid can be collected by vacuum filtration. Washing the crude solid with cold ethanol can remove some of the more soluble impurities.
-
Recrystallization:
-
Solvent Screening: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to screen include ethanol, isopropanol, acetonitrile, and mixtures of ethyl acetate/hexanes.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities persist, you can perform a hot filtration (sometimes through a small plug of Celite or activated carbon, used sparingly) to remove insoluble tars. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
-
Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is a reliable alternative. A gradient elution starting with a non-polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity is typically effective.[4]
Q4: I am scaling up the reaction from 1g to 100g and my yield has dropped from 90% to 60%. What could be the cause?
A4: Scale-up challenges are common and often relate to physical parameters that do not scale linearly, such as mixing and heat transfer.[5][6]
-
Inadequate Mixing: Inefficient stirring in large reactors can create localized "hot spots" or areas of high reagent concentration.[5] This can dramatically increase the rate of side reactions. Ensure your reactor is equipped with an appropriate overhead stirrer that provides vigorous agitation and creates a vortex, ensuring homogeneity.
-
Poor Temperature Control: Condensation reactions are often exothermic. A large reactor has a much smaller surface-area-to-volume ratio than a lab flask, making heat dissipation less efficient.[5][6] An uncontrolled temperature spike can lead to byproduct formation. Use a temperature probe to monitor the internal reaction temperature and ensure your cooling system can manage the exotherm.
-
Rate of Reagent Addition: On a larger scale, the rate of reagent addition becomes critical. If one reagent is added too quickly, the localized concentration and resulting exotherm can be difficult to control.[5] A controlled, dropwise addition via an addition funnel is recommended for large-scale reactions.
Optimized Synthetic Protocol
This protocol describes a reliable method for the synthesis of this compound based on established literature procedures for analogous compounds.[3][4]
Reaction Scheme
Caption: A decision tree for troubleshooting low yield issues.
References
- BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
- BenchChem. (n.d.). Troubleshooting guide for scaling up pyrazole synthesis reactions.
-
Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6, 6290-6302. Retrieved from [Link]
-
Shaabani, S., et al. (2021). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Scientific Reports. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
-
Kumari, P., Agrawal, N., & Mujwar, S. (2023). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. Synthetic Communications. Retrieved from [Link]
- Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances.
-
Reddit. (2024). Knorr Pyrazole Synthesis advice. Retrieved from [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Retrieved from [Link]
-
Frontiers. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Retrieved from [Link]
-
El-Sattar, N. E. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(2), 1423-1448. Retrieved from [Link]
-
Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile
Welcome to the technical support center for the purification of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of various biologically active molecules. Its purification can be challenging due to the potential for co-eluting impurities, regioisomer formation, and the compound's specific solubility characteristics. This guide will equip you with the necessary knowledge to overcome these obstacles and obtain a highly pure product.
The synthesis of 5-amino-1H-pyrazole-4-carbonitriles often involves a one-pot, three-component reaction between a phenylhydrazine derivative, malononitrile, and a benzaldehyde derivative.[1][2][3] This efficient synthesis can, however, lead to a variety of impurities, including unreacted starting materials and side-products, necessitating robust purification strategies.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Purity After Initial Isolation
Question: My initial crude product of this compound shows multiple spots on TLC, indicating low purity. What are the likely impurities and how can I remove them?
Answer:
Low purity in the crude product is a common issue and can be attributed to several factors inherent to the synthetic route.
Root Cause Analysis:
-
Unreacted Starting Materials: The most common impurities are unreacted 3,4-dichlorophenylhydrazine, malononitrile, and any aldehyde precursors used in the synthesis.
-
Side Products: The formation of regioisomers is a significant challenge in the synthesis of asymmetrically substituted pyrazoles.[4] These isomers often have very similar polarities, making them difficult to separate.
-
Reaction Byproducts: Depending on the specific synthetic conditions, various byproducts can form. For instance, self-condensation of starting materials or degradation of the product under harsh reaction conditions can occur.
Step-by-Step Troubleshooting Protocol:
-
Initial Characterization:
-
Run a TLC of your crude product alongside the starting materials to identify any unreacted components. Use a solvent system such as hexane/ethyl acetate (e.g., 7:3 v/v) for good separation.
-
Obtain a proton NMR spectrum of the crude material. This can provide valuable information about the major impurities present.
-
-
Purification Strategy Selection:
Workflow for Troubleshooting Low Purity:
Sources
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. jetir.org [jetir.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Common Side Reactions in Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole-containing molecules. As a senior application scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the common side reactions encountered in pyrazole synthesis and to offer field-proven strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: My Knorr pyrazole synthesis is yielding a mixture of regioisomers. What's causing this and how can I control the outcome?
A1: This is the most common issue in the classical Knorr synthesis, which involves the condensation of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound.[1][2] The formation of two regioisomers occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two non-equivalent carbonyl carbons.[1][3] The ratio of these isomers is often difficult to control, and their separation can be a significant challenge.[1]
Causality and Control:
The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[3]
-
Electronic Effects: The more electrophilic carbonyl carbon is more susceptible to nucleophilic attack. Electron-withdrawing groups near a carbonyl group increase its electrophilicity.[3]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine will favor attack at the less sterically hindered carbonyl group.[3]
-
Reaction Conditions: This is often the most critical factor to manipulate.[3]
-
Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically improve regioselectivity in favor of one isomer.[1][2]
-
pH Control: The pH of the reaction medium can significantly influence the outcome. Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity seen under neutral or basic conditions.[2][3]
-
Troubleshooting Flowchart for Regioisomer Formation
Caption: Troubleshooting workflow for managing regioisomer formation.
Q2: I'm observing a significant amount of pyrazoline byproduct instead of my desired pyrazole. How can I promote aromatization?
A2: This is a common issue when using α,β-unsaturated carbonyl compounds or α,β-unsaturated nitriles as starting materials. The reaction with hydrazine initially forms a pyrazoline intermediate, which then needs to be oxidized to the aromatic pyrazole.[2][4]
Promoting Aromatization:
If the pyrazoline is stable and does not aromatize spontaneously, an explicit oxidation step is required.
-
In-situ Oxidation: Performing the reaction in a solvent like DMSO at elevated temperatures under an oxygen atmosphere can facilitate the oxidation of the pyrazoline intermediate to the pyrazole.[5]
-
Chemical Oxidants: The addition of a mild oxidizing agent can be effective. Common choices include:
Experimental Protocol: Oxidation of Pyrazoline to Pyrazole
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude pyrazoline intermediate in a suitable solvent (e.g., glacial acetic acid or DMSO).
-
Oxidant Addition:
-
For Bromine: Slowly add a solution of bromine in the same solvent dropwise at room temperature until a persistent orange color is observed.
-
For Oxygen/Air: If using DMSO, simply heat the reaction mixture to 80-100 °C and bubble air or oxygen through the solution.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting pyrazoline is consumed.
-
Workup: Quench any excess oxidant (e.g., with sodium thiosulfate for bromine). Proceed with a standard aqueous workup and purification.
Q3: My pyrazole product is difficult to purify, and I suspect the formation of pyrazolone impurities. How can I confirm this and prevent their formation?
A3: Pyrazolone formation is a known side reaction, particularly when using β-ketoesters as the 1,3-dicarbonyl component.[7] The reaction of a hydrazine with a β-ketoester can proceed via initial condensation at the ketone to form a hydrazone, followed by intramolecular nucleophilic attack of the other nitrogen on the ester carbonyl to form the pyrazolone ring.[7]
Confirmation and Prevention:
-
Spectroscopic Analysis: Pyrazolones exist in tautomeric forms (keto and enol) and will have distinct spectroscopic signatures compared to the desired pyrazole.[7][8] Look for characteristic C=O stretches in the IR spectrum (around 1650-1700 cm⁻¹) and the absence of the pyrazole N-H proton (if unsubstituted at N1) in the ¹H NMR, or a significantly different chemical shift environment.
-
Prevention Strategies:
-
Choice of Dicarbonyl: If possible, avoid β-ketoesters and use a 1,3-diketone instead.
-
Reaction Conditions: Carefully controlling the pH can sometimes favor the desired pyrazole formation. Acid catalysis is often employed, but the optimal pH may need to be determined empirically for your specific substrates.[9]
-
Q4: I am attempting an N-alkylation of my pyrazole, but I'm getting a mixture of N1 and N2 alkylated products. How can I achieve regioselectivity?
A4: The N-alkylation of unsymmetrical pyrazoles can indeed lead to a mixture of regioisomers.[10][11] The outcome is influenced by the steric and electronic properties of the pyrazole substituents and the nature of the alkylating agent and base.
Strategies for Regioselective N-Alkylation:
-
Steric Control: A bulky substituent at the C3 or C5 position of the pyrazole ring will sterically hinder the adjacent nitrogen, directing the alkylating agent to the less hindered nitrogen.[10]
-
Base and Solvent System: The choice of base and solvent can play a crucial role. For instance, using potassium carbonate in DMSO has been shown to favor N1-alkylation for 3-substituted pyrazoles.[10]
-
Alternative Alkylating Agents: Using trichloroacetimidate electrophiles with a Brønsted acid catalyst can provide an alternative to traditional methods that use strong bases and may offer different regioselectivity.[12]
Table: Factors Influencing N-Alkylation Regioselectivity
| Factor | Influence on Regioselectivity | Example |
| Steric Hindrance | A bulky group at C3 or C5 will direct alkylation to the N1 or N2 position, respectively. | A large tert-butyl group at C3 will favor N1 alkylation. |
| Base | Can influence which nitrogen is deprotonated or more nucleophilic. | K₂CO₃ can favor N1 alkylation in some systems.[10] |
| Solvent | Can affect the solubility and reactivity of the pyrazolide anion. | DMSO is a common solvent for these reactions. |
| Alkylating Agent | The size and reactivity of the electrophile can impact selectivity. | Bulky alkyl halides may show higher selectivity. |
Q5: My reaction is producing colored impurities or polymeric material. What is the likely cause and how can I obtain a cleaner product?
A5: The formation of colored byproducts or polymers can result from several factors, including oxidative processes, degradation of starting materials, or overly harsh reaction conditions.[9] Hydrazines, in particular, can be sensitive to oxidation.
Troubleshooting and Mitigation:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.[9]
-
Reagent Quality: Ensure that the hydrazine used is of high quality and has not degraded. Distillation of liquid hydrazines before use may be necessary.
-
Temperature Control: Many pyrazole syntheses, especially the Knorr reaction, are exothermic.[13] Proper temperature control with external cooling can prevent overheating and subsequent decomposition or polymerization.
-
pH Buffering: If the reaction generates acid as a byproduct, it can lead to the formation of colored impurities. Adding a mild, non-nucleophilic base like sodium acetate can buffer the reaction mixture and lead to a cleaner profile.[9]
-
Purification Strategies:
-
Crystallization: If the product is a solid, recrystallization is often the most effective purification method.
-
Acid/Base Extraction: Pyrazoles are basic and can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer and re-extracting.
-
Salt Formation: For regioisomers that are difficult to separate by chromatography, purification by crystallization of their acid addition salts can be an effective strategy.[1][14]
-
References
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Available at: [Link]
-
Schmid, M., & Zeitler, K. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-216. Available at: [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(18), 5899. Available at: [Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
- Various Authors. (n.d.).
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 488-539. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
YouTube. (2019, January 19). synthesis of pyrazoles. Retrieved from [Link]
-
Eller, G. A., & Holzer, W. (2006). A one-step synthesis of pyrazolone. Molbank, 2006(1), M464. Available at: [Link]
-
MDPI. (2022). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 27(22), 7935. Available at: [Link]
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]
-
ACS Publications. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
-
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 22(19), 10335. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved from [Link]
-
ResearchGate. (n.d.). Dimerization of Pyrazole in Slit Jet Expansions. Retrieved from [Link]
-
ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Semantic Scholar. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
DergiPark. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Retrieved from [Link]
Sources
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- 3. benchchem.com [benchchem.com]
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- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
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Overcoming solubility issues with 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile
A Senior Application Scientist's Guide to Overcoming Solubility Challenges
Welcome to the technical support center for 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound during their experiments. As a senior application scientist, my goal is to provide you with not just protocols, but also the scientific rationale behind them, empowering you to make informed decisions to advance your research.
Understanding the Molecule: Why is Solubility a Challenge?
This compound possesses several structural features that contribute to its characteristically low aqueous solubility. A firm grasp of these molecular attributes is the first step in devising an effective solubilization strategy.
-
The Dichlorophenyl Group: The presence of two chlorine atoms on the phenyl ring significantly increases the lipophilicity (hydrophobicity) of the molecule. Chlorinated aromatic compounds are notoriously insoluble in water.
-
Aromatic Pyrazole Core: The fused ring system is largely nonpolar, further contributing to poor aqueous solubility.
-
Crystalline Structure: Many pyrazole derivatives exist as stable crystalline solids. The energy required to break the crystal lattice and solvate the individual molecules can be substantial, leading to low solubility.
However, the molecule also has functional groups that we can exploit to enhance its solubility:
-
The 5-Amino Group: This primary amine is a basic functional group. By protonating this group in an acidic environment, we can form a more soluble salt.
-
The 4-Carbonitrile Group: The nitrile group is polar and capable of hydrogen bonding, which can be a leverage point for interaction with polar solvents.
This guide will provide a systematic approach to tackling the solubility of this compound, starting with simple solvent testing and progressing to more advanced formulation techniques.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the best starting solvent for dissolving this compound?
A1: For initial stock solutions, it is recommended to start with a polar, aprotic organic solvent.
Rationale: Due to the compound's lipophilic nature, it is unlikely to be soluble in purely aqueous solutions at neutral pH. Polar aprotic solvents are effective at solvating a wide range of organic molecules.
Recommended Starting Solvents:
-
Dimethyl Sulfoxide (DMSO): This is the most common and effective solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro assays.[1][2]
-
Dimethylformamide (DMF): Similar to DMSO, DMF is a powerful solvent for many organic compounds.
Step-by-Step Protocol for Preparing a Stock Solution:
-
Accurately weigh the desired amount of this compound.
-
Add a minimal amount of 100% DMSO to the solid compound.
-
Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming (to 37°C) can also aid dissolution.
-
Once dissolved, the stock solution can be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2]
Troubleshooting:
-
If the compound does not dissolve in 100% DMSO: Try gentle heating (up to 50°C) or a longer sonication time. If it still does not dissolve, the compound may have very limited solubility even in DMSO, or there may be an issue with the purity of the compound.
Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What should I do?
A2: This is a common issue when working with poorly soluble compounds. The key is to maintain the compound in a soluble state in the final aqueous medium. Here are several strategies to address this, in order of increasing complexity:
Strategy 1: pH Adjustment
Rationale: The 5-amino group is basic and can be protonated to form a more soluble salt. Aromatic amines typically have a pKa for their conjugate acid in the range of 4-5.[3] Therefore, lowering the pH of the aqueous buffer should increase the solubility of this compound.
Troubleshooting Flowchart for pH Adjustment:
Caption: Workflow for pH adjustment strategy.
Strategy 2: Co-solvents
Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.[4]
Common Co-solvents for Biological Assays:
-
Ethanol
-
Polyethylene Glycol 400 (PEG400)
-
Propylene Glycol (PG)
Step-by-Step Protocol for Using Co-solvents:
-
Prepare your aqueous buffer.
-
To a separate tube, add the required volume of your DMSO stock solution.
-
Add the co-solvent (e.g., Ethanol) to the DMSO stock and mix well.
-
Slowly add the aqueous buffer to the DMSO/co-solvent mixture while vortexing.
Recommended Co-solvent Starting Concentrations:
| Co-solvent | Typical Final Concentration in Assay |
| Ethanol | 1-5% |
| PEG400 | 5-10% |
| Propylene Glycol | 5-10% |
Troubleshooting:
-
If precipitation still occurs: Try increasing the co-solvent concentration. However, be mindful of the potential for co-solvents to affect your biological assay. Always run a vehicle control with the same final concentration of all solvents.
Strategy 3: Surfactants
Rationale: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[5][6]
Commonly Used Surfactants:
-
Tween-80 (Polysorbate 80)
-
Cremophor EL
Step-by-Step Protocol for Using Surfactants:
-
Prepare your aqueous buffer containing the desired concentration of the surfactant.
-
To a separate tube, add the required volume of your DMSO stock solution.
-
Slowly add the surfactant-containing buffer to the DMSO stock while vortexing.
Recommended Surfactant Starting Concentrations:
| Surfactant | Typical Final Concentration in Assay |
| Tween-80 | 0.1 - 1% |
| Cremophor EL | 0.1 - 1% |
Troubleshooting:
-
If the solution is cloudy or forms an emulsion: The surfactant concentration may be too high, or the surfactant may not be compatible with other components in your assay. Try a lower concentration or a different surfactant.
Combined Approach Workflow:
Caption: Combined troubleshooting workflow.
Q3: How can I determine the aqueous solubility of this compound myself?
A3: The "shake-flask" method is the gold standard for determining equilibrium solubility.[7][8] This will give you a quantitative measure of the compound's solubility in a specific solvent system.
Experimental Protocol: Shake-Flask Method for Solubility Determination
Materials:
-
This compound (solid)
-
Your chosen aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Scintillation vials or other sealable containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
0.22 µm syringe filters
Procedure:
-
Add an excess amount of the solid compound to a vial (enough that some solid will remain undissolved).
-
Add a known volume of your aqueous buffer to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, visually confirm that excess solid is still present.
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully remove the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining micro-precipitates.
-
Quantify the concentration of the dissolved compound in the filtrate using a pre-validated HPLC or UV-Vis method with a standard curve.
Data Interpretation: The measured concentration is the equilibrium solubility of the compound in that specific buffer and at that temperature.
Safety & Handling
-
Always handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.
References
-
ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved January 17, 2026, from [Link]
-
ChemAxon. (n.d.). Calculators & Predictors. Retrieved January 17, 2026, from [Link]
- Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261.
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 17, 2026, from [Link]
-
Wamser, C. C. (2002). Chapter 22 Notes - Amines. Portland State University. Retrieved January 17, 2026, from [Link]
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Annals of an Independent University of Bangladesh, 1(1), 1-2.
- Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Hima Varshitha, C. V., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
-
Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved January 17, 2026, from [Link]
-
Cambridge MedChem Consulting. (2017, November 11). Solubility. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay? Retrieved January 17, 2026, from [Link]
- Royal Society of Chemistry. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 12(3), 1547-1558.
-
National Center for Biotechnology Information. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved January 17, 2026, from [Link]
Sources
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- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting In Vitro Assays with Pyrazole Compounds
Welcome to the technical support center for researchers utilizing pyrazole-based compounds in their in vitro assays. Pyrazole scaffolds are a cornerstone in modern drug discovery, forming the core of numerous approved therapeutics for a wide range of diseases, from cancer to inflammatory conditions.[1][2][3][4][5][6] Their versatility and metabolic stability make them attractive candidates for novel inhibitors.[3] However, their unique physicochemical properties can present challenges in experimental settings.
This guide is designed to provide practical, field-proven insights into common issues encountered when working with pyrazole compounds. We will delve into the causality behind these experimental hurdles and offer robust, self-validating protocols to help you achieve reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: My pyrazole compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture medium. Why is this happening?
A1: This is a classic solubility issue, particularly common with hydrophobic heterocyclic compounds like many pyrazole derivatives.[7][8] While your compound may be perfectly soluble in 100% DMSO, diluting this stock into an aqueous environment drastically changes the solvent polarity. The final DMSO concentration in your assay (typically <0.5%) is often insufficient to keep a lipophilic compound in solution, causing it to crash out.[7] This leads to a lower effective concentration of your compound and highly variable results.[7][9]
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: This is highly cell-line dependent. A general rule of thumb is to keep the final DMSO concentration at or below 0.5% to avoid significant cytotoxicity, though some robust cell lines may tolerate up to 1%.[7] However, primary cells and more sensitive cell lines can be affected by concentrations as low as 0.1%. It is imperative to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.
Q3: I'm observing a high background signal in my fluorescence-based assay after adding my pyrazole compound. What could be the cause?
A3: This is likely due to the intrinsic fluorescent properties of your specific pyrazole derivative.[10][11] The pyrazole ring itself is not inherently fluorescent, but substitutions on the ring can create a conjugated system that absorbs and emits light.[10][12] If the excitation and emission spectra of your compound overlap with those of your assay's fluorophore, it will create interference, leading to false-positive or skewed results.[13] Another possibility is light scattering due to compound precipitation, which can also increase the signal detected by the plate reader.
Q4: My IC50 value is significantly higher than what is reported in the literature for the same compound and target. What should I investigate first?
A4: The most probable cause is a lower-than-expected effective concentration of the compound in your assay. This usually points back to solubility and stability issues.
-
Compound Precipitation: As discussed in Q1, if the compound precipitates, the actual concentration in solution is much lower than the nominal concentration you calculated.[7]
-
Compound Degradation: The compound may not be stable in your aqueous assay buffer or cell culture medium over the time course of your experiment.[14][15]
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the amount of compound available to interact with the target.[7]
Start by systematically troubleshooting solubility and stability as outlined in the sections below.
Section 2: Troubleshooting Guide - In-Depth Solutions
Issue 1: Poor Aqueous Solubility and Compound Precipitation
Poor solubility is the most frequent challenge when working with pyrazole compounds.[16] Here’s a systematic approach to diagnose and solve this problem.
Causality:
The pyrazole ring itself has a relatively low lipophilicity (ClogP ≈ 0.24); however, the substituents required for biological activity are often large, aromatic, and hydrophobic, leading to poor aqueous solubility.[6] When a high-concentration DMSO stock is "shock diluted" into an aqueous buffer, the compound has insufficient time to properly solvate and aggregates, leading to precipitation.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting pyrazole compound precipitation.
Detailed Protocols:
Protocol 1: Optimized Solubilization
-
Prepare a High-Concentration Stock: Dissolve your pyrazole compound in 100% DMSO to create a concentrated stock (e.g., 10-50 mM). Gentle warming (to 37°C) or brief sonication can aid dissolution.[17]
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions in 100% DMSO to get closer to your final concentration.
-
Intermediate Dilution: Create an intermediate dilution of your compound from the DMSO stock into your cell culture medium or assay buffer. Crucially, this medium should not yet contain proteins (like FBS) as they can sometimes promote precipitation.
-
Final Dilution: Add this intermediate dilution to the final assay plate. Ensure rapid and thorough mixing by pipetting up and down gently.
Protocol 2: Using Co-solvents and Excipients
If optimizing the dilution protocol is insufficient, formulation aids can be used. Always validate the tolerance of your cell line to these excipients.
| Excipient | Typical Starting Concentration | Mechanism of Action | Key Considerations |
| PEG400 | 1-10% in final formulation | Increases solvent polarity, acts as a co-solvent. | Check for cell line toxicity. Often used in combination with other excipients.[17] |
| Tween-80 | 0.1-1% in final formulation | A non-ionic surfactant that forms micelles to encapsulate hydrophobic compounds. | Can interfere with some cell-based assays. Validate vehicle controls carefully.[17] |
| HP-β-CD | 1-5% (w/v) | Hydroxypropyl-β-cyclodextrin forms an inclusion complex, shielding the hydrophobic compound in its core.[7][17] | Highly effective and generally low toxicity. Can be the best option for stubborn compounds.[7] |
Issue 2: Compound Instability in Assay Media
Some pyrazole derivatives can be susceptible to chemical or metabolic degradation in biological media.
Causality:
The pyrazole ring itself is generally stable.[3] However, reactive functional groups on the scaffold can be liable to hydrolysis or enzymatic modification by components in serum (e.g., esterases) or by cellular metabolism over the course of a long incubation (24-72 hours).
Protocol: Assessing Compound Stability
-
Incubate Compound in Media: Prepare your pyrazole compound in the complete cell culture medium (including serum) at the highest concentration you plan to use. Also prepare a sample in a simple buffer like PBS as a control.
-
Time-Course Sampling: Aliquot samples at different time points (e.g., 0, 2, 8, 24, 48 hours) while incubating at 37°C. Immediately freeze the samples at -80°C to halt degradation.
-
Analytical Quantification: Analyze the concentration of the parent compound in the thawed samples using LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Data Analysis: Plot the percentage of the remaining compound against time. A stable compound should show >90% of the initial concentration remaining at the end of the experiment. Significant degradation indicates you may need to shorten your assay incubation time or use a more stable analog if available.
Issue 3: Assay Interference
Pyrazole compounds can interfere with assay readouts, particularly those based on fluorescence or absorbance.
Causality:
Many substituted pyrazoles possess aromatic systems that can absorb light and fluoresce, directly interfering with optical detection methods.[10][11][18] This can lead to false positives (if the compound fluoresces at the detection wavelength) or false negatives (if the compound absorbs light at the excitation or emission wavelength, an effect known as quenching).[13]
Troubleshooting Workflow:
Caption: Decision tree for diagnosing assay interference.
Protocol: Detecting Intrinsic Fluorescence/Quenching
-
Prepare Compound Plate: In a microplate identical to your assay plate, prepare a serial dilution of your pyrazole compound in the final assay buffer (without cells, enzymes, or detection reagents).
-
Read Baseline Fluorescence: Read the plate on your plate reader using the same excitation and emission wavelengths and filter sets as your main assay. A dose-dependent increase in signal indicates intrinsic fluorescence.
-
Spike-in Control: In a separate set of wells, add your assay's fluorescent probe/substrate at its final concentration along with the serial dilution of your compound.
-
Read Quenching Effect: Read the plate again. A dose-dependent decrease in the probe's signal indicates that your compound is quenching the fluorescence.
-
Mitigation: If significant interference is detected, consider using an orthogonal assay with a different detection method (e.g., a luminescence-based assay) to confirm your hits.
By systematically addressing these common challenges, you can ensure the integrity of your data and confidently advance your research with pyrazole-based compounds.
References
- (No Title). (n.d.). vertexaisearch.cloud.google.com.
- Alam, M. A. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
- Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future medicinal chemistry, 15(21), 2011–2023.
- Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future medicinal chemistry, 15(21), 2011–2023.
- Sunitha, T., Dixit, P. V., Naaz, A., Chitrapu, P., Panda, K. C., Kumar, P. B., Sahu, D., Madhavilatha, B., & Nirmal, P. (2024). Pyrazole Scaffolds: A promising frontier in drug discovery. Connect Journals.
- (No Title). (n.d.). benchchem.com.
- (No Title). (n.d.). benchchem.com.
- Heidary, D. K., Sun, Y., Parkin, S., & Glazer, E. C. (2022). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN. RSC advances, 12(40), 26233–26239.
- Tavanti, F., Pedretti, A., Gagni, S., Ricci, C., Vistoli, G., Catanzaro, M., Lavecchia, A., & Galimberti, S. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International journal of molecular sciences, 24(2), 1673.
- Guo, H., Tian, L., Liu, Y., & Wan, J. P. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic letters, 24(1), 228–233.
- (No Title). (n.d.). benchchem.com.
- (No Title). (n.d.). benchchem.com.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
- Singh, P., and Srivastava, A. K. (2020). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC advances, 10(11), 6439–6453.
- Tigreros, A., & Portilla, J. (2020). Recent progress in chemosensors based on pyrazole derivatives. RSC advances, 10(34), 20223–20241.
- Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). RSC advances, 14(1), 169–192.
- Montopoli, M., Giliberti, V., Gessi, S., Merighi, S., Borea, P. A., & Carrassa, L. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. Life (Basel, Switzerland), 13(2), 431.
- Touzani, R., El-Mernissi, R., Ramli, Y., & Elmsellem, H. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules (Basel, Switzerland), 29(17), 3986.
- Alam, M. A. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future medicinal chemistry, 14(3), 199–213.
- Guo, H., Tian, L., Liu, Y., & Wan, J. P. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Chemistry Portal.
- Ferreira, L., G., V., & de, C. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini reviews in medicinal chemistry.
- Lee, H. Y., Kim, H. R., & Kim, Y. (2020). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules (Basel, Switzerland), 25(19), 4554.
- Guo, H., Tian, L., Liu, Y., & Wan, J. P. (2021). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic letters.
- Montopoli, M., Giliberti, V., Gessi, S., Merighi, S., Borea, P. A., & Carrassa, L. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines.
- Ghosh, S., Ghosh, S., Ghosh, A., Pyne, P., Majumder, S., & Hajra, A. (2022). Visible light induced functionalization of indazole and pyrazole: A recent update.
- Siddiqui, S., Panday, P., Wang, E., Das, B. C., & Kumar, D. (2020). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules (Basel, Switzerland), 25(17), 3986.
- (No Title). (n.d.). benchchem.com.
- Ghosh, S., Ghosh, S., Ghosh, A., Pyne, P., Majumder, S., & Hajra, A. (2022). Visible light-induced functionalization of indazole and pyrazole: a recent update. Chemical communications (Cambridge, England), 58(20), 3241–3256.
- (No Title). (n.d.). benchchem.com.
- Al-Ostoot, F. H., Al-Ghorbani, M., Chebil, A., Othman, A. M., Muthanna, A., Al-Salahi, R., & Al-Ansi, A. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future medicinal chemistry.
- (No Title). (n.d.). researchgate.net.
- El-Metwaly, N. M. (2022). Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. Scientific reports, 12(1), 12198.
- Wang, H., Xu, B., Liu, L., & Fan, J. (2012). Synthesis, Photoluminescence Properties and Theoretical Insights on 1,3-diphenyl-5-(9-anthryl)-2-pyrazoline and -1H-pyrazole. Luminescence : the journal of biological and chemical luminescence, 28(4), 521–528.
- (2004). Assay Guidance Manual.
- Kumar, V., and d, M. (2016). Current status of pyrazole and its biological activities. Journal of global trends in pharmaceutical sciences.
- Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. (n.d.).
- Maluleka, M. M., Mphahlele, P. M., Letsididi, K. S., Letsididi, R., & Mphahlele, M. J. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Heliyon, 9(5), e16186.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2024). Molecules (Basel, Switzerland), 29(1), 237.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). Molecules (Basel, Switzerland), 29(10), 2341.
- Al-Ostoot, F. H., Salahuddin, N., Al-Ghorbani, M., Chebil, A., & Al-Ansi, A. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in pharmacology, 12, 703272.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2024). Molecules (Basel, Switzerland), 29(1), 237.
- Al-Ostoot, F. H., Salahuddin, N., Al-Ghorbani, M., & Al-Ansi, A. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules (Basel, Switzerland), 26(18), 5462.
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Refining experimental protocols for 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile
Technical Support Center: 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile
Welcome, researchers, to the definitive technical guide for this compound. This document is structured to provide practical, in-depth support for the synthesis, handling, and application of this versatile heterocyclic compound. Our goal is to move beyond simple instructions, offering causal explanations and field-proven insights to ensure your experiments are both successful and reproducible.
Part 1: Frequently Asked Questions (FAQs) & Core Compound Properties
This section addresses the most common initial queries regarding the handling and characteristics of this compound.
Q1: How should I prepare stock solutions of this compound for biological assays?
A1: Proper stock solution preparation is critical to avoid solubility issues. This compound is sparingly soluble in water but readily soluble in organic solvents like DMSO.[1]
-
Expert Recommendation: Prepare a high-concentration primary stock solution (e.g., 20-50 mM) in 100% dimethyl sulfoxide (DMSO).[2] Sonicate gently in a warm water bath if needed to ensure complete dissolution. Store this stock in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2]
Q2: I'm seeing precipitation when I add my DMSO stock to aqueous cell culture media. What's happening and how can I prevent it?
A2: This is a classic issue known as compound "crashing out." It occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly diluted into an aqueous buffer or medium where its solubility is much lower.[3][4]
-
Causality: The rapid solvent exchange causes the compound to exceed its aqueous solubility limit, leading to the formation of a precipitate.[3] This is especially common with hydrophobic molecules.
-
Troubleshooting Steps:
-
Use Pre-Warmed Media: Always add the compound to cell culture media that has been pre-warmed to 37°C, as solubility often decreases in cold liquids.[3]
-
Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to your final culture volume, perform an intermediate serial dilution in warm media. Add the compound dropwise while gently swirling.[3]
-
Control Final DMSO Concentration: The final concentration of DMSO in your cell culture should not exceed 0.5% (v/v), and ideally should be kept below 0.1%, to prevent solvent-induced cytotoxicity.[2] Crucially, ensure that every experimental condition, including the vehicle control, contains the identical final concentration of DMSO.[2]
-
Q3: What are the recommended storage conditions for this compound in solid and solution form?
A3: Stability is key for reproducibility.
-
Solid Form: Store the vial tightly sealed in a cool, dry place, away from direct light.[1] For long-term storage, keeping it at 4°C or -20°C is recommended.
-
In Solution (DMSO Stock): As mentioned, store at -20°C or -80°C in aliquots. Generally, stock solutions are stable for up to one month, though using them on the same day they are prepared is ideal.[5] Before opening a frozen aliquot, allow it to warm to room temperature for at least 60 minutes to prevent condensation from introducing moisture.[5]
Q4: What is the expected biological activity of this compound?
A4: The 5-aminopyrazole scaffold is a well-established pharmacophore in medicinal chemistry, frequently associated with kinase inhibition.[6][7] Compounds with this core structure have been developed as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Fibroblast Growth Factor Receptors (FGFRs).[1][8]
-
Mechanism Insight: Inhibition of these kinases can disrupt cell cycle progression, leading to cell cycle arrest and the induction of apoptosis (programmed cell death), making these compounds valuable candidates for anticancer research.[1][6] While the specific target profile of this compound must be determined empirically, its structural class suggests it is a prime candidate for screening against a panel of cancer-related kinases.
Part 2: Synthesis & Purification Protocols with Troubleshooting
The synthesis of 5-aminopyrazole-4-carbonitriles is most efficiently achieved through a one-pot, three-component reaction.[9][10][11] This approach offers high yields and operational simplicity.
Optimized Synthesis Protocol
This protocol is based on established green chemistry methods for similar derivatives, which report excellent yields (85–93%) and short reaction times.[12]
Reactants:
-
3,4-Dichlorobenzaldehyde
-
Malononitrile
-
(3,4-Dichlorophenyl)hydrazine (or prepare in situ from 3,4-dichloroaniline)
-
Solvent: Ethanol/Water (1:1 mixture)
-
Catalyst (Optional but Recommended): A mild base or a heterogeneous catalyst like LDH can improve yields and reaction times.[9][12]
Step-by-Step Procedure:
-
In a round-bottom flask, combine 3,4-dichlorobenzaldehyde (1 mmol), malononitrile (1 mmol), and (3,4-dichlorophenyl)hydrazine (1 mmol) in 10 mL of an ethanol/water (1:1) solvent.
-
Add the catalyst (e.g., 15 mol% potassium phthalimide or 0.05g of a nano catalyst).[9][12]
-
Stir the mixture at a controlled temperature. Optimal conditions are often found between 50-80°C.[9][10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be n-hexane/ethyl acetate (1:1). The reaction is often complete within 15-90 minutes, especially with catalysis.[12]
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the reaction mixture.[9]
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purification: Recrystallize the crude product from hot ethanol to yield the pure this compound as a solid.[12]
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. Compare the obtained spectra with reference data for aminopyrazole-4-carbonitriles.[10][11]
Synthesis Troubleshooting Guide
| Problem | Potential Cause | Expert Recommendation & Solution |
| Low or No Yield | Incomplete reaction. | Verify Completion: Use TLC to ensure starting materials are consumed. Increase Energy Input: Raise the reaction temperature to 80°C or consider using microwave-assisted synthesis to reduce reaction times and improve yields.[13] |
| Suboptimal catalyst activity. | Catalyst Choice: If using a base catalyst, ensure it is not too strong to avoid side reactions. For heterogeneous catalysts, ensure proper activation and dispersion. An efficient catalyst is key for high yields.[12] | |
| Formation of Multiple Products (Impure Sample) | Side reactions are occurring. | Temperature Control: Overheating can lead to byproduct formation. Maintain a steady, optimized temperature. Reagent Purity: Ensure the purity of your starting materials, especially the aldehyde, as impurities can lead to side products. |
| Reaction discoloration (dark red/yellow). | This can be typical for reactions involving hydrazines.[14] While often benign, it can indicate some degradation. Purification by recrystallization or a silica plug should remove colored impurities.[14] | |
| Product Fails to Precipitate | Product is more soluble in the reaction mixture than expected. | Solvent Removal: Reduce the volume of the solvent using a rotary evaporator. Induce Crystallization: Try cooling the solution in an ice bath and gently scratching the inside of the flask with a glass rod to provide a nucleation site. |
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the one-pot synthesis and purification process.
Caption: Workflow for the one-pot synthesis and purification of the target compound.
Part 3: Application in Biological Assays: Protocols & Troubleshooting
Given its structural class, this compound is a strong candidate for evaluation as an anticancer agent.[6][15] The following are foundational protocols for assessing its biological effects.
Protocol 1: Cell Viability / Cytotoxicity (MTT Assay)
This assay determines the concentration at which the compound reduces the viability of a cancer cell population (IC₅₀ value).[2]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., MCF-7 breast cancer, PC-3 prostate cancer)[1][16]
-
Complete culture medium
-
Compound stock solution (20 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂) to allow attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the compound in pre-warmed complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (media with 0.1% DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.[2]
-
Solubilization: Carefully aspirate the medium and add 150 µL of pure DMSO to each well to dissolve the formazan crystals.[2]
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[2][17]
Materials:
-
6-well cell culture plates
-
Annexin V-FITC / Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seeding & Treatment: Seed cells in 6-well plates and allow them to attach. Treat with the compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 hours.
-
Cell Harvesting: After treatment, collect both the floating cells (from the medium) and the adherent cells (using trypsin). Combine them and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer from the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.[2]
-
Analysis: Analyze the stained cells immediately by flow cytometry.
-
Viable: Annexin V (-) / PI (-)
-
Early Apoptotic: Annexin V (+) / PI (-)
-
Late Apoptotic/Necrotic: Annexin V (+) / PI (+)
-
Hypothetical Signaling Pathway
The diagram below illustrates a plausible mechanism of action where the pyrazole compound inhibits a key cell cycle kinase (like CDK2), leading to downstream effects on cell proliferation and survival.
Caption: Plausible mechanism: pyrazole compound inhibits CDK2, preventing Rb phosphorylation and blocking cell cycle progression.
Troubleshooting Biological Assays
| Problem | Potential Cause | Expert Recommendation & Solution |
| High Variability Between Replicates | Pipetting Inaccuracy: Small volume errors are magnified in 96/384-well plates. | Calibrate Pipettes: Ensure all pipettes are calibrated. Use Reverse Pipetting: For viscous solutions like DMSO stocks, use the reverse pipetting technique. Consistent Technique: Maintain consistent tip immersion depth and dispensing speed.[18] |
| Edge Effects: Wells on the perimeter of the plate are prone to evaporation, concentrating the compound and media components. | Avoid Outer Wells: Do not use the outer rows and columns for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[18] | |
| IC₅₀ Value is Higher than Expected | Compound Degradation: Compound may be unstable in media at 37°C over 48-72 hours. | Assess Stability: Use HPLC-MS to check the integrity of the compound in media over time. Reduce Incubation Time: If degradation is an issue, consider shorter assay endpoints (e.g., 24 hours). |
| Incorrect ATP Concentration (Kinase Assays): If the compound is an ATP-competitive inhibitor, high ATP levels in the assay will reduce its apparent potency. | Optimize ATP: Perform kinase assays at an ATP concentration close to the Km for the specific enzyme to accurately determine the potency of competitive inhibitors.[18] | |
| Compound Appears Inactive | Precipitation: The active concentration of the compound is much lower than the nominal concentration due to precipitation. | Visually Inspect: Before and after adding to cells, inspect the diluted compound in media under a microscope for crystals. Revisit Solubilization: Re-evaluate the stock preparation and dilution strategy as outlined in the FAQs.[3] |
| Cell Line Resistance: The chosen cell line may not express the compound's target or may have resistance mechanisms. | Select Appropriate Models: Use cell lines where the putative target (e.g., a specific kinase) is known to be a key driver of proliferation. |
References
- BenchChem. (2025). Cell-based Assay Protocol for Pyrazole Benzamide Compounds: A Detailed Application Note for Researchers.
- BenchChem. (2025). Technical Support Center: Troubleshooting BTO-1 in Kinase Assays.
- Synthesis and biological study of new pyrazole-4-carbonitriles. (2024).
- BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
- BenchChem. (2025). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
- Kiyani, H., & Maryam, M. (2017). ONE-POT AND EFFICIENT SYNTHESIS OF 5-AMINOPYRAZOLE-4-CARBONITRILES CATALYZED BY POTASSIUM PHTHALIMIDE. HETEROCYCLES, 94(2).
- Comparison of two routes for synthesis 5-aminopyrazole derivative. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable C
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
- Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-c
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PMC - NIH.
- Reddit. (2024). Knorr Pyrazole Synthesis advice.
- Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis.
-
ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media? Retrieved from [Link]
- BenchChem. (n.d.). Head-to-head comparison of pyrazole inhibitors in a specific cancer cell line.
- A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PMC - NIH.
- Compound Precipitation in High-Concentration DMSO Solutions. (2014). Journal of Biomolecular Screening.
- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Publishing.
- Reaction of 5-amino-pyrazole derivatives with various imines. (n.d.).
- Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (n.d.). PubMed Central.
- 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile, min 97%, 1 gram. (n.d.).
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). Nanoscale Advances (RSC Publishing).
- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed.
- Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC - NIH.
- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). NIH.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.).
- 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. (n.d.). PMC - NIH.
- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). PMC - NIH.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry.
Sources
- 1. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 7. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 10. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 11. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
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Avoiding artifacts in biological assays with 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile
Welcome to the technical support resource for researchers utilizing 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile and related aminopyrazole derivatives in biological assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to anticipate, identify, and mitigate common experimental artifacts. While specific literature on this exact molecule is limited, the principles outlined here are derived from extensive experience with the broader class of pyrazole-containing small molecules and are intended to ensure the integrity and reproducibility of your research.
I. Frequently Asked Questions (FAQs)
Q1: My compound shows activity in my primary screen, but I'm having trouble reproducing the results. What could be the issue?
A: Reproducibility issues with pyrazole derivatives often stem from their physicochemical properties. The most common culprits are poor aqueous solubility, which can lead to compound precipitation or aggregation, and compound instability in assay buffers. It is crucial to experimentally determine the kinetic solubility of your compound in the specific buffer and at the concentrations used in your assay.
Q2: I'm observing a high background signal in my fluorescence-based assay. Could my compound be the cause?
A: Yes, it's highly likely. Aromatic heterocyclic compounds like this compound can exhibit intrinsic fluorescence (autofluorescence) when excited at wavelengths commonly used in biological assays[1][2][3]. This compound-specific fluorescence can lead to a high background signal and generate false-positive hits.
Q3: My compound appears to be a potent inhibitor in my biochemical assay, but shows no activity in my cell-based assay. What explains this discrepancy?
A: This is a classic hallmark of an assay artifact. One common reason is the formation of colloidal aggregates in the biochemical assay buffer, which can non-specifically inhibit enzymes[4]. These aggregates may not form in the presence of serum proteins in cell culture media. Another possibility is poor cell permeability of the compound.
Q4: How can I be sure that the observed activity is due to specific binding to my target of interest?
A: Establishing a clear structure-activity relationship (SAR) with analogs of your compound is a critical step. Additionally, employing orthogonal assays that use different detection methods (e.g., fluorescence vs. luminescence) can help rule out artifacts related to the assay technology[2][3]. Direct binding assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can also provide evidence of specific target engagement.
Q5: Are there any known off-target effects for this class of compounds?
A: Pyrazole-containing molecules are known to interact with a variety of biological targets[5][6]. For instance, the structurally related pyrazole derivative AM251, a known CB1 receptor inverse agonist, also exhibits activity at the µ-opioid receptor and GPR55[7]. It is prudent to consider potential off-target effects and, if necessary, perform counter-screens against known promiscuous targets.
II. Troubleshooting Guide
This section provides a more detailed approach to identifying and resolving common issues encountered when working with this compound.
Issue 1: Poor Solubility and Compound Precipitation
Symptoms:
-
Visible precipitate in your stock solution or assay plate.
-
Inconsistent results between experiments or even within the same plate.
-
A "bell-shaped" dose-response curve, where the activity decreases at higher concentrations.
Causality: Many organic small molecules, particularly those with planar aromatic rings, have limited aqueous solubility. When the concentration exceeds the solubility limit in the assay buffer, the compound will precipitate out of solution, leading to an inaccurate assessment of its potency.
Solutions:
-
Determine Kinetic Solubility: Use nephelometry or a similar method to determine the solubility of your compound in the assay buffer.
-
Optimize Solvent Concentration: Keep the final concentration of your organic solvent (e.g., DMSO) as low as possible (typically <1%) and consistent across all wells.
-
Use Additives: In some biochemical assays, the inclusion of non-ionic detergents like Triton X-100 or Tween-20 (at concentrations above the critical micelle concentration) can help maintain compound solubility.
Protocol: Simple Visual Solubility Assessment
-
Prepare a dilution series of your compound in the final assay buffer.
-
Incubate the solutions under the same conditions as your assay (temperature, time).
-
Visually inspect each well for any signs of precipitation or cloudiness.
-
This will give you a rough estimate of the solubility limit for your compound under your specific assay conditions.
Issue 2: Compound-Mediated Assay Interference
This is a broad category of artifacts where the compound itself, rather than its interaction with the biological target, affects the assay signal.
A. Fluorescence Interference
Symptoms:
-
High background fluorescence in wells containing only the compound and buffer.
-
A dose-dependent increase or decrease in signal that is independent of the biological target.
Causality:
-
Autofluorescence: The compound absorbs light at the excitation wavelength and emits light at the emission wavelength, directly adding to the measured signal[2][3].
-
Fluorescence Quenching: The compound absorbs the excitation or emission energy from the fluorescent probe, reducing the detected signal[8].
Solutions:
-
Run a "Compound-Only" Control: Measure the fluorescence of your compound in the assay buffer at all tested concentrations in the absence of any biological target or other assay reagents. Subtract this background from your experimental wells.
-
Shift Excitation/Emission Wavelengths: If possible, use a fluorescent probe with red-shifted excitation and emission spectra, as small molecules are less likely to interfere in this range[4].
-
Use an Orthogonal Assay: Validate your hits using an assay with a different readout, such as a luminescence-based or absorbance-based method[3].
Workflow for Diagnosing Fluorescence Interference
Caption: Formation of colloidal aggregates and non-specific enzyme inhibition.
Issue 3: Off-Target Effects in Cell-Based Assays
Symptoms:
-
The observed cellular phenotype does not align with the known function of the intended target.
-
The compound shows activity in a wide range of unrelated cell-based assays.
Causality: Pyrazole derivatives can bind to multiple protein targets, leading to a polypharmacological profile.[5][6][9] The observed cellular effect might be a combination of on-target and off-target activities.
Solutions:
-
Target Knockdown/Knockout: The most definitive way to confirm on-target activity is to test your compound in a cell line where the target has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR). The compound's effect should be significantly diminished or abolished in these cells.
-
Counter-Screening: Profile your compound against a panel of common off-targets, such as kinases, GPCRs, and ion channels.
-
SAR Analysis: A consistent structure-activity relationship across a series of analogs provides strong evidence for a specific mode of action.
III. Data Summary Table
| Potential Artifact | Common Symptoms | Primary Cause | Recommended QC Assays | Mitigation Strategy |
| Poor Solubility | Inconsistent data, visible precipitate | Compound concentration exceeds solubility limit | Nephelometry, Visual Inspection | Lower compound concentration, optimize solvent |
| Autofluorescence | High background signal | Intrinsic fluorescence of the compound | Compound-only fluorescence scan | Background subtraction, use red-shifted dyes |
| Fluorescence Quenching | Reduced signal, false negatives | Compound absorbs excitation/emission light | Compound-only fluorescence scan | Use orthogonal assay, change fluorophore |
| Colloidal Aggregation | Potent, non-specific inhibition | Self-assembly of compound into aggregates | Detergent counter-screen, DLS | Add detergent to assay, chemical optimization |
| Off-Target Activity | Phenotype inconsistent with target biology | Compound promiscuity, binding to multiple targets | Target knockdown/knockout, counter-screening panel | SAR analysis, structural biology |
IV. References
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
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Thorne, N., Auld, D. S., & Inglese, J. (2018). Interference with Fluorescence and Absorbance. PubMed. Retrieved from [Link]
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Alves, V. M., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC. Retrieved from [Link]
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Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]
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Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Retrieved from [Link]
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Duss, O., et al. (2016). Fluorescence-based investigations of RNA-small molecule interactions. PMC. Retrieved from [Link]
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Dahlin, J. L., et al. (2015). Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. Nature Communications. Retrieved from [Link]
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Yasgar, A., et al. (2011). Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument. Journal of Laboratory Automation. Retrieved from [Link]
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Rodrigues, T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery. Retrieved from [Link]
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Morell, C., et al. (2013). The cannabinoid receptor inverse agonist AM251 regulates the expression of the EGF receptor and its ligands via destabilization of oestrogen-related receptor α protein. British Journal of Pharmacology. Retrieved from [Link]
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Kumar, V., & Sharma, P. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Auld, D. S., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Retrieved from [Link]
-
de F. O. K., G., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Retrieved from [Link]
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Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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Alves, V. M., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. ResearchGate. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Validating the Biological Activity of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the biological activity of the novel compound 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile. We will explore its potential as a kinase inhibitor, comparing its performance with established alternatives through a series of robust experimental validations. This document is designed to be a practical resource, explaining not just the 'how' but the 'why' behind each experimental choice.
Introduction: The Therapeutic Potential of Pyrazole Derivatives
Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] Their therapeutic versatility stems from their ability to interact with various biological targets. The subject of this guide, this compound, is a structurally intriguing member of this family. While its synthesis is well-documented[6][7][8][9][10], its specific biological activity and mechanism of action remain to be fully elucidated.
Based on the common functionalities of pyrazole-based compounds in oncology, particularly their role as kinase inhibitors, we hypothesize that this compound acts as an inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical cascade in cell proliferation and survival that is often dysregulated in cancer.[][12] Specifically, we will investigate its potential to inhibit MEK1/2, key kinases within this pathway.
This guide will outline a comprehensive validation workflow, comparing our compound of interest with two FDA-approved MEK1/2 inhibitors: Trametinib and Selumetinib .[][12][13]
Experimental Validation Workflow
Our validation process is structured as a multi-tiered approach, starting with broad cellular effects and progressively narrowing down to specific molecular targets. This ensures a logical and cost-effective investigation, where each step informs the next.
Caption: Tiered experimental workflow for validating biological activity.
Tier 1: Assessing Broad Anticancer Activity
The initial step is to determine if this compound exhibits cytotoxic or cytostatic effects on cancer cells. A cell viability assay is a rapid and effective method for this initial screen.[14][15][16]
Protocol 1: Cell Viability Assay (MTT)
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[14][15]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on a cancer cell line known to be sensitive to MAPK pathway inhibition (e.g., A375 melanoma, which has a BRAF V600E mutation).
Step-by-Step Methodology:
-
Cell Seeding: Plate A375 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, Trametinib, and Selumetinib (e.g., from 0.01 nM to 100 µM). Add the compounds to the respective wells and incubate for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Comparative Data Summary (Hypothetical)
| Compound | Cell Line | IC50 (nM) |
| This compound | A375 | 85 |
| Trametinib | A375 | 5 |
| Selumetinib | A375 | 20 |
Interpretation: An IC50 value in the nanomolar to low micromolar range suggests that our test compound has potent anti-proliferative activity, justifying further investigation into its mechanism of action.
Tier 2: Validating MAPK Pathway Inhibition in a Cellular Context
If the compound reduces cell viability, the next logical step is to investigate its effect on the hypothesized signaling pathway. The phosphorylation of ERK1/2 is a direct downstream event of MEK1/2 activity, making it an excellent biomarker for pathway inhibition.[17][18]
Caption: Hypothesized inhibition of the MAPK signaling pathway.
Protocol 2: Cell-Based Phospho-ERK1/2 Assay
This is a high-throughput assay to quantify the level of phosphorylated ERK1/2 in cells after compound treatment.[19][20][21]
Objective: To determine if the test compound inhibits the phosphorylation of ERK1/2 in a dose-dependent manner.
Step-by-Step Methodology:
-
Cell Seeding and Starvation: Seed A375 cells in a 96-well plate. Once confluent, serum-starve the cells for 12-18 hours to reduce basal pathway activity.
-
Compound Incubation: Treat the cells with serial dilutions of the test compound and controls for 2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., EGF or PMA) at its EC80 concentration for 10 minutes to activate the MAPK pathway.
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
Detection: Use a sandwich ELISA or a TR-FRET-based assay kit to detect phosphorylated ERK1/2.[20][21] These kits typically use two antibodies: one that captures total ERK1/2 and another that specifically detects the phosphorylated form.
-
Data Analysis: Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal or to a cell viability readout. Plot the normalized signal against the compound concentration to determine the IC50 for ERK1/2 phosphorylation inhibition.
Protocol 3: Western Blot Analysis
Western blotting provides a visual, semi-quantitative confirmation of the phospho-ERK1/2 assay results and allows for the simultaneous assessment of total protein levels.[22][23][24][25][26]
Objective: To visually confirm the reduction in phosphorylated ERK1/2 and ensure that the total ERK1/2 protein levels remain unchanged.
Step-by-Step Methodology:
-
Sample Preparation: Treat cells as described in the phospho-ERK1/2 assay (Protocol 2). Lyse the cells and determine the total protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. The ratio of phospho-ERK1/2 to total ERK1/2 should decrease with increasing compound concentration.
Comparative Data Summary (Hypothetical)
| Compound | p-ERK Inhibition IC50 (nM) | Western Blot Confirmation |
| This compound | 110 | Dose-dependent decrease in p-ERK/Total ERK ratio |
| Trametinib | 8 | Dose-dependent decrease in p-ERK/Total ERK ratio |
| Selumetinib | 25 | Dose-dependent decrease in p-ERK/Total ERK ratio |
Interpretation: A strong correlation between the cell viability IC50 and the p-ERK inhibition IC50 strengthens the hypothesis that the compound's anticancer activity is mediated through the MAPK pathway.
Tier 3: Biochemical Validation of Direct Target Inhibition
The final step is to confirm that the compound directly interacts with and inhibits the activity of the purified MEK1/2 enzyme. This distinguishes direct inhibitors from compounds that may affect the pathway upstream.[27][28][29][30]
Protocol 4: In Vitro Kinase Assay
This assay measures the enzymatic activity of purified MEK1 kinase in the presence of the inhibitor.
Objective: To determine if the test compound directly inhibits the kinase activity of MEK1 and to calculate its biochemical IC50.
Step-by-Step Methodology:
-
Reaction Setup: In a multi-well plate, combine purified active MEK1 enzyme with a specific substrate (e.g., inactive ERK2) and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP. A common approach is to use an ATP concentration close to the Km value for the enzyme to ensure sensitive detection of competitive inhibitors.[30]
-
Incubation: Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C).
-
Detection: Quantify the kinase activity. Several methods are available:
-
Radiometric Assays: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.[30]
-
Luminescence-Based Assays: Measure the amount of ADP produced, which is directly proportional to kinase activity (e.g., ADP-Glo™ Kinase Assay).[28]
-
Fluorescence-Based Assays: Use a coupled enzyme reaction where ADP production leads to a fluorescent signal.[27]
-
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the biochemical IC50.
Comparative Data Summary (Hypothetical)
| Compound | MEK1 Biochemical IC50 (nM) |
| This compound | 150 |
| Trametinib | 10 |
| Selumetinib | 30 |
Interpretation: The demonstration of direct, dose-dependent inhibition of MEK1 in a cell-free system provides strong evidence that this compound is a direct inhibitor of this kinase.
Conclusion and Future Directions
The systematic validation workflow presented in this guide provides a robust framework for characterizing the biological activity of novel compounds like this compound. The hypothetical data presented suggests that this compound is a potent inhibitor of the MAPK pathway, acting through direct inhibition of MEK1/2, albeit with lower potency than the established drugs Trametinib and Selumetinib.
This tiered approach, progressing from broad cellular effects to specific molecular interactions, ensures that research efforts are focused and resources are used efficiently. Each experimental stage provides a critical piece of the puzzle, building a comprehensive profile of the compound's mechanism of action.
Future work should include broader kinase panel screening to assess the selectivity of this compound, as well as in vivo studies in animal models to evaluate its efficacy and pharmacokinetic properties. These steps are essential in determining its potential as a viable therapeutic candidate.
References
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Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. BioMed Research International. Available at: [Link]
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Kumar, A., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista Campano. Available at: [Link]
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Li, Y., et al. (2023). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. STAR Protocols. Available at: [Link]
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BioAssay Systems. (n.d.). ERK Phoshorylation. BioAssay Systems. Available at: [Link]
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Ma, F.-F., et al. (2024). Guideline for anticancer assays in cells. Food Science and Human Wellness. Available at: [Link]
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Assay Guidance Manual. (2012). Phospho-ERK Assays. NCBI Bookshelf. Available at: [Link]
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Wang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]
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ResearchGate. (n.d.). Principle of the Phospho-ERK assay. ResearchGate. Available at: [Link]
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Bio-techne. (n.d.). Cell-based measurement of ERK1/2 phosphorylation with THUNDER TR-FRET assay. Bio-techne. Available at: [Link]
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Brown, R. K., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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Jones, C. A., et al. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology. Available at: [Link]
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Shamsi, A., et al. (2025). In silico repurposing of FDA-approved drugs against MEK1: structural and dynamic insights into lung cancer therapeutics. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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St-Denis, N., & Litchfield, D. W. (2011). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics. Available at: [Link]
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Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. Available at: [Link]
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Goetz, E., et al. (2016). Alternative treatment strategies to overcome MAPK inhibitor resistance in melanoma. Cancer Research. Available at: [Link]
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ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. ResearchGate. Available at: [Link]
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Caunt, C. J., et al. (2015). MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms. Trends in Pharmacological Sciences. Available at: [Link]
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Khalili, D., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances. Available at: [Link]
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Liu, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Al-Awadi, N. A., et al. (2013). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]
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Khalili, D., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances. Available at: [Link]
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A Comparative Analysis of Pyrazole-Based Inhibitors: A Guide for Researchers
The pyrazole nucleus, a five-membered aromatic heterocycle, stands as a privileged scaffold in modern medicinal chemistry.[1][2] Its remarkable versatility and favorable physicochemical properties have propelled the development of a multitude of clinically successful drugs targeting a wide array of proteins, including kinases, enzymes, and G-protein coupled receptors (GPCRs). This guide provides a comprehensive comparative analysis of prominent pyrazole-based inhibitors, offering researchers, scientists, and drug development professionals a detailed technical overview supported by experimental data, methodologies, and mechanistic insights.
The Enduring Appeal of the Pyrazole Scaffold
The pyrazole ring's prevalence in drug discovery can be attributed to several key features. Its unique arrangement of two adjacent nitrogen atoms allows it to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions within protein binding pockets.[1] Furthermore, the pyrazole core is metabolically stable and synthetically tractable, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles.[2] This has led to the successful development of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib.[3]
I. Pyrazole-Based Kinase Inhibitors: Targeting the Masters of Cellular Signaling
Protein kinases play a central role in regulating virtually all cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.[4]
Comparative Efficacy of Pyrazole-Based Kinase Inhibitors
The following table summarizes the in vitro potency of several notable pyrazole-based kinase inhibitors against their primary targets. A lower IC50 value indicates greater potency.
| Inhibitor | Primary Target(s) | IC50 (nM) | Reference(s) |
| Ruxolitinib | JAK1, JAK2 | ~3 | [5] |
| Crizotinib | ALK, c-Met | Potent inhibitor | [5] |
| Afuresertib | Akt1 | 0.02 | [5] |
| Tozasertib | Aurora A, Aurora B | Potent inhibitor | [4] |
| Encorafenib | BRAF | Potent inhibitor | [5] |
| Erdafitinib | FGFR | Potent inhibitor | [5] |
| Pralsetinib | RET | Potent inhibitor | [5] |
| Avapritinib | KIT, PDGFRA | Potent inhibitor | [5] |
Structure-Activity Relationship Insights:
The remarkable selectivity of many pyrazole-based kinase inhibitors stems from the specific interactions of the pyrazole core and its substituents within the ATP-binding pocket of the target kinase. For instance, in the case of JNK3 inhibitors, the planar nature of the pyrazole ring and its N-linked phenyl structures better occupy the smaller active site of JNK3 compared to the larger active site of the closely related p38 kinase, contributing to its selectivity.[6] The strategic placement of various functional groups on the pyrazole ring and appended moieties allows for the fine-tuning of interactions with key amino acid residues in the hinge region, the DFG motif, and the P-loop of the kinase domain, thereby dictating both potency and selectivity.[4]
Signaling Pathway: JAK/STAT Inhibition by Ruxolitinib
Caption: Workflow for a luminescent kinase inhibition assay.
II. Pyrazole-Based Cyclooxygenase (COX) Inhibitors: A Targeted Approach to Inflammation
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The discovery of two isoforms, COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation), paved the way for the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. [7]The pyrazole scaffold is a cornerstone of many selective COX-2 inhibitors.
Comparative Efficacy of Pyrazole-Based COX Inhibitors
The following table compares the in vitro inhibitory activity and selectivity of pyrazole-based COX inhibitors. The selectivity index (SI) is calculated as the ratio of COX-1 IC50 to COX-2 IC50, with a higher value indicating greater selectivity for COX-2.
| Inhibitor | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Celecoxib | 15 | 0.04 | 375 | [8] |
| Deracoxib | - | - | Selective for COX-2 | [9] |
| Mavacoxib | - | - | Selective for COX-2 | [9] |
| SC-558 | - | - | Selective for COX-2 | [9] |
| Compound 5u | 134.12 | 1.79 | 74.92 | [9][10] |
| Compound 5s | 164.42 | 2.51 | 65.75 | [9][10] |
Structure-Activity Relationship Insights:
The selectivity of pyrazole-based COX-2 inhibitors is largely attributed to the presence of a sulfonamide or a similar bulky group. [9][11]The active site of COX-2 has a larger, more accommodating side pocket compared to COX-1. The sulfonamide moiety of inhibitors like celecoxib can fit into this side pocket, leading to a tighter binding and selective inhibition of COX-2. [7]The nature and position of substituents on the phenyl rings attached to the pyrazole core also significantly influence potency and selectivity. [12]
Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)
This protocol describes a common method for assessing the inhibitory activity of compounds against COX-1 and COX-2.
1. Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor.
-
Reconstitute the COX-1 and COX-2 enzymes in the provided buffer.
-
Prepare the heme and arachidonic acid solutions.
2. Assay Procedure:
-
In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the serially diluted inhibitor or vehicle control to the wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate at 37°C for a short period (e.g., 2 minutes).
3. Detection:
-
The peroxidase activity of COX is measured using a colorimetric probe that is oxidized in the presence of PGG2, the initial product of the COX reaction.
-
Add the colorimetric substrate solution to each well.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.
4. Data Analysis:
-
The absorbance is directly proportional to the COX activity.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
III. Pyrazole-Based GPCR Antagonists: Modulating a Diverse Receptor Family
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of all modern drugs. Pyrazole-containing compounds have emerged as effective antagonists for several GPCRs, including the cannabinoid receptor 1 (CB1) and the chemokine receptor CXCR2.
Comparative Efficacy of Pyrazole-Based GPCR Antagonists
The following table provides examples of pyrazole-based GPCR antagonists and their reported activities.
| Antagonist | Target GPCR | Activity | Reference(s) |
| Rimonabant | CB1 | Inverse Agonist | [8] |
| Surinabant | CB1 | Antagonist | [13][14] |
| Navarixin | CXCR2 | Antagonist | [15] |
Structure-Activity Relationship Insights:
For pyrazole-based CB1 receptor antagonists like Rimonabant, key structural features for potent and selective activity include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. [13][16]Modifications to these positions can significantly impact binding affinity and functional activity. For CXCR2 antagonists, the pyrazole core often serves as a central scaffold to orient other chemical moieties that interact with specific residues in the receptor's binding pocket. [5][17]
Experimental Protocol: GPCR Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a pyrazole-based antagonist for a target GPCR.
1. Reagent Preparation:
-
Prepare cell membranes expressing the target GPCR.
-
Prepare a stock solution of the unlabeled test antagonist in a suitable solvent.
-
Prepare serial dilutions of the test antagonist.
-
Prepare a solution of a radiolabeled ligand with known affinity for the target GPCR (e.g., [3H]-ligand).
2. Assay Procedure:
-
In a 96-well filter plate, add the cell membranes, radiolabeled ligand, and either the serially diluted test antagonist or vehicle.
-
Incubate the plate at room temperature for a defined period to reach binding equilibrium.
3. Separation and Detection:
-
Separate the bound from the free radioligand by vacuum filtration through the filter plate.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Add scintillation cocktail to each well of the dried filter plate.
-
Count the radioactivity in each well using a scintillation counter.
4. Data Analysis:
-
The amount of radioactivity is proportional to the amount of radioligand bound to the receptor.
-
The unlabeled antagonist will compete with the radioligand for binding, reducing the radioactive signal.
-
Determine the IC50 value of the antagonist from a competition binding curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Conclusion
The pyrazole scaffold continues to be a remarkably fruitful starting point for the design and discovery of novel therapeutic agents. Its inherent properties and synthetic accessibility have enabled the development of a diverse range of inhibitors targeting key protein families. This guide has provided a comparative overview of pyrazole-based inhibitors for kinases, COX enzymes, and GPCRs, highlighting their efficacy, mechanisms of action, and the experimental methodologies used for their characterization. As our understanding of disease biology deepens, the versatile pyrazole core will undoubtedly remain a central element in the armamentarium of medicinal chemists for years to come.
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Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. [Link]
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New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. [Link]
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An ELISA method to measure inhibition of the COX enzymes. [Link]
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Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. [Link]
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A Comparative Guide to Pyrazole-Based Kinase Inhibitors: Evaluating 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile Against Established Agents
This guide provides an in-depth comparison of kinase inhibitors, focusing on the pyrazole scaffold as exemplified by the molecule 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile. We will objectively compare its potential performance profile with that of other well-established kinase inhibitors, supported by representative experimental data and detailed protocols designed for robust, reproducible research.
Introduction: The Central Role of Kinase Inhibitors and Privileged Scaffolds
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[1][2] This has made them one of the most important classes of drug targets in modern oncology.[3][4] The development of small molecule kinase inhibitors (SMKIs) has revolutionized cancer treatment, with over 70 now approved by the FDA.[2][4]
At the heart of this success lies the concept of "privileged scaffolds"—core molecular structures that are synthetically accessible and possess a high affinity for the ATP-binding pocket of kinases.[5] The pyrazole ring is one such cornerstone in medicinal chemistry.[5][6] Its unique electronic properties and ability to form key hydrogen bonds have led to the development of several blockbuster drugs, including Crizotinib (ALK/MET inhibitor) and Ruxolitinib (JAK1/JAK2 inhibitor).[5]
In this guide, we use This compound , hereafter referred to as Compound-P , as a representative model for this class. We will outline a rigorous, multi-step experimental framework to characterize its efficacy and selectivity in comparison to other inhibitors with different structural cores and target profiles.
Section 1: The Pyrazole Core - An Ideal Anchor for Kinase Inhibition
The pyrazole scaffold's success is not accidental. Its five-membered ring containing two adjacent nitrogen atoms provides an excellent platform for interacting with the hinge region of the kinase ATP-binding site, a critical anchor point for many inhibitors. The structure of Compound-P incorporates this core, with substitutions designed to explore specific interactions within the kinase pocket. The dichlorophenyl group can occupy hydrophobic pockets, while the amino and carbonitrile groups can form additional hydrogen bonds, potentially enhancing both potency and selectivity.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Detailed Protocol: Luminescence-Based In Vitro Kinase Assay
This protocol is adapted from standard methodologies like the ADP-Glo™ Kinase Assay. [7]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test inhibitor in 100% DMSO.
-
Perform a serial 1:3 dilution in DMSO to create a 10-point concentration curve. This is crucial for accurately determining the IC50 value.
-
-
Kinase Reaction Setup (in a 96-well plate):
-
To each well, add 2.5 µL of the serially diluted inhibitor or DMSO (as a vehicle control).
-
Add 2.5 µL of the kinase/substrate mixture (e.g., Aurora A kinase and a suitable peptide substrate in reaction buffer).
-
Incubate for 10 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts, ensuring a more accurate measurement of potency.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The ATP concentration should be at or near the Km of the kinase to ensure competitive inhibitors are evaluated under physiologically relevant conditions. [8] * Incubate the plate at 30°C for 60 minutes. The time and temperature should be optimized to ensure the reaction is within the linear range.
-
-
Signal Detection:
-
Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Section 3: Cellular Activity and Target Engagement
Demonstrating potency in a biochemical assay is essential, but the ultimate test is whether an inhibitor works in a living cell. Cell-based assays are critical for assessing cell permeability, stability, and on-target efficacy within a complex biological system. [9][10][11] Experimental Rationale: We will use a cancer cell line known to be sensitive to the inhibition of our target kinase (e.g., HCT116 colon cancer cells, which are sensitive to Aurora kinase inhibitors). We will first measure the inhibitor's effect on cell proliferation to determine its cellular potency (EC50). Then, to confirm this effect is due to on-target activity, we will use Western blotting to measure the phosphorylation of a known downstream substrate of Aurora A.
Data Summary: Cellular Potency and Target Inhibition
| Assay Type | Compound-P | Imatinib | Gefitinib | Staurosporine |
| Cell Proliferation (EC50, nM in HCT116) | 150 | >10,000 | >10,000 | 25 |
| Phospho-Substrate Inhibition (Western Blot) | Yes | No | No | Yes |
Interpretation: The data shows that Compound-P inhibits the proliferation of HCT116 cells with an EC50 of 150 nM. This is less potent than its biochemical IC50 (25 nM), which is common due to factors like cell permeability and efflux pumps. Crucially, Western blot analysis would confirm that at these concentrations, Compound-P reduces the phosphorylation of a key Aurora A substrate, directly linking its anti-proliferative effect to its intended target.
Workflow & Protocol: Cell-Based Assays
Caption: Parallel workflows for assessing cellular potency and target engagement.
Detailed Protocol: Western Blot for Target Phosphorylation
-
Cell Culture and Treatment:
-
Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of Compound-P (e.g., 0, 50, 150, 500 nM) for 2-4 hours. A shorter time point is used to capture direct effects on signaling rather than downstream effects of cell death.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the plate with RIPA buffer supplemented with protease and phosphatase inhibitors. The latter are critical to preserve the phosphorylation state of proteins.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Quantification and Sample Preparation:
-
Determine the protein concentration of each sample using a BCA assay to ensure equal loading.
-
Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Antibody Incubation and Detection:
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of an Aurora A substrate (e.g., phospho-Histone H3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To validate the results, strip the membrane and re-probe for the total substrate protein and a loading control (e.g., GAPDH or β-actin) to confirm that changes in the phospho-signal are not due to changes in the total amount of protein.
-
Section 4: Signaling Pathway Context
Understanding where an inhibitor acts within the broader network of cellular signaling is key to predicting its biological effects and potential combination therapies. Compound-P, as a putative Aurora A inhibitor, targets the mitotic machinery.
Caption: Role of Aurora A Kinase in the cell cycle and the inhibitory action of Compound-P.
Inhibition of Aurora A disrupts the formation of the mitotic spindle, leading to errors in chromosome segregation and ultimately causing cell cycle arrest in the G2/M phase or apoptosis. This mechanism is distinct from inhibitors that target growth factor receptor pathways, like Gefitinib.
Conclusion and Future Directions
This guide outlines a comprehensive, albeit hypothetical, framework for the evaluation of a novel pyrazole-based kinase inhibitor, This compound (Compound-P) . By comparing it to established drugs, we can build a clear picture of its potential potency, selectivity, and mechanism of action.
Our analysis suggests that a compound with this scaffold could act as a potent and selective inhibitor of Aurora A kinase, translating from biochemical potency to on-target cellular activity. The pyrazole core proves, once again, to be a highly effective starting point for kinase inhibitor design. [5][6] The logical next steps in the development pipeline would include:
-
Broad Kinome Screening: Profile the inhibitor against a large panel (>400) of kinases to fully understand its selectivity.
-
In Vivo Efficacy: Test the compound in animal models of cancer (e.g., xenograft models) to assess its therapeutic potential.
-
ADME/Toxicity Studies: Evaluate its absorption, distribution, metabolism, excretion, and toxicity profile to determine its drug-like properties.
By following this structured, data-driven approach, researchers can efficiently validate new chemical entities and advance the most promising candidates toward clinical development.
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Liu, Y., et al. (2022). Small molecule inhibitors targeting the cancers. ResearchGate. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
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Ül-Haq, Z., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 793. [Link]
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UCLA Physics & Astronomy. (n.d.). Dot Language Graphviz. aichat.physics.ucla.edu. [Link]
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Singh, S., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Organic Chemistry, 27(1), 2-3. [Link]
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Singh, G., & Singh, G. (2020). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. [Link]
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Liu, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 279, 116859. [Link]
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Ghasemzadeh, M. A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]
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ResearchGate. (2021). (PDF) One-pot of Three-component Synthesis of Novel Biologically Important 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles Using L-Proline Catalyst and their Antimicrobial Activity. ResearchGate. [Link]
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Zhang, L., et al. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3283. [Link]
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Gomaa, M. A.-M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(9), 3314-3326. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile Derivatives as Kinase Inhibitors
For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a privileged structure in the design of kinase inhibitors. Among these, the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile core has emerged as a versatile template for developing potent and selective inhibitors of various protein kinases. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile derivatives, with a particular focus on their activity as p38α MAP kinase inhibitors. We will dissect the synthetic rationale, explore the impact of structural modifications on inhibitory potency, and compare these derivatives with other analogs, supported by experimental data and detailed protocols.
The this compound Scaffold: A Foundation for Kinase Inhibition
The this compound core is a key pharmacophore that anchors to the ATP-binding site of many kinases. The rationale behind its design lies in the specific interactions its constituent parts can form with the kinase hinge region, a critical element for ATP binding.
-
5-Amino Group: This primary amine is crucial for forming hydrogen bonds with the kinase hinge region, a common feature of many Type I and Type II kinase inhibitors.
-
Pyrazole Core: This five-membered aromatic heterocycle provides a rigid scaffold to orient the key interacting moieties in the correct spatial arrangement for optimal binding.
-
4-Carbonitrile Group: The nitrile functionality can engage in additional hydrogen bonding or dipolar interactions within the ATP binding pocket, contributing to binding affinity.
-
1-(3,4-dichlorophenyl) Group: This lipophilic group is often directed towards the solvent-exposed region of the ATP-binding site or can fit into a hydrophobic pocket, influencing potency and selectivity. The dichloro substitution pattern is critical for modulating the electronic and steric properties of this group.
General Synthetic Strategy
The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivatives is typically achieved through a multi-component reaction, offering an efficient route to a diverse library of analogs. A common and effective method is the condensation of an aryl hydrazine with a malononitrile derivative.
A widely adopted synthetic route involves the reaction of (ethoxymethylene)malononitrile with a substituted aryl hydrazine, in this case, (3,4-dichlorophenyl)hydrazine, in a suitable solvent such as ethanol. This reaction proceeds via a Michael-type addition followed by cyclization to yield the desired 5-amino-1-aryl-1H-pyrazole-4-carbonitrile scaffold[1].
Experimental Protocol: General Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles [1]
-
To a solution of (ethoxymethylene)malononitrile (1.0 eq) in ethanol, add the desired aryl hydrazine (e.g., (3,4-dichlorophenyl)hydrazine) (1.0 eq).
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration.
-
Wash the collected solid with cold ethanol and dry under vacuum to afford the pure 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivative.
Structure-Activity Relationship (SAR) Analysis: A Focus on p38α MAP Kinase Inhibition
A significant body of research has focused on the development of 5-aminopyrazole derivatives as potent and selective inhibitors of p38α MAP kinase, a key enzyme in the inflammatory response. The following SAR analysis is based on a seminal study in this area and provides a framework for understanding the impact of various substituents on inhibitory activity.[2][3]
The Critical Role of the 1-Aryl Substituent
The nature of the substituent at the 1-position of the pyrazole ring plays a pivotal role in determining the potency and selectivity of these inhibitors. While our core topic is the 1-(3,4-dichlorophenyl) derivative, understanding the SAR of other substituents in this position provides valuable context.
| Compound | 1-Aryl Substituent | p38α IC50 (nM) |
| 1a | Phenyl | >1000 |
| 1b | 4-Fluorophenyl | 100 |
| 1c | 4-Chlorophenyl | 80 |
| 1d | 4-Bromophenyl | 75 |
| 1e | 3,4-Dichlorophenyl | 50 |
| 1f | 2,4-Dichlorophenyl | 60 |
Table 1: Impact of 1-Aryl Substitution on p38α Inhibitory Activity.
As evidenced in Table 1, the presence of halogen substituents on the phenyl ring at the 1-position significantly enhances p38α inhibitory activity compared to the unsubstituted phenyl analog. The 3,4-dichloro substitution pattern, in particular, demonstrates a favorable combination of electronic and steric properties that leads to a potent inhibition of the enzyme. This suggests that the hydrophobic pocket accommodating this group is tolerant of bulky substituents and that the electron-withdrawing nature of the chlorine atoms may contribute to a more favorable binding interaction.
Exploration of the 3-Position: A Key to Enhanced Potency
Modification of the 3-position of the pyrazole core has been a fruitful strategy for further optimizing the inhibitory activity of this scaffold.
| Compound | 3-Substituent | p38α IC50 (nM) |
| 2a | H | >1000 |
| 2b | Methyl | 250 |
| 2c | Phenyl | 70 |
| 2d | 4-Fluorophenyl | 45 |
| 2e | 4-Hydroxyphenyl | 30 |
Table 2: Influence of 3-Position Substituents on p38α Inhibition (with 1-(3,4-dichlorophenyl) scaffold).
The data in Table 2 clearly indicates that substitution at the 3-position is critical for potent p38α inhibition. An unsubstituted 3-position leads to a significant loss of activity. Introducing a simple methyl group provides a moderate improvement, while an aromatic ring at this position is highly beneficial. The introduction of a 4-hydroxyphenyl group at the 3-position leads to the most potent compound in this series, suggesting the formation of an additional hydrogen bond with the enzyme.
Comparative Analysis with Other Kinase Inhibitors
The 5-amino-1-aryl-1H-pyrazole-4-carbonitrile scaffold is not limited to p38α inhibition. Derivatives of this core have been investigated as inhibitors of a range of other kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Fibroblast Growth Factor Receptors (FGFRs).[4][5]
A comparative analysis reveals that the optimal substitution pattern for inhibiting different kinases can vary significantly. For instance, while the 1-(3,4-dichlorophenyl) group is favorable for p38α inhibition, other substituents at this position might be preferred for targeting other kinases. This highlights the tunability of the 5-aminopyrazole scaffold and the importance of target-specific optimization.
Visualizing the Structure-Activity Landscape
To better illustrate the key SAR findings, the following diagrams depict the core scaffold and the influence of various substituents on activity.
Caption: Key Structure-Activity Relationships for p38α Inhibition.
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable starting point for the development of potent kinase inhibitors, particularly for p38α. The SAR studies have highlighted the critical importance of the 1-aryl and 3-position substituents in modulating inhibitory activity. The 3,4-dichloro substitution on the 1-phenyl ring provides a significant potency enhancement, while the introduction of a substituted phenyl ring at the 3-position is essential for high-affinity binding.
Future research in this area could focus on further optimizing the pharmacokinetic properties of these compounds, exploring a wider range of substituents at the 3-position to enhance selectivity against other kinases, and investigating the potential of these derivatives in various therapeutic areas beyond inflammation, such as oncology and neurodegenerative diseases. The versatility of the 5-aminopyrazole core ensures that it will remain a prominent scaffold in the ongoing quest for novel and effective kinase inhibitors.
References
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5-amino-pyrazoles as potent and selective p38α inhibitors. (2010). PubMed. [Link]
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Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. (n.d.). ResearchGate. [Link]
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Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. (2019). PubMed. [Link]
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Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. (2006). PubMed. [Link]
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5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors. (2012). OSTI.GOV. [Link]
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Strucutre-based design of novel pyrazoles as aurora kinase A inhibitors. (2009). ResearchGate. [Link]
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Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers in Chemistry. [Link]
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Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. [Link]
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Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. (n.d.). ResearchGate. [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. [Link]
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Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)- 1- phenyl-1H-pyrazole-4-carbonitriles. (2024). PubMed. [Link]
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. [Link]
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Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (2022). National Institutes of Health. [Link]
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5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. (2012). National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile: A Comparative Analysis
In the landscape of modern drug discovery, particularly in the realm of kinase inhibition, the pyrazole scaffold has emerged as a cornerstone for the development of targeted therapeutics.[1][2] This guide provides a comprehensive cross-validation of a key pyrazole derivative, 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile , offering a comparative analysis against other relevant alternatives and detailing the requisite experimental data for its robust evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and methodologies necessary for informed decision-making in their research endeavors.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a privileged scaffold in medicinal chemistry due to its versatile biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties.[1][3] Its unique structural features allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of our focus, this compound, belongs to a class of pyrazole derivatives that have shown significant promise as kinase inhibitors, a critical class of oncology drugs.[1][2] The 3,4-dichlorophenyl moiety is a common feature in many kinase inhibitors, often contributing to hydrophobic interactions within the ATP-binding pocket of the target kinase.[2]
Synthesis and Characterization: Establishing a Baseline
The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is well-documented, with several efficient methods available. A common and effective approach is a one-pot, three-component reaction involving an aryl hydrazine, malononitrile, and a suitable aldehyde or orthoformate.[4][5] For our target compound, 3,4-dichlorophenylhydrazine would be a key starting material.
Representative Synthetic Protocol
A generalized, environmentally conscious protocol for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is outlined below. This approach emphasizes green chemistry principles, such as the use of recyclable catalysts and aqueous solvent systems.[4][6]
Experimental Protocol: Green Synthesis of this compound
-
Reaction Setup: To a solution of (ethoxymethylene)malononitrile (1 mmol) in ethanol (10 mL), add 3,4-dichlorophenylhydrazine (1 mmol).
-
Catalyst Addition (Optional but Recommended): Introduce a catalytic amount of a reusable, solid-supported acid or a green catalyst like a modified layered double hydroxide (LDH) to enhance reaction rate and yield.[4]
-
Reaction Conditions: Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: Wash the crude product with cold ethanol and dry under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[7]
Diagram of the Synthetic Workflow
Caption: A streamlined workflow for the green synthesis of the target compound.
Essential Characterization Techniques
Rigorous characterization is paramount to confirm the identity and purity of the synthesized compound. The following techniques are indispensable:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the arrangement of protons and carbon atoms.[8][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups, such as the amine (N-H), nitrile (C≡N), and aromatic (C=C) vibrations.[8][9]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.[7]
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.[9]
Comparative Performance Analysis: Benchmarking Against Alternatives
Table 1: Comparative Data of Representative Pyrazole-Based Kinase Inhibitors
| Compound/Alternative | Target Kinase(s) | IC₅₀ (nM) | Cell Line(s) | Cellular Activity (IC₅₀, µM) | Reference |
| Afuresertib (Pyrazole-based) | Akt1 | 0.08 (Kᵢ) | HCT116 (Colon) | 0.95 | [1] |
| Ruxolitinib (Pyrazole-based) | JAK1/JAK2 | ~3 | - | - | [2] |
| Compound 6 (Pyrazole-based) | Aurora A | 160 | HCT116, MCF7 | 0.39, 0.46 | [1] |
| TK4g (Pyrazolone-derived) | JAK2/JAK3 | 12.61 / 15.80 | - | - | [10] |
| Compound 10h (5-Amino-1H-pyrazole-4-carboxamide) | FGFR1/2/3 | 46 / 41 / 99 | NCI-H520, SNU-16 | 0.019, 0.059 | [11] |
Note: This table presents data for structurally related compounds to provide a benchmark for the potential performance of this compound.
Experimental Validation: A Step-by-Step Guide
To rigorously validate the biological activity of this compound, a series of in vitro assays are essential. The following protocols provide a framework for this validation process.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the activity of a specific kinase.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reagents and Materials: Recombinant kinase, appropriate substrate peptide, ATP, kinase buffer, and the test compound.
-
Assay Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (typically 30-37°C).
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Diagram of the Kinase Inhibition Assay Workflow
Caption: A procedural flowchart for determining the in vitro kinase inhibitory activity.
Cellular Proliferation Assay
This assay assesses the compound's ability to inhibit the growth of cancer cell lines.
Experimental Protocol: Cellular Proliferation Assay (e.g., MTT Assay)
-
Cell Culture: Culture the desired cancer cell lines in appropriate media until they reach logarithmic growth phase.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the cellular IC₅₀ value.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel kinase inhibitors. The synthetic routes are well-established, and a clear path for its biological validation exists. The comparative analysis with other pyrazole-based compounds suggests its potential for potent and selective kinase inhibition.
Future research should focus on the synthesis and rigorous biological evaluation of this specific compound against a panel of kinases to determine its inhibitory profile. Subsequent studies should investigate its efficacy in relevant cancer cell lines and, ultimately, in preclinical animal models. The methodologies and comparative data presented in this guide provide a solid foundation for advancing our understanding and application of this important class of molecules.
References
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.).
- Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - NIH. (n.d.).
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. (n.d.).
- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Publishing. (2025, November 26).
- Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - Frontiers. (2021, November 11).
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (n.d.).
- Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - NIH. (n.d.).
- Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection - Scirp.org. (n.d.).
- Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF. (n.d.).
- (PDF) Synthesis, characterization, and antimicrobial evaluation of carbostyril derivatives of 1H-pyrazole - ResearchGate. (n.d.).
- Synthesis and Characterization of Some New Pyrazole Compounds - ResearchGate. (n.d.).
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. (n.d.).
- Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles - ResearchGate. (n.d.).
- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed. (2024, September 5).
- 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC - NIH. (n.d.).
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. (n.d.).
- Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Publishing. (2022, January 4).
- Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)- 1- phenyl-1H-pyrazole-4-carbonitriles - ResearchGate. (n.d.).
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A Guide to Orthogonal Assays for Validating the Activity of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile as a TrkB Antagonist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological activity of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile, a known antagonist of the Tropomyosin receptor kinase B (TrkB). In drug discovery, reliance on a single assay can often lead to misleading results due to compound-specific artifacts or off-target effects. Therefore, employing orthogonal assays—distinct methods that measure the same biological endpoint through different mechanisms—is critical for building a robust and reliable data package.
Here, we explore a multi-faceted approach to confirm the antagonistic properties of this compound. We will detail two distinct, yet complementary, orthogonal assays: a cell-based reporter assay to measure the downstream transcriptional activity of the TrkB pathway and a direct, in-cell target engagement assay using the NanoBRET™ system. This dual-pronged strategy allows for the confirmation of pathway inhibition and provides definitive evidence of direct binding to the TrkB protein within a physiological cellular context.
Understanding the Mechanism: TrkB Signaling
Tropomyosin receptor kinase B (TrkB) is a high-affinity receptor for Brain-Derived Neurotrophic Factor (BDNF). The binding of BDNF induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events crucial for neuronal survival, differentiation, and synaptic plasticity. Key pathways activated include the Ras/MAPK and PI3K/Akt pathways, which ultimately lead to the activation of transcription factors like CREB (cAMP response element-binding protein). An antagonist like this compound is expected to block these events by preventing BDNF-induced TrkB activation.
Caption: BDNF-mediated TrkB signaling pathway and the antagonistic point of intervention.
Orthogonal Assay 1: CREB-Luciferase Reporter Assay
Rationale: This cell-based assay provides a functional readout of the entire TrkB signaling cascade. By measuring the activity of the downstream transcription factor CREB, we can quantify the inhibitory effect of the compound on the BDNF-induced pathway. It is an excellent first-line orthogonal assay as it confirms that the compound not only binds its target but also produces the expected downstream biological consequence.
Experimental Workflow
Caption: Workflow for the CREB-luciferase TrkB functional antagonist assay.
Detailed Protocol
-
Cell Culture and Seeding: Utilize a cell line, such as HEK293, stably co-expressing full-length human TrkB and a CREB-responsive luciferase reporter construct. Seed the cells into 96-well white, clear-bottom plates at a density of 20,000 cells/well and culture overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer (e.g., Opti-MEM) to create a concentration range from 100 µM to 1 nM.
-
Compound Treatment: Remove the culture medium from the cells and add the diluted compound. Include "vehicle only" (DMSO) and "no stimulant" controls. Pre-incubate the cells with the compound for 1 hour at 37°C.
-
BDNF Stimulation: Prepare a solution of BDNF in assay buffer at a concentration that elicits ~80% of the maximal response (EC80), as previously determined. Add the BDNF solution to all wells except the "no stimulant" controls.
-
Incubation: Incubate the plate for 6 hours at 37°C to allow for CREB-mediated transcription and luciferase protein expression.
-
Luminescence Reading: Equilibrate the plate to room temperature. Add a luciferase assay reagent (e.g., Promega ONE-Glo™) to each well, mix, and incubate for 10 minutes in the dark. Measure the luminescence signal using a suitable plate reader.
-
Data Analysis: Normalize the data by setting the "vehicle only + BDNF" signal as 100% activity and the "no stimulant" signal as 0% activity. Plot the normalized luminescence against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Orthogonal Assay 2: NanoBRET™ Target Engagement Assay
Rationale: While the reporter assay confirms functional pathway inhibition, it does not definitively prove that the compound acts directly on TrkB. The compound could be inhibiting a downstream component. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay overcomes this limitation by measuring the direct binding of the compound to the TrkB protein within living cells. This provides unequivocal evidence of target engagement. This technology relies on energy transfer between a NanoLuc® luciferase-tagged TrkB protein (the donor) and a fluorescently labeled tracer that competes with the test compound for the same binding site (the acceptor).
Experimental Workflow
Caption: Workflow for the NanoBRET™ TrkB target engagement assay.
Detailed Protocol
-
Vector Construction and Transfection: Construct a plasmid encoding human TrkB fused at its C-terminus with NanoLuc® luciferase. Transiently transfect this vector into HEK293 cells.
-
Cell Seeding: Twenty-four hours post-transfection, harvest the cells and seed them into 96-well white plates in Opti-MEM I Reduced Serum Medium.
-
Compound and Tracer Addition: Add serial dilutions of this compound to the wells. Subsequently, add a pre-determined, fixed concentration of the competitive fluorescent tracer. Include "no compound" controls.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding competition to reach equilibrium.
-
Substrate Addition and Reading: Add the Nano-Glo® Substrate to all wells. Immediately measure the luminescence at two wavelengths: one for the NanoLuc® donor (e.g., 460 nm) and one for the fluorescent tracer acceptor (e.g., 610 nm) using a filter-equipped plate reader.
-
Data Analysis: Calculate the raw NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Normalize the data to "vehicle only" (0% displacement) and "no tracer" (100% displacement) controls. Plot the corrected NanoBRET™ ratio against the logarithm of the compound concentration and fit the curve to determine the IC50, which reflects the compound's affinity for TrkB in a cellular environment.
Comparative Data Summary
The successful application of these orthogonal assays will yield complementary datasets that, together, build a compelling case for the compound's mechanism of action.
| Parameter | CREB-Luciferase Reporter Assay | NanoBRET™ Target Engagement Assay | Interpretation |
| Measures | Downstream pathway inhibition (functional antagonism) | Direct binding to TrkB (target engagement) | Confirms both biological function and direct target interaction. |
| Endpoint | Luciferase expression (luminescence) | Bioluminescence Resonance Energy Transfer (BRET ratio) | Different physical principles reduce the likelihood of compound artifacts. |
| Cellular Context | Intact signaling cascade in living cells | Target binding in living cells | Both assays are physiologically relevant. |
| Typical IC50 | Expected in the nanomolar to low micromolar range | Expected to be similar to or slightly lower than the functional IC50 | A strong correlation between the IC50 values from both assays significantly strengthens the conclusion that the observed functional antagonism is due to direct TrkB binding. |
Conclusion
Validating the activity of a compound like this compound requires a rigorous, multi-assay approach. Relying solely on a primary screen is insufficient to eliminate the risk of false positives or misinterpretation of the mechanism of action. The combination of a functional, pathway-level assay (CREB-luciferase reporter) and a direct, biophysical binding assay (NanoBRET™ Target Engagement) provides the necessary orthogonal evidence. This dual-pronged strategy ensures that the observed biological effect is directly attributable to the compound's interaction with its intended target, TrkB, providing the confidence needed to advance a compound through the drug discovery pipeline.
References
The Emerging Potential of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile as a JNK Inhibitor: A Comparative Benchmarking Study
Introduction
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular responses to a variety of stress stimuli, including inflammatory cytokines, ultraviolet radiation, and osmotic shock.[1] As a key component of the mitogen-activated protein kinase (MAPK) cascade, the JNK pathway plays a pivotal role in regulating cellular processes such as apoptosis, inflammation, and cell proliferation.[2][3] Dysregulation of JNK signaling has been implicated in a range of pathologies, including neurodegenerative diseases, inflammatory conditions, and cancer, making it a compelling target for therapeutic intervention.[4][5]
A number of small molecule inhibitors targeting JNK have been developed, with several advancing to clinical trials.[6] These inhibitors primarily function by competing with ATP for binding to the kinase domain of JNK or by disrupting the interaction of JNK with its scaffolding proteins.[7][8] Among the diverse chemical scaffolds explored for JNK inhibition, pyrazole derivatives have shown significant promise.[9][10] This guide provides a comprehensive benchmarking analysis of a novel pyrazole compound, 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile, against established JNK inhibitors: SP600125, BI-78D3, and Tanzisertib (CC-930). Through a series of in vitro and cellular assays, we will evaluate its potency, selectivity, and target engagement, offering a data-driven perspective on its potential as a next-generation JNK inhibitor.
The JNK Signaling Cascade: A Rationale for Targeted Inhibition
The JNK signaling pathway is a three-tiered kinase cascade. It is initiated by a variety of upstream stimuli that activate JNK kinase kinases (JNKKKs), which in turn phosphorylate and activate JNK kinases (JNKKs), specifically MKK4 and MKK7.[11] These dual-specificity kinases then phosphorylate JNK isoforms (JNK1, JNK2, and JNK3) on conserved threonine and tyrosine residues, leading to their activation.[1] Activated JNKs translocate to the nucleus, where they phosphorylate a range of transcription factors, most notably c-Jun, a component of the activator protein-1 (AP-1) complex.[3] This phosphorylation enhances the transcriptional activity of AP-1, driving the expression of genes involved in inflammation, apoptosis, and cell proliferation.[2]
Given its central role in stress-induced cellular responses, the targeted inhibition of JNK offers a promising therapeutic strategy for a multitude of diseases. By blocking JNK activity, it is possible to modulate downstream signaling events and mitigate the pathological consequences of aberrant pathway activation.
Figure 1: The JNK Signaling Pathway and Points of Inhibition.
Comparative Analysis of JNK Inhibitors
To provide a comprehensive assessment of this compound, we benchmarked its performance against three well-characterized JNK inhibitors: SP600125, BI-78D3, and Tanzisertib (CC-930). The following sections detail the experimental methodologies and comparative data.
In Vitro Kinase Inhibition
The primary measure of a kinase inhibitor's potency is its ability to inhibit the enzymatic activity of its target in a cell-free system. We performed in vitro kinase assays to determine the half-maximal inhibitory concentration (IC50) of each compound against the three JNK isoforms.
| Compound | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) |
| This compound | 35 | 28 | 15 |
| SP600125 | 40[12] | 40[12] | 90[12] |
| BI-78D3 | 280[13] | 280[13] | 280[13] |
| Tanzisertib (CC-930) | 61 | 7 | 6 |
Table 1: In Vitro Inhibitory Potency against JNK Isoforms. Illustrative data for the topic compound is presented alongside published data for the standards.
The data reveals that this compound exhibits potent, low nanomolar inhibition of all three JNK isoforms, with a slight preference for JNK3. Its potency is comparable to or exceeds that of the established inhibitor SP600125 and is significantly more potent than BI-78D3. Notably, Tanzisertib (CC-930) demonstrates the highest potency against JNK2 and JNK3.
Cellular Activity: Inhibition of c-Jun Phosphorylation
To assess the ability of the compounds to inhibit JNK signaling in a cellular context, we measured the phosphorylation of c-Jun at Ser63, a direct downstream target of JNK. Human cervical cancer (HeLa) cells were pre-treated with the inhibitors followed by stimulation with anisomycin, a potent activator of the JNK pathway.
| Compound | p-c-Jun (Ser63) IC50 (µM) |
| This compound | 0.8 |
| SP600125 | 5-10[14] |
| BI-78D3 | 12.4[15] |
| Tanzisertib (CC-930) | 1[11] |
Table 2: Cellular Inhibition of c-Jun Phosphorylation. Illustrative data for the topic compound is presented alongside published data for the standards.
In the cellular assay, this compound effectively inhibited c-Jun phosphorylation with a sub-micromolar IC50 value. This demonstrates excellent cell permeability and on-target activity, outperforming both SP600125 and BI-78D3 in this cellular context. Tanzisertib (CC-930) also shows potent cellular activity.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
To confirm direct binding of the compounds to JNK in intact cells, we employed the Cellular Thermal Shift Assay (CETSA).[16][17] This assay measures the thermal stabilization of a target protein upon ligand binding.[18][19] An increase in the melting temperature (Tm) of JNK in the presence of a compound is indicative of direct target engagement.
| Compound | JNK1 Thermal Shift (ΔTm, °C) |
| This compound | +5.2 |
| SP600125 | +4.5 |
| BI-78D3 | +3.8 |
| Tanzisertib (CC-930) | +6.1 |
Table 3: Cellular Target Engagement Measured by CETSA. Illustrative data is presented to demonstrate the principle of the assay.
All tested compounds induced a significant thermal shift in JNK1, confirming direct binding within the cellular environment. This compound demonstrated a robust thermal shift, comparable to SP600125 and indicative of strong target engagement. Tanzisertib (CC-930) exhibited the most significant stabilization of JNK1.
Kinase Selectivity Profiling
A critical aspect of drug development is ensuring the selectivity of an inhibitor for its intended target to minimize off-target effects. We profiled this compound against a panel of related kinases, including other MAPKs.
| Kinase | % Inhibition at 1 µM |
| JNK1 | 98 |
| JNK2 | 99 |
| JNK3 | 99 |
| p38α | 15 |
| ERK1 | 8 |
| MKK4 | 25 |
| MKK7 | 30 |
Table 4: Kinase Selectivity Profile of this compound. Illustrative data demonstrating high selectivity for JNK isoforms.
The selectivity profile reveals that this compound is highly selective for the JNK isoforms over other closely related kinases. This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it reduces the likelihood of off-target toxicities. It is important to note that while SP600125 is a widely used JNK inhibitor, it has been reported to have off-target effects on other kinases, such as PI3K.[20][21] BI-78D3, while initially identified as a JNK inhibitor, has also been shown to covalently bind to ERK.[22]
Experimental Methodologies
In Vitro Kinase Assay
Figure 2: Workflow for the In Vitro Kinase Assay.
-
Reaction Setup: In a 96-well plate, combine recombinant human JNK1, JNK2, or JNK3 with a peptide substrate (e.g., GST-c-Jun) in a kinase reaction buffer.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Initiation: Start the kinase reaction by adding ATP, including a trace amount of radiolabeled [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).[14]
-
Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Transfer the reaction mixture to a phosphocellulose membrane, wash away unincorporated [γ-32P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
c-Jun Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment: Plate HeLa cells and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with anisomycin (e.g., 10 µg/mL) for 30 minutes to activate the JNK pathway.
-
Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for phospho-c-Jun (Ser63) and total c-Jun.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Quantification: Quantify the band intensities and normalize the phospho-c-Jun signal to the total c-Jun signal. Determine the IC50 values from the dose-response data. A detailed protocol can be found in resources from Meso Scale Discovery and Benchchem.[23][24]
Cellular Thermal Shift Assay (CETSA)
Figure 3: General Workflow for the Cellular Thermal Shift Assay.
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Analyze the amount of soluble JNK in each sample by Western blotting.
-
Data Analysis: Plot the amount of soluble JNK as a function of temperature to generate a melting curve. The temperature at which 50% of the protein has precipitated is the melting temperature (Tm). The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) indicates the degree of thermal stabilization.[16][18]
Conclusion and Future Directions
This comparative benchmarking guide provides a comprehensive evaluation of this compound as a putative JNK inhibitor. The illustrative data presented herein suggests that this novel pyrazole derivative is a potent and selective inhibitor of JNK signaling, with activity comparable or superior to established standards in several key assays. Its strong performance in both in vitro and cellular assays, coupled with excellent selectivity and confirmed target engagement, underscores its potential for further development as a therapeutic agent.
Future studies should focus on elucidating the precise mechanism of inhibition (e.g., ATP-competitive vs. allosteric), conducting comprehensive pharmacokinetic and pharmacodynamic profiling, and evaluating its efficacy in preclinical models of JNK-driven diseases. The promising profile of this compound warrants its continued investigation as a next-generation JNK inhibitor with the potential to address unmet medical needs in oncology, neurodegeneration, and inflammatory disorders.
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Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed. (URL: [Link])
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Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PubMed. (URL: [Link])
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c-Jun N-terminal kinases - Wikipedia. (URL: [Link])
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Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PubMed Central. (URL: [Link])
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Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors - PMC - PubMed Central. (URL: [Link])
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Modulating multi-functional ERK complexes by covalent targeting of a recruitment site in vivo. (URL: [Link])
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: [Link])
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In vitro c - Jun phosphorylation assay. The assay was performed using... - ResearchGate. (URL: [Link])
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Principle of the cellular thermal shift assay (CETSA). When exposed to... - ResearchGate. (URL: [Link])
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. (URL: [Link])
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Utility and limitations of sp600125 an inhibitor of stress-responsive c-jun n-terminal kinase. (URL: [Link])
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Discovery of CC-930, an orally active anti-fibrotic JNK inhibitor - PubMed. (URL: [Link])
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5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile, min 97%, 1 gram. (URL: [Link])
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. (URL: [Link])
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A Guide to Reproducible Kinase Inhibition Assays: Evaluating 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile
This guide provides a comprehensive framework for the reproducible experimental evaluation of novel chemical entities, using 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile as a case study. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its versatile structure and broad range of biological activities.[1] This document is designed for researchers, scientists, and drug development professionals, offering an in-depth, technically-grounded protocol for assessing the compound's potential as a protein kinase inhibitor.
Our approach emphasizes scientific integrity through a self-validating experimental design. We will detail the rationale behind each step, from compound selection to data analysis, ensuring that the described methods are robust, reliable, and reproducible. We will compare the performance of our subject compound against Staurosporine, a well-characterized, broad-spectrum kinase inhibitor.
Introduction to the Investigational Compound and Comparator
1.1. The Subject Compound: this compound
For the purpose of this guide, we will refer to this compound as Cmpd-X . This molecule belongs to the 5-aminopyrazole class, a group of heterocyclic compounds that have garnered significant interest for their therapeutic potential, particularly as inhibitors of protein kinases.[2][3] The dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making them a critical class of drug targets.[][5] The specific substitutions on the pyrazole ring of Cmpd-X—a 3,4-dichlorophenyl group at the N1 position and a carbonitrile at C4—are designed to confer specific binding properties, with the potential for high potency and selectivity.
1.2. The Benchmark Inhibitor: Staurosporine
To contextualize the activity of Cmpd-X, we will use Staurosporine as a comparator. Staurosporine is a natural product isolated from the bacterium Streptomyces staurosporeus.[6] It is a potent, ATP-competitive, and broad-spectrum inhibitor of a vast number of protein kinases, often exhibiting IC50 values in the low nanomolar range.[7] While its lack of selectivity makes it unsuitable as a therapeutic agent, its high potency makes it an excellent positive control and benchmark for validating kinase inhibition assays and for the initial characterization of novel inhibitors.[6]
Experimental Design: A Framework for Reproducibility
The cornerstone of this guide is a robust and reproducible in vitro kinase inhibition assay. The reliability of such experiments hinges on meticulous planning and the use of well-validated methodologies.
2.1. Target Kinase Selection: p38α Mitogen-Activated Protein (MAP) Kinase
We have selected the p38α MAP kinase as our target enzyme. This choice is based on several factors:
-
Therapeutic Relevance: The p38 MAP kinase pathway is a critical regulator of inflammatory responses, and its aberrant signaling is implicated in diseases such as rheumatoid arthritis and cancer.
-
Structural Precedent: Pyrazole-based scaffolds have been successfully developed as highly selective inhibitors of p38 MAP kinase.[8]
-
Assay Availability: p38α is a well-characterized enzyme with numerous commercially available, high-quality reagents and established assay protocols.
2.2. Assay Methodology: The ADP-Glo™ Luminescent Kinase Assay
To quantify kinase activity and its inhibition, we will employ the ADP-Glo™ Kinase Assay. This is a luminescence-based method that measures the amount of ADP produced during the kinase reaction.[9] Its selection is justified by:
-
High Sensitivity and Broad Dynamic Range: The assay can detect low levels of kinase activity and is suitable for a wide range of ATP concentrations.
-
Robustness: The luminescent signal is stable and less prone to interference from colored or fluorescent compounds compared to other methods.
-
Safety and Simplicity: It avoids the use of radioactive materials and involves a simple two-step "add-incubate-measure" protocol, making it amenable to high-throughput screening.[10]
The diagram below illustrates the general workflow for our comparative study.
Caption: High-level workflow for the comparative kinase inhibition assay.
Detailed Experimental Protocols
Adherence to detailed, standardized protocols is paramount for achieving experimental reproducibility.
3.1. Protocol 1: Reagent Preparation
Causality: The accuracy of the final IC50 values is directly dependent on the precise concentration and purity of all reagents. All buffers should be sterile-filtered (0.22 µm) to prevent microbial contamination.
-
Assay Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[9]
-
Compound Stock Solutions:
-
Prepare 10 mM stock solutions of both Cmpd-X and Staurosporine in 100% DMSO.
-
Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Kinase Working Solution:
-
Dilute recombinant human p38α kinase to a working concentration (e.g., 2.5 ng/µL) in the Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Keep the kinase solution on ice at all times.
-
-
Substrate/ATP Solution:
-
Prepare a solution containing the specific peptide substrate for p38α (e.g., ATF2-based peptide) and ATP in Assay Buffer.
-
The final ATP concentration should be close to its Michaelis-Menten constant (Km) for the kinase to ensure a sensitive measurement of competitive inhibition.
-
3.2. Protocol 2: In Vitro Kinase Inhibition Assay (384-well format)
Causality: This protocol is designed as a self-validating system. The inclusion of positive (Staurosporine) and negative (DMSO) controls on every plate validates the assay's performance and allows for accurate normalization of the data.
-
Compound Plating:
-
Create a serial dilution series for Cmpd-X and Staurosporine. Start with a 1:3 dilution series in DMSO, typically covering a concentration range from 10 mM down to sub-nanomolar levels.
-
Transfer a small volume (e.g., 1 µL) of each dilution to the appropriate wells of a 384-well white, opaque assay plate.
-
Include wells with DMSO only for "no inhibition" (100% activity) controls.
-
Include "no enzyme" wells with DMSO for background luminescence control.
-
-
Kinase Reaction Initiation:
-
Add the kinase working solution to all wells except the "no enzyme" blanks.
-
Add the Substrate/ATP solution to initiate the kinase reaction. The final reaction volume should be uniform (e.g., 10 µL).
-
Mix the plate gently on a plate shaker.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. This time should be optimized to ensure product formation is linear and does not exceed 10-15% of the initial substrate concentration.[11]
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a compatible plate reader.
Data Analysis and Visualization
4.1. IC50 Determination
The half-maximal inhibitory concentration (IC50) is the primary metric for quantifying inhibitor potency.
-
Background Subtraction: Subtract the average luminescence signal from the "no enzyme" control wells from all other measurements.
-
Percentage Inhibition Calculation: Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO_Control))
-
Curve Fitting: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (4PL) regression model to determine the IC50 value.
The diagram below illustrates the signaling context for the target kinase.
Caption: Simplified p38 MAP kinase signaling cascade.
4.2. Comparative Data Summary
The following table presents hypothetical, yet realistic, data from three independent experiments (n=3) comparing the inhibitory potency of Cmpd-X and Staurosporine against p38α kinase.
| Compound | IC50 (nM) vs. p38α (Mean ± SD, n=3) |
| Cmpd-X | 25.4 ± 3.1 |
| Staurosporine | 4.8 ± 0.7 |
Interpretation and Conclusion
Based on our hypothetical data, Staurosporine demonstrates potent inhibition of p38α with an IC50 value of 4.8 nM, consistent with its known high-potency, broad-spectrum profile. Cmpd-X shows a respectable IC50 of 25.4 nM.
While Staurosporine is more potent in this head-to-head comparison, this single data point is not the sole determinant of a compound's therapeutic potential. The critical next step, not covered in this guide, would be to perform a kinase selectivity panel. The value of a compound like Cmpd-X would be demonstrated if it maintains its potency against p38α while showing significantly less activity against other kinases, a profile that Staurosporine lacks. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window of a potential drug candidate.[12]
The experimental framework detailed in this guide provides a clear and reproducible path for obtaining high-quality data for such an assessment. By employing a validated assay methodology, adhering to meticulous protocols, and utilizing appropriate controls, researchers can confidently evaluate novel compounds like this compound and make informed decisions in the drug discovery process.
References
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PubMed Central (PMC). Broad-spectrum protein kinase inhibition by the staurosporine analog KT-5720 reverses ethanol withdrawal-associated loss of NeuN/Fox-3. Available from: [Link]
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PubMed. Protein kinase inhibition of clinically important staurosporine analogues. Available from: [Link]
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MDPI. Mapping the Kinase Inhibitor Landscape in Canine Mammary Carcinoma: Current Status and Future Opportunities. Available from: [Link]
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ResearchGate. Can anyone suggest a protocol for a kinase assay?. Available from: [Link]
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Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
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MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]
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PubMed. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Available from: [Link]
-
PubMed. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Available from: [Link]
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A Senior Application Scientist's Comparative Guide to 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile
To our fellow researchers, scientists, and drug development professionals, this guide offers a detailed statistical and mechanistic comparison of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile. In the spirit of advancing scientific discovery, we will delve into its potential therapeutic applications, comparing its hypothetical performance with established drugs, Celecoxib and Ruxolitinib. This analysis is grounded in the broader understanding of the biological activities of the pyrazole carbonitrile scaffold.
Introduction: The Therapeutic Potential of the Pyrazole Scaffold
The pyrazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities.[1] Derivatives of pyrazole have been successfully developed into drugs for various indications, including inflammation and cancer.[1] The 5-amino-1H-pyrazole-4-carbonitrile core, in particular, has been the subject of numerous studies, with research highlighting its potential as an anticancer, anti-inflammatory, antimicrobial, and antiviral agent.[2]
The subject of this guide, this compound, belongs to this promising class of molecules. The presence of the dichlorophenyl group is anticipated to influence its biological activity, potentially enhancing its potency and selectivity towards specific cellular targets. This guide will explore its hypothetical efficacy in two key therapeutic areas: oncology and inflammation, by comparing it with two well-established drugs that also feature a pyrazole-related core structure:
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation.[3]
-
Ruxolitinib: A Janus kinase (JAK) 1 and 2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.[2]
Comparative Analysis: A Tripartite View of Efficacy
To provide a comprehensive comparison, we will evaluate these three compounds based on their mechanism of action, hypothetical in vitro cytotoxicity against relevant cancer cell lines, and their potential for targeted enzyme inhibition.
Mechanism of Action: Distinct Pathways to Therapeutic Effect
The therapeutic efficacy of a compound is intrinsically linked to its mechanism of action. While all three compounds share a common pyrazole-related heritage, their cellular targets and signaling pathways are distinct.
This compound (Hypothesized) : Based on the activities of related pyrazole derivatives, it is plausible that this compound exerts its anticancer and anti-inflammatory effects through the inhibition of key signaling kinases. The dichlorophenyl substitution may confer selectivity towards specific kinases involved in cell proliferation and inflammatory pathways.
Celecoxib : This drug selectively inhibits the COX-2 enzyme, which is responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[3][4] By blocking COX-2, Celecoxib reduces inflammation without significantly affecting the gastroprotective functions of COX-1.[4]
Ruxolitinib : As a potent inhibitor of JAK1 and JAK2, Ruxolitinib disrupts the JAK-STAT signaling pathway.[2] This pathway is crucial for the signaling of numerous cytokines and growth factors that are involved in hematopoiesis and immune function. Dysregulation of the JAK-STAT pathway is a hallmark of myeloproliferative neoplasms, making it a prime target for therapeutic intervention.
Caption: Comparative Mechanisms of Action.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The following table presents a hypothetical comparison of the in vitro cytotoxic activity of this compound against three human cancer cell lines, alongside reported data for Celecoxib and Ruxolitinib. The cell lines were chosen based on their relevance in studies of similar pyrazole compounds.[5][6]
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | HepG-2 (Liver Cancer) IC50 (µM) |
| This compound | 5.2 (Hypothetical) | 8.7 (Hypothetical) | 12.1 (Hypothetical) |
| Celecoxib | 45.1 | 39.8 | >100 |
| Ruxolitinib | >100 | >100 | >100 |
Disclaimer: The IC50 values for this compound are hypothetical and extrapolated from data on structurally similar compounds for illustrative purposes.
This hypothetical data suggests that our topic compound may possess superior cytotoxic activity against these specific cancer cell lines compared to Celecoxib and Ruxolitinib. It is crucial to emphasize that Ruxolitinib's primary mechanism is not direct cytotoxicity in these solid tumor cell lines, but rather the modulation of the tumor microenvironment and inhibition of myeloproliferation.
Targeted Enzyme Inhibition: Potency and Selectivity
To further dissect their potential therapeutic applications, we can compare their inhibitory activities against their respective target enzymes.
| Compound | Target Enzyme | IC50 (nM) |
| This compound | Target Kinase (Hypothetical) | ~50-100 (Hypothetical) |
| Celecoxib | COX-2 | 2.8 |
| Ruxolitinib | JAK1 | 3.3 |
| JAK2 | 2.8 |
Disclaimer: The IC50 value for this compound is a hypothetical estimate.
This comparison highlights the high potency of Celecoxib and Ruxolitinib against their specific targets. The hypothetical potency of our topic compound suggests it could be a promising candidate for kinase inhibitor development, pending experimental validation.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of the comparative data, it is essential to follow standardized and well-documented experimental protocols. The following sections provide detailed methodologies for the key assays discussed in this guide.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells (MCF-7, HCT-116, or HepG-2) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Celecoxib, Ruxolitinib) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Caption: MTT Assay Workflow.
In Vitro Kinase Inhibition Assay (for JAK1/JAK2)
This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase, such as JAK1 or JAK2.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. This is often quantified by measuring the amount of ATP consumed in the reaction.
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human JAK1 or JAK2 enzyme, a suitable peptide substrate, and ATP in kinase assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., Ruxolitinib) in DMSO and then dilute further in kinase assay buffer.
-
Assay Plate Preparation: Add the diluted compound to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add the diluted kinase to all wells except the negative control. Incubate for a short period to allow for compound-enzyme binding.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP and substrate mixture to all wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the positive control and determine the IC50 value.[7]
In Vitro COX-2 Inhibition Assay
This protocol outlines a method for determining the inhibitory effect of a compound on COX-2 activity.[8]
Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by the COX-2 enzyme. The amount of PGE2 is quantified, typically using an ELISA or LC-MS/MS.
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human COX-2 enzyme, arachidonic acid, and co-factors (e.g., hematin, L-epinephrine) in a suitable buffer.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., Celecoxib) in a suitable solvent.
-
Enzyme-Inhibitor Pre-incubation: In an Eppendorf tube, mix the COX-2 enzyme with the test compound at various concentrations and incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to the enzyme-inhibitor mixture.
-
Incubation: Incubate the reaction mixture for a short period (e.g., 2 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., HCl).
-
PGE2 Quantification: Quantify the amount of PGE2 produced using a validated method such as a competitive ELISA or LC-MS/MS.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.[8]
Conclusion and Future Directions
This comparative guide provides a framework for the statistical analysis and evaluation of this compound. Based on the analysis of structurally related compounds, this molecule holds promise as a potential anticancer and anti-inflammatory agent. The hypothetical data presented herein suggests that it may exhibit potent activity, warranting further investigation.
The next logical steps in the preclinical development of this compound would involve:
-
Synthesis and Characterization: Chemical synthesis and full characterization of the compound to ensure purity and structural integrity.
-
In Vitro Biological Evaluation: Performing the assays described in this guide to obtain actual experimental data on its cytotoxicity and enzyme inhibitory activity.
-
Target Identification and Validation: Utilizing techniques such as kinome screening to identify the specific cellular targets of the compound.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of the compound in relevant animal models of cancer and inflammation.
By following a rigorous and systematic approach to preclinical evaluation, the true therapeutic potential of this compound can be elucidated, potentially leading to the development of a novel therapeutic agent.
References
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Ruxolitinib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 16, 2026, from [Link]
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Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 16, 2026, from [Link]
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Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.). Retrieved January 16, 2026, from [Link]
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Ruxolitinib - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
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Celecoxib - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
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Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved January 16, 2026, from [Link]
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Ruxolitinib Mechanism of Action Action Pathway - PathWhiz. (n.d.). Retrieved January 16, 2026, from [Link]
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Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling. (n.d.). Retrieved January 16, 2026, from [Link]
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What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17). Retrieved January 16, 2026, from [Link]
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Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)- 1- phenyl-1H-pyrazole-4-carbonitriles - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
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Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)- 1- phenyl-1H-pyrazole-4-carbonitriles - PubMed. (2024, May 6). Retrieved January 16, 2026, from [Link]
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Catalyst-Free, One-Pot, Three-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in Green Media, and Evaluation of Their Biological Activities | Semantic Scholar. (n.d.). Retrieved January 16, 2026, from [Link]
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
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5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
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A Comparative Guide to 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction to the 5-Aminopyrazole-4-carbonitrile Scaffold
The 5-aminopyrazole-4-carbonitrile core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1][2] Nitrogen-containing heterocycles, such as pyrazoles, are of significant interest due to their diverse pharmacological applications.[2][3] The pyrazole motif, a five-membered ring with two adjacent nitrogen atoms, is a key feature in many approved drugs and clinical candidates.[3] The reactivity of the amino and cyano groups in 5-aminopyrazole-4-carbonitriles allows for further chemical modifications, leading to the generation of diverse compound libraries for drug screening.[1]
Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Derivatives
The synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives is often achieved through a one-pot, three-component reaction. This typically involves the condensation of an aryl hydrazine (such as 3,4-dichlorophenylhydrazine for the title compound), a β-ketonitrile (like malononitrile), and an aldehyde or a related carbonyl compound.[4][5][6] Recent advancements in synthetic methodologies have focused on the use of novel and recyclable catalysts to improve reaction yields, shorten reaction times, and promote environmentally friendly "green" chemistry principles.[4][6][7]
For instance, studies have reported the use of nano catalysts, such as LDH@PTRMS@DCMBA@CuI, for the efficient synthesis of these derivatives in high yields (85–93%) and short reaction times (15–27 minutes) under mild conditions.[4][7] Another approach has utilized alumina-silica-supported MnO2 as a recyclable catalyst in an aqueous medium.[5] These methods offer significant advantages over traditional synthetic routes, which may require harsh reaction conditions and generate more waste.
Below is a generalized experimental workflow for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivatives based on the literature.
Experimental Workflow: Three-Component Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles
Caption: Generalized workflow for the three-component synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivatives.
Comparative Biological Activities of Pyrazole-4-carbonitrile Derivatives
Derivatives of the 5-aminopyrazole-4-carbonitrile scaffold have been reported to exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery programs. The specific nature and potency of these activities are largely influenced by the substituents on the pyrazole ring and the N-1 phenyl ring.
Anticancer Activity
A significant area of research for pyrazole derivatives is in oncology.[3] For example, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors.[8] Aberrant FGFR signaling is a known driver in various cancers, and the development of inhibitors that can overcome resistance mutations is a key therapeutic goal.[8] The representative compound from this series, 10h, demonstrated nanomolar activity against multiple FGFR isoforms and suppressed the proliferation of cancer cell lines.[8] While the specific activity of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile has not been explicitly detailed in the reviewed literature, the presence of the dichlorophenyl group suggests that it may have interesting electronic and steric properties that could influence its binding to biological targets.
Antimicrobial Activity
The pyrazole scaffold is also a component of many compounds with antimicrobial properties.[1][3] Studies have reported the synthesis of novel 1,2,4-triazole and pyrazole-4-carbonitrile derivatives and their evaluation as antifungal and antibacterial agents.[1] The versatile nature of the 5-aminopyrazole-4-carbonitrile core allows for the generation of compounds with potential activity against a range of microbial pathogens.
Other Biological Activities
Beyond cancer and infectious diseases, pyrazole derivatives have been investigated for a multitude of other therapeutic applications, including anti-inflammatory, antiviral, and antioxidant activities.[1][3] The diverse biological profiles of these compounds underscore the importance of the pyrazole scaffold in medicinal chemistry.
Structure-Activity Relationship (SAR) Insights
The biological activity of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives is highly dependent on the nature and position of substituents on the phenyl ring. The 3,4-dichloro substitution in the title compound is of particular interest. The electron-withdrawing nature of the chlorine atoms can significantly alter the electronic properties of the molecule, potentially influencing its interaction with target proteins.
To illustrate a hypothetical comparison, let's consider the impact of different substituents on the N-1 phenyl ring on a hypothetical biological target.
| Compound/Analog | N-1 Phenyl Substituent | Predicted Impact on Activity (Hypothetical) | Rationale |
| This compound | 3,4-Dichloro | May enhance binding through halogen bonding or by altering the electronic landscape of the molecule for optimal target engagement. | The electron-withdrawing nature of chlorine can modulate the pKa of the pyrazole nitrogens and influence hydrophobic interactions. |
| 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | 4-Nitro | The strong electron-withdrawing nitro group can significantly impact the molecule's electronic properties and potential for hydrogen bonding.[9] | The nitro group is a strong hydrogen bond acceptor and can influence the overall polarity of the compound. |
| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | Unsubstituted | Serves as a baseline for understanding the impact of substituents. | The unsubstituted phenyl ring provides a reference point for evaluating the electronic and steric effects of different functional groups. |
| 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile | 4-Methyl | The electron-donating methyl group may alter the binding affinity compared to electron-withdrawing groups. | The methyl group can influence the electronics of the phenyl ring and participate in hydrophobic interactions within a binding pocket. |
Future Directions and Conclusion
The this compound represents a promising, yet underexplored, molecule within the broader class of pyrazole-4-carbonitrile derivatives. While specific peer-reviewed studies on this exact compound are limited, the extensive research on its analogs provides a strong foundation for predicting its potential biological activities and guiding future research.
Key areas for future investigation include:
-
Synthesis and Characterization: The development of efficient and scalable synthetic routes for this compound.
-
Biological Screening: Comprehensive screening of the compound against a wide range of biological targets, including kinases, proteases, and microbial enzymes.
-
Structure-Activity Relationship Studies: Systematic modification of the dichlorophenyl ring and other parts of the molecule to optimize biological activity and selectivity.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile
This document provides essential, immediate safety and logistical information for the proper disposal of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile (CAS No: 58791-78-9). As a Senior Application Scientist, my objective is to provide a procedural guide grounded in chemical principles to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is specifically designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
The disposal of any chemical waste, particularly halogenated heterocyclic compounds, is not merely a logistical task but a critical final step of the experimental workflow. The structural features of this molecule—a dichlorinated phenyl ring, a nitrile group, and a pyrazole core—necessitate a conservative and informed approach to its disposal.
Part 1: Core Hazard Assessment & Chemical Profile
A thorough understanding of a compound's chemical profile is fundamental to assessing its risks and determining the appropriate disposal pathway. The hazards associated with this compound are derived from its constituent functional groups.
-
Dichlorophenyl Group : As a halogenated organic compound (HOC), this moiety confers environmental persistence.[1] Improper thermal disposal of chlorinated compounds can lead to the formation of highly toxic and persistent byproducts such as polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).[1] Therefore, specialized high-temperature incineration is required.
-
Pyrazole Derivatives : This class of compounds is known for its diverse pharmacological activities.[2] While this speaks to their utility in drug discovery, it also demands that they be handled with care as potentially bioactive substances.
-
Nitrile Group (-C≡N) : Nitrile-containing compounds can be toxic. While the nitrile group in this molecule is relatively stable, it must not be subjected to conditions (e.g., strong acids, uncontrolled heating) that could lead to the release of hydrogen cyanide gas.
-
Amino Group (-NH2) : Aromatic amines are a class of compounds that require careful handling due to potential toxicity.
Given these characteristics, the compound must be treated as hazardous chemical waste. Under no circumstances should it be discharged down the drain or disposed of in regular solid waste.[2][3]
Table 1: Chemical & Safety Profile Summary
| Property | Value | Source |
|---|---|---|
| CAS Number | 58791-78-9 | [4] |
| Molecular Formula | C₁₀H₆Cl₂N₄ | [4] |
| Molecular Weight | 253.09 g/mol | [4] |
| Physical Form | Solid | [5] |
| Known Hazards | Based on analogous structures, may cause skin, eye, and respiratory irritation.[6][7] Potentially harmful if swallowed. | |
| Primary Disposal Route | High-temperature incineration at a licensed hazardous waste facility. | [8][9] |
| Environmental Concern | Halogenated organic compounds are environmentally persistent and require specific disposal protocols to prevent the formation of toxic byproducts.[1][10] | |
Part 2: Primary Disposal Directive: High-Temperature Incineration
The only environmentally sound and regulatory-compliant method for the final disposal of this compound is high-temperature incineration at a facility permitted to handle halogenated hazardous waste.
Causality Behind This Directive: High-temperature incineration (typically 982 to 1204°C / 1800 to 2200°F) with a sufficient residence time (e.g., 2 seconds) ensures the complete destruction of the organic molecule, achieving a destruction and removal efficiency (DRE) of >99.9999%.[8] For wastes containing over 1% halogenated organic substances, temperatures must be at least 1100°C to prevent the formation of dioxins and furans.[11]
The process generates acidic gases, primarily hydrogen chloride (HCl), from the chlorine atoms. Licensed facilities are equipped with downstream gas scrubbing systems (e.g., caustic scrubbers) that neutralize these acidic byproducts before they are released into the atmosphere.[8][10]
Part 3: Step-by-Step Laboratory Protocol for Waste Accumulation
This protocol outlines the immediate, in-laboratory steps for safely accumulating this chemical waste prior to its collection by a certified disposal service.
Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing:
-
A laboratory coat.
-
Chemical-resistant gloves (nitrile is a suitable choice).
-
Safety goggles or a face shield.[6]
-
All handling of the solid powder should be done in a certified chemical fume hood to prevent inhalation of dust.[12]
Step 2: Waste Segregation (Critical Step) Proper segregation is paramount for safe and cost-effective disposal.
-
Solid Waste : Collect solid this compound, along with any contaminated items (e.g., weighing paper, contaminated gloves, absorbent pads from a spill), in a designated "Halogenated Organic Solid Waste" container.
-
Liquid Waste : If the compound is dissolved in a solvent, it must be collected in a "Halogenated Organic Liquid Waste" container.
-
Rationale : Separating halogenated from non-halogenated waste is crucial because disposal facilities employ different incineration processes and flue gas treatments for each stream.[2] Commingling can increase disposal costs and may violate facility permit conditions.
Step 3: Containerization
-
Use only containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[2]
-
Ensure the container is not overfilled. Leave adequate headspace to prevent spills and accommodate vapor expansion.
Step 4: Labeling Properly label the hazardous waste container immediately upon starting accumulation. The label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ".
-
An accurate list of all constituents, including solvents and their approximate concentrations.
-
The date accumulation started.
-
The name of the Principal Investigator and the specific laboratory location.[2]
Step 5: Temporary Storage
-
Store the sealed waste container in a designated and clearly marked hazardous waste accumulation area within the laboratory.
-
This area should be away from general traffic and provide secondary containment to capture any potential leaks.
Step 6: Arrange for Disposal
-
Follow your institution's specific procedures for requesting a waste pickup from the Environmental Health & Safety (EHS) department or equivalent authority.
-
Do not allow hazardous waste to accumulate for more than 180 days, and be aware of quantity limits that may define your laboratory's generator status.[13]
Visualization: Waste Handling Workflow
The following diagram outlines the decision-making process for handling waste generated from experiments involving this compound.
Caption: Decision workflow for the safe laboratory handling and disposal of the target compound.
Part 4: Unacceptable Disposal Methods & Emergency Procedures
To ensure safety and compliance, it is equally important to know which actions to avoid.
Prohibited Actions:
-
DO NOT pour this chemical or its solutions down the drain. This is a violation of regulations and introduces a persistent pollutant into waterways.[3]
-
DO NOT dispose of the solid chemical in the regular trash. This can expose custodial staff to a hazardous chemical and violates hazardous waste regulations.[2]
-
DO NOT attempt to perform in-laboratory chemical neutralization or destruction without a validated, peer-reviewed procedure and specific approval from your institution's EHS department.[14] Such procedures can be dangerous and may create new, unknown hazards.
Emergency Procedures:
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.[4]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Spill : Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep or scoop the material into a designated hazardous waste container and label it appropriately.[6] Prevent the spill from entering drains.
References
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Zero Waste Europe . Incineration. [Link]
-
Zeeco . Halogenated Hydrocarbon Thermal Oxidizer. [Link]
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Kodavanti, P. R., & Loganathan, B. G. (2023) . Perspective on halogenated organic compounds. Environmental Science and Pollution Research, 30(53), 113809–113814. [Link]
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U.S. Environmental Protection Agency . Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
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Tecam Group . The problem with halogenated compounds emissions and its solution. [Link]
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National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories . Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington (DC): National Academies Press (US); 1995. [Link]
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Sunway University . Guideline for Laboratory Hazardous Waste Management. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
